1,1,1-Trifluoro-2-propanol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIYJDBJZWGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870520 | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
60.9 [mmHg] | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
374-01-6 | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 374-01-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoro-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 1,1,1-Trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 1,1,1-Trifluoro-2-propanol, a crucial fluorinated organic solvent and building block in the synthesis of pharmaceuticals and other specialty chemicals. This document summarizes key quantitative data, outlines available experimental methodologies, and presents a visual workflow for its synthesis.
Core Physical and Chemical Properties
This compound, with the linear formula CF3CH(OH)CH3, is a colorless liquid.[1] It is recognized for its unique properties conferred by the trifluoromethyl group, which enhances metabolic stability and lipophilicity in derivative molecules.[2]
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 114.07 g/mol | [1][3] | |
| Boiling Point | 81-82 °C | at 760 Torr | [4][5][6] |
| Melting Point | Not explicitly stated | ||
| Density | 1.259 g/mL | at 25 °C | [4][5][6] |
| Refractive Index | 1.316 | at 20 °C (n20/D) | [4][5] |
| Flash Point | 18.3 °C (64.9 °F) | Closed cup | [4][7] |
| Vapor Pressure | 60.9 mmHg | [1] | |
| Solubility | Fully miscible | in water | [6][8][9] |
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 374-01-6 | [7][9] |
| InChI | 1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3 | [5] |
| InChI Key | GILIYJDBJZWGBG-UHFFFAOYSA-N | [5] |
| SMILES | CC(O)C(F)(F)F | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively described in the readily available literature. These properties are typically determined using standard laboratory techniques, which are outlined below in a general manner.
Determination of Boiling Point: The boiling point is typically measured using a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For a substance like this compound, this would be performed under atmospheric pressure.
Determination of Density: The density of a liquid is commonly determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature (e.g., 25 °C) to calculate the density.[4][5]
Determination of Refractive Index: A refractometer is used to measure the refractive index of a liquid. A drop of the sample is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature (e.g., 20 °C) and wavelength (usually the sodium D-line).[4][5]
Determination of Flash Point: The closed-cup method is a standard procedure for determining the flash point of a flammable liquid. The substance is heated in a closed container, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors will ignite.[4][7]
Synthesis of this compound
The synthesis of this compound is often achieved through the reduction of 1,1,1-trifluoroacetone (B105887). Several methods exist, including chemical reduction and asymmetric catalytic hydrogenation for producing specific enantiomers.[2][10]
General Chemical Reduction Workflow
A common laboratory-scale synthesis involves the reduction of 1,1,1-trifluoropropan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like diethyl ether or tetrahydrofuran.[2][11]
Caption: General workflow for the chemical reduction of 1,1,1-trifluoropropan-2-one.
Asymmetric Catalytic Hydrogenation
For the industrial production of the enantiomerically pure (S)-1,1,1-trifluoro-2-propanol, asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone is a prominent method.[10] This process utilizes a chiral transition metal catalyst, such as a ruthenium phosphine (B1218219) complex.[10]
Caption: Industrial workflow for the asymmetric hydrogenation of 1,1,1-trifluoroacetone.
References
- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 3. This compound (CAS 374-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 97 374-01-6 [sigmaaldrich.com]
- 6. This compound | 374-01-6 [chemicalbook.com]
- 7. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. benchchem.com [benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
1,1,1-Trifluoro-2-propanol chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,1-trifluoro-2-propanol, a fluorinated organic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical structure, physicochemical properties, key synthetic methodologies, and applications as a chiral building block.
Chemical Structure and Identification
This compound, also known as 1,1,1-trifluoroisopropanol, is a chiral alcohol. The presence of a trifluoromethyl group significantly influences its chemical and physical properties.
-
Chemical Formula : C₃H₅F₃O
-
(S)-Enantiomer CAS Number : 3539-97-7
The structure consists of a propane (B168953) backbone with a hydroxyl group on the second carbon and three fluorine atoms on the first carbon.
Linear Formula : CF₃CH(OH)CH₃[2]
SMILES String : CC(O)C(F)(F)F[2]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in synthesis and for process development.
| Property | Value | Reference |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 81-82 °C | [2] |
| Density | 1.259 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.316 | [2] |
| Flash Point | 18.3 °C (closed cup) | [2] |
| Vapor Pressure | 60.9 mmHg | [1] |
| Water Solubility | Fully miscible | [3] |
| pKa | 12.53 ± 0.20 (Predicted) |
Experimental Protocols
The enantiomerically pure forms of this compound are highly valuable. The following sections detail established experimental protocols for the synthesis of the (S)-enantiomer.
Asymmetric Catalytic Hydrogenation of 1,1,1-Trifluoroacetone (B105887)
This method is a prominent industrial process for producing (S)-1,1,1-trifluoro-2-propanol with high enantioselectivity using a chiral transition metal catalyst.[4]
Materials and Equipment:
-
High-pressure stainless steel autoclave
-
1,1,1-trifluoroacetone
-
Ruthenium phosphine (B1218219) complex catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])[4]
-
Weak base (e.g., sodium formate)[4]
-
Additive (e.g., deionized water)[4]
-
High purity hydrogen gas
-
Solvent (optional, can be run neat)
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Reactor Preparation: The stainless steel autoclave must be thoroughly cleaned and dried.
-
Charging the Reactor: The autoclave is charged with 1,1,1-trifluoroacetone. The ruthenium catalyst is then added at a substrate-to-catalyst ratio (S/C) of approximately 12,500.[4]
-
Addition of Base and Additive: A weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate) are introduced.[4]
-
Sealing and Purging: The autoclave is sealed and purged multiple times with nitrogen gas, followed by purging with hydrogen gas.[4]
-
Reaction Conditions: The reactor is pressurized with hydrogen to 40-80 x 10⁵ Pa and heated to 40-60°C with continuous stirring.[4]
-
Monitoring the Reaction: The progress of the reaction is monitored by analyzing aliquots using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the pressure is released. The product, (S)-1,1,1-trifluoro-2-propanol, is then purified by distillation.
Biocatalytic Reduction of 1,1,1-Trifluoroacetone
This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol, offering a green chemistry approach.[5][6]
Materials and Equipment:
-
Fermenter (e.g., 5 L capacity)
-
Microorganism culture (e.g., Hansenula polymorpha)[5]
-
Growth medium components (glucose, peptone, yeast extract, phosphates)
-
1,1,1-trifluoroacetone
-
pH control system (e.g., aqueous ammonia)
-
Distillation apparatus
-
Analytical equipment for monitoring (e.g., ¹⁹F-NMR)
Procedure:
-
Medium Preparation and Sterilization: A liquid medium containing glucose, peptone, yeast extract, and phosphates is prepared and sterilized in the fermenter.[5][6]
-
Inoculation and Culture Growth: The sterilized medium is inoculated with a suspension of the selected microorganism. The culture is grown under controlled conditions of temperature (e.g., 28°C), aeration, and stirring until a desired cell density is reached.[5]
-
Bioreduction: After the growth phase, the reaction conditions are adjusted (e.g., reduced aeration and stirring). A solution of 1,1,1-trifluoroacetone and a co-substrate (e.g., glucose) is fed to the cell suspension.[5][6]
-
Monitoring the Reaction: The reduction of the substrate is monitored over several days. The yield can be determined by techniques such as ¹⁹F-NMR.[5][6]
-
Product Recovery: Once the desired conversion is achieved, the reaction is terminated. The (S)-1,1,1-trifluoro-2-propanol can be recovered directly from the reaction solution by distillation. Alternatively, the microbial cells can be removed by filtration or centrifugation prior to distillation.[4]
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for Asymmetric Catalytic Hydrogenation.
Caption: Workflow for Biocatalytic Reduction.
References
- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-トリフルオロ-2-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 374-01-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [chemicalbook.com]
A Guide to the Laboratory Synthesis of 1,1,1-Trifluoro-2-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of established methods for the laboratory synthesis of 1,1,1-trifluoro-2-propanol, a crucial fluorinated building block in the development of pharmaceuticals and advanced materials. The strategic introduction of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document details two primary synthetic routes starting from 1,1,1-trifluoroacetone: asymmetric catalytic hydrogenation for the production of the enantiomerically pure (S)-isomer and a chemical reduction for the synthesis of the racemic compound. A third, biocatalytic approach is also discussed as a green chemistry alternative.
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the reduction of 1,1,1-trifluoroacetone. The choice of methodology dictates the stereochemical outcome and the scale of the reaction.
Asymmetric Catalytic Hydrogenation
This state-of-the-art method facilitates the production of enantiomerically pure (S)-1,1,1-trifluoro-2-propanol (B1144474), which is often the desired isomer in pharmaceutical applications.[1] The process relies on a chiral transition metal catalyst, typically ruthenium-based, to achieve high enantioselectivity.[1][2]
Experimental Protocol: Asymmetric Hydrogenation
This protocol is based on the use of a Ruthenium-diphosphine-diamine complex catalyst.[1]
Materials and Equipment:
-
High-pressure stainless steel autoclave
-
1,1,1-trifluoroacetone
-
Ruthenium catalyst: [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] or a similar Ru(II)-diphosphine-diamine complex
-
Weak base (e.g., sodium formate)
-
Additive (e.g., deionized water)
-
High purity hydrogen gas
-
Solvent (optional, the reaction can be run neat)
-
Standard laboratory glassware
-
Purification equipment (distillation apparatus)
Procedure:
-
Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.
-
Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst (S/C) ratio of approximately 12,500.[1]
-
Addition of Base and Additive: Introduce a weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).[1]
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[1]
-
Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.[1]
-
Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material and the formation of the product using appropriate analytical techniques (e.g., GC, HPLC).[1]
-
Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the reaction. The final reaction solution can be directly subjected to distillation to recover the (S)-1,1,1-trifluoro-2-propanol.[1][2]
Logical Workflow for Asymmetric Catalytic Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone.
Chemical Reduction with Lithium Aluminium Hydride
For applications where a racemic mixture of this compound is acceptable, reduction with a metal hydride such as lithium aluminium hydride (LiAlH₄) is a highly efficient and straightforward method.[3]
Experimental Protocol: LiAlH₄ Reduction
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
1,1,1-trifluoroacetone
-
Lithium aluminium hydride (LiAlH₄) solution in THF (e.g., 2 M)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride solution
-
Celite
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 1,1,1-trifluoropropan-2-one (1.0 g, 8.9 mmol, 1 equiv) in diethyl ether (20 mL) in a flask under an inert atmosphere and cooled to 0 °C, add a 2 M solution of lithium aluminium hydride in THF (8.92 mL, 17.8 mmol, 2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a 10% ethyl acetate (B1210297) in hexane (B92381) mobile phase.
-
Quenching: After the starting material is consumed, quench the reaction by the careful addition of a saturated ammonium chloride solution (5 mL).
-
Filtration: Filter the mixture through a celite bed, rinsing the celite bed with diethyl ether (2 x 50 mL).
-
Concentration: Concentrate the filtrate to obtain 1,1,1-trifluoropropan-2-ol. The product is often of high purity and may not require further purification.
Logical Workflow for LiAlH₄ Reduction
Caption: Workflow for the LiAlH₄ Reduction of 1,1,1-Trifluoroacetone.
Biocatalytic Reduction
Biocatalytic reduction presents a green and highly selective alternative for the synthesis of (S)-1,1,1-trifluoro-2-propanol. This method employs microorganisms or isolated enzymes (alcohol dehydrogenases) to reduce 1,1,1-trifluoroacetone.[4] While industrially significant, laboratory-scale application requires expertise in microbiology and enzyme handling.
The reaction is typically performed in an aqueous medium under mild conditions (room temperature and atmospheric pressure). A co-factor regeneration system is often necessary for isolated enzyme systems. Various microorganisms, such as Hansenula polymorpha, have been shown to be effective.[1] Product recovery usually involves extraction or distillation after removal of the biocatalyst.[3]
Data Presentation
| Parameter | Asymmetric Catalytic Hydrogenation | LiAlH₄ Reduction | Biocatalytic Reduction |
| Starting Material | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone |
| Key Reagent/Catalyst | Ru(II)-diphosphine-diamine complex | Lithium Aluminium Hydride (LiAlH₄) | Microorganism/Enzyme (e.g., Hansenula polymorpha) |
| Product Stereochemistry | Enantiomerically pure (S)-isomer | Racemic | Enantiomerically pure (S)-isomer |
| Typical Yield | >90% conversion[1] | ~99% | Up to 94.9%[3] |
| Enantiomeric Excess (ee) | >99% | Not applicable | Up to 98.7%[3] |
| Reaction Temperature | 40-60°C[1] | 0°C to Room Temperature | Typically Ambient Temperature |
| Reaction Pressure | 40-80 x 10⁵ Pa H₂[1] | Atmospheric | Atmospheric |
| Solvent | Optional (neat) or organic solvent | Diethyl ether or THF | Aqueous buffer |
Purification and Characterization
The primary method for purifying this compound from the reaction mixture is distillation.[1][2][3] For the separation of enantiomers, which cannot be achieved by standard distillation due to identical boiling points, chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase are employed.[1]
The final product can be characterized by standard spectroscopic methods.
-
¹H NMR (400 MHz, CDCl₃): δ 4.01-4.06 (m, 1H), 1.17 (t, J = 6.4 Hz, 3H).
-
¹³C NMR and ¹⁹F NMR are also valuable for full characterization.
-
Infrared (IR) spectroscopy will show a characteristic broad absorption for the O-H stretch.
Safety Considerations
-
1,1,1-Trifluoroacetone is a flammable liquid with a low boiling point. Handle in a well-ventilated fume hood.
-
Lithium aluminium hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. It should be handled under an inert atmosphere by trained personnel. The quenching process can generate hydrogen gas and should be performed with extreme caution.
-
High-pressure hydrogenation must be carried out in a certified autoclave with appropriate safety measures, including a blast shield.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
References
Spectroscopic Analysis of 1,1,1-Trifluoro-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,1,1-Trifluoro-2-propanol, a key fluoroalcohol used as a solvent and chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. Experimental protocols for obtaining these spectra are also outlined.
Molecular Structure and Spectroscopic Correlation
This compound (C₃H₅F₃O) possesses a chiral center at the second carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a trifluoromethyl group. This structure gives rise to characteristic signals in various spectroscopic analyses, which are detailed below.
dot
Caption: Interrelationship of spectroscopic techniques for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl, methine, and hydroxyl protons. The electronegativity of the adjacent trifluoromethyl and hydroxyl groups influences the chemical shifts of the methine and methyl protons, respectively.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet of doublets | 1H | CH |
| ~2.5 | Singlet (broad) | 1H | OH |
| ~1.3 | Doublet | 3H | CH₃ |
Note: The chemical shift of the hydroxyl proton can vary with concentration and solvent.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon attached to the three fluorine atoms is significantly affected, resulting in a quartet due to C-F coupling.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~125 | Quartet | CF₃ |
| ~68 | Quartet | CH |
| ~22 | Singlet | CH₃ |
¹⁹F NMR Data
¹⁹F NMR is particularly useful for fluorinated compounds. In this compound, the three fluorine atoms are chemically equivalent, giving rise to a single signal that is split by the adjacent methine proton.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~-77 | Doublet | CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and carbon-fluorine bonds.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch |
| 2980-2850 | Medium | C-H stretch |
| 1280-1100 | Strong | C-F stretch |
| 1170-1120 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[1][4]
| m/z | Relative Intensity | Assignment |
| 114 | Low | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M-CH₃]⁺ |
| 69 | High | [CF₃]⁺ |
| 45 | High | [C₂H₅O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation : For ¹H, ¹³C, and ¹⁹F NMR, dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5]
-
Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR : Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is often used to simplify the spectrum.[7]
-
¹⁹F NMR : Acquire the spectrum using a fluorine-observe probe. ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition times are generally short.[8]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).
IR Spectroscopy (Neat Liquid)
-
Sample Preparation : Place a drop of neat this compound between two clean, dry salt plates (e.g., NaCl or KBr).[9][10] Press the plates together to form a thin liquid film.[9]
-
Background Spectrum : Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum : Place the sample-containing salt plates in the spectrometer's sample holder and acquire the IR spectrum.
-
Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the volatile this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization : The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound(374-01-6) MS spectrum [chemicalbook.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. azom.com [azom.com]
- 7. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. homework.study.com [homework.study.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Safety of 1,1,1-Trifluoro-2-propanol
This technical guide provides a comprehensive overview of the safety data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental protocols, and clear visual representations of key procedures.
Chemical and Physical Properties
This compound is a colorless liquid.[1] It is an organic solvent and is used as a chemical building block.[2][3] The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₃H₅F₃O | [4] |
| Molecular Weight | 114.07 g/mol | [1][5] |
| CAS Number | 374-01-6 | [5] |
| EC Number | 206-773-2 | [5] |
| Density | 1.259 g/mL at 25 °C | [2][5] |
| Boiling Point | 81-82 °C | [2][5] |
| Flash Point | 18.3 °C (closed cup) | [5] |
| Refractive Index | n20/D 1.316 | [2][5] |
| Vapor Pressure | 60.9 mmHg | [1] |
| Solubility | Fully miscible in water | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.
| Hazard Classification | Category |
| Flammable liquids | Category 2 or 3 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |
Source: GHS Classification[1]
Hazard Statements:
Exposure Controls and Personal Protection
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
| Exposure Control | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. Face shield. | EN166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Skin Protection | Chemical resistant gloves (e.g., butyl rubber, Viton®). Protective clothing. | EN 374 (EU) |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH (US) or EN 149 (EU) |
Engineering controls should include working in a well-ventilated area, preferably in a chemical fume hood, and using explosion-proof equipment.[8] Eyewash stations and safety showers must be readily available.
Safe Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Emergency Procedures: Spills and Accidental Release
In the event of a spill or accidental release of this compound, the following emergency procedures should be followed. The diagram below outlines the logical flow of actions to be taken.
First-Aid Measures
The following table summarizes the recommended first-aid measures in case of exposure to this compound.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[6][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][7] |
Fire-Fighting Measures
This compound is a flammable liquid.[8]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]
Toxicological Information
-
Acute Toxicity: No quantitative data on LD50 or LC50 values were found in the searched safety data sheets.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]
Experimental Protocols: Synthesis
While detailed toxicological experimental protocols are not available in the provided search results, methods for the synthesis of this compound have been described. Two primary methods are asymmetric catalytic hydrogenation and biocatalytic reduction.
Method 1: Asymmetric Catalytic Hydrogenation
This method involves the reduction of 1,1,1-trifluoroacetone (B105887) using a chiral transition metal catalyst to produce (S)-1,1,1-trifluoro-2-propanol (B1144474) with high enantioselectivity.[7]
-
Materials and Equipment:
-
High-pressure stainless steel autoclave
-
1,1,1-trifluoroacetone
-
Ruthenium phosphine (B1218219) complex catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])
-
Weak base (e.g., sodium formate)
-
Additive (e.g., deionized water)
-
High-purity hydrogen gas
-
Standard laboratory glassware
-
Distillation apparatus
-
-
Procedure:
-
Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.[7]
-
Charging the Reactor: Charge the autoclave with 1,1,1-trifluoroacetone and the ruthenium catalyst (substrate-to-catalyst ratio of approximately 12,500).[7]
-
Addition of Base and Additive: Introduce a weak base (0.01-10 mol% relative to the substrate) and an additive like water (0.1-50 wt% relative to the substrate).[7]
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.[7]
-
Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa and heat the mixture to 40-60°C with constant stirring.[7]
-
Monitoring: Monitor the reaction progress using analytical techniques such as GC or HPLC.[7]
-
Product Recovery: Once the desired conversion is achieved, the reaction is terminated, and the product is recovered by distillation.[7]
-
Method 2: Biocatalytic Reduction
This method utilizes microorganisms or their enzymes to reduce 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol.[2][4]
-
Materials and Equipment:
-
Fermenter
-
Microorganism culture (e.g., Hansenula polymorpha)
-
Growth medium (e.g., containing glucose, peptone, yeast extract, phosphates)
-
1,1,1-trifluoroacetone
-
pH control system
-
Distillation apparatus
-
-
Procedure:
-
Medium Preparation and Sterilization: Prepare the liquid medium and sterilize it in the fermenter.[4]
-
Inoculation and Culture: Inoculate the sterile medium with the microorganism and culture under controlled conditions (e.g., 28°C, specific aeration, and stirring).[4]
-
Substrate Addition: After sufficient cell growth, add a solution of 1,1,1-trifluoroacetone and a co-substrate like glucose.[4]
-
Reaction: Maintain the reaction under controlled pH and temperature. The reduction of the substrate is monitored over several days.[4]
-
Product Recovery: After the desired conversion, terminate the reaction. The product can be recovered by direct distillation of the reaction solution.[2][7]
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Disposal Considerations
Waste material must be disposed of in accordance with local, regional, and national regulations.[7] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[7] Do not mix with other waste, and handle uncleaned containers as the product itself.[7]
References
- 1. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
- 3. This compound [webbook.nist.gov]
- 4. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Handling and Storage of 1,1,1-Trifluoro-2-propanol in the Laboratory
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1,1,1-Trifluoro-2-propanol. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless liquid utilized as a chemical building block in various synthetic processes.[1][2] Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C3H5F3O[3][4] |
| Molecular Weight | 114.07 g/mol [3] |
| CAS Number | 374-01-6[3] |
| Boiling Point | 81-82 °C[2] |
| Density | 1.259 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.316[2] |
| Flash Point | 18.3 °C (64.9 °F) - closed cup |
| Solubility | Fully miscible in water[1][2] |
| Vapor Pressure | 60.9 mmHg[3] |
Hazard Identification and Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[5]
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5][6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P403+P235: Store in a well-ventilated place. Keep cool.[6]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[6][7]
Handling and Storage Protocols
Engineering Controls and Work Area Preparation
Ventilation: All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood to ensure adequate ventilation.[6][8] Ignition Sources: The work area must be completely free of ignition sources, including open flames, hot surfaces, sparks, and static discharge.[8][9] "No Smoking" signs should be posted.[8] Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[6][7] All metal equipment should be grounded to prevent static discharge.[6]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles meeting ANSI/ISEA Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][8] |
| Hand Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5][6] |
| Body Protection | Wear a fully-buttoned, flame-resistant lab coat and closed-toe shoes. For larger quantities, a chemical-resistant apron may be necessary.[5][8] |
| Respiratory Protection | If a risk assessment indicates that respiratory protection is necessary, use a NIOSH-approved respirator. For high-risk activities, a full-face supplied-air respirator may be required.[5][10] |
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Safe Handling Workflow for this compound
Storage Requirements
Store this compound in a cool, dry, and well-ventilated place.[5][6] Keep containers tightly closed and upright to prevent leakage.[5] The storage area should be away from heat, sparks, and open flames.[7]
Chemical Incompatibilities
This compound is incompatible with the following materials. Avoid contact with:
The following diagram illustrates the chemical incompatibilities of this compound.
Chemical Incompatibilities of this compound
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water. Consult a physician.[5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[5][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6] |
Spill Response
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.[8]
-
Contain the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[5]
-
Collect the absorbent material and place it in a suitable, closed container for disposal.[6]
-
Wipe down the area and decontaminate.[8]
Large Spill (outside a fume hood or greater than 100 mL):
-
Evacuate the laboratory immediately and alert others.[8]
-
If it is safe to do so, eliminate all ignition sources.[5][8]
-
Close the laboratory door and prevent entry.[8]
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.[8]
The following diagram outlines the emergency response workflow for a spill of this compound.
Emergency Spill Response Workflow
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5][8] Do not pour down the drain.[8] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
Conclusion
The safe handling and storage of this compound are paramount in a laboratory setting. By understanding its properties, adhering to proper handling protocols, using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize risks and ensure a safe working environment. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before working with this chemical.
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | 374-01-6 [chemicalbook.com]
- 3. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. pppmag.com [pppmag.com]
1,1,1-Trifluoro-2-propanol: A Technical Guide to its Toxicological Profile and Associated Hazards
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-propanol (TFIP) is a fluorinated alcohol utilized as a chemical intermediate and solvent in various industrial and pharmaceutical applications. Its unique properties, imparted by the trifluoromethyl group, necessitate a thorough understanding of its toxicological profile for safe handling and risk assessment. This technical guide provides a comprehensive overview of the known toxicity and hazards associated with this compound, drawing from available data and contextualizing it with information on structurally related compounds. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for assessing its toxicological and hazardous characteristics.
| Property | Value | Reference |
| CAS Number | 374-01-6 | [1][2] |
| Molecular Formula | C₃H₅F₃O | [1][3] |
| Molecular Weight | 114.07 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 81-82 °C | |
| Density | 1.259 g/mL at 25 °C | |
| Flash Point | 18.3 °C (closed cup) | [2] |
| Solubility | Fully miscible in water | [4] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance with the following classifications:
| Hazard Class | Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |
Toxicological Data
Comprehensive toxicological data for this compound is limited in the public domain. The following tables summarize the available information and include data on structurally similar compounds to provide context for potential hazards.
Acute Toxicity
| Compound | Test | Species | Route | Value | Reference |
| 2,2,2-Trifluoroethanol | LD50 | Rat | Oral | 240 mg/kg | [9] |
| 2,2,2-Trifluoroethanol | LD50 | Rat | Dermal | 1680 mg/kg | [9] |
| 2,2,2-Trifluoroethanol | LC50 | Mouse | Inhalation | 499.4 ppm (4 hours) | [9] |
Subchronic and Chronic Toxicity
No specific subchronic or chronic toxicity studies for this compound were identified. Studies on other fluorinated alcohols, such as 2,2,2-Trifluoroethanol, have shown that repeated exposure can lead to testicular effects in animal models[9].
Genotoxicity
Specific Ames test results for this compound are not available in the reviewed literature. A compilation of mutagenicity data did not specifically list this compound[10]. However, a study on 1,1,1,3,3,3-Hexafluoro-2-propanol, a structurally related compound, showed a negative result in the Ames test[11]. Studies on other short-chain perfluorinated compounds have shown mixed results regarding their genotoxic potential[12].
Carcinogenicity
No carcinogenicity studies for this compound were found. The International Agency for Research on Cancer (IARC) has not classified this compound[6]. Studies on other halogenated propanols, such as 1-chloro-2-propanol (B90593) and 2,3-dibromo-1-propanol, have been conducted by the National Toxicology Program (NTP), with some showing evidence of carcinogenic activity in animal models[13][14].
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity data for this compound is lacking. For structurally related fluorotelomer alcohols, developmental toxicity studies in rats have been conducted. For 8-2 fluorotelomer alcohol, the No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was 200 mg/kg/day[15]. For a fluoroalkylethanol mixture, the NOAEL for reproductive toxicity was >100 mg/kg/day, while the NOAEL for offspring viability and growth was 25 mg/kg/day[16].
Experimental Protocols
Detailed experimental protocols for toxicological evaluation are crucial for data interpretation and replication. The following sections describe standardized methodologies relevant to the assessment of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
This method is designed to assess the acute oral toxicity of a substance and allows for its classification.
-
Principle: The test involves a stepwise procedure where a fixed dose is administered to a group of animals. The outcome of this initial group determines the next step. The aim is to identify a dose that causes evident toxicity without causing mortality.
-
Animal Model: Typically, young adult female rats are used.
-
Procedure:
-
A sighting study is performed with a single animal to determine the appropriate starting dose for the main study.
-
In the main study, a group of five female rats is dosed at one of the fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
The animals are observed for signs of toxicity and mortality for up to 14 days.
-
The outcome (no effect, evident toxicity, or mortality) determines if a higher or lower dose is tested in another group of animals.
-
-
Endpoint: The test allows for the classification of the substance into one of the Globally Harmonized System (GHS) categories for acute oral toxicity.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This in vitro assay is widely used to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The assay measures the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on a medium lacking that amino acid.
-
Methodology:
-
Plate Incorporation Method: The test substance, bacterial culture, and a small amount of the required amino acid are mixed with molten top agar (B569324) and poured onto a minimal agar plate.
-
Pre-incubation Method: The test substance and bacterial culture are incubated together before being mixed with the top agar and plated.
-
Both methods are performed with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
-
Procedure:
-
A preliminary toxicity assay is conducted to determine the appropriate dose range of the test substance.
-
The main experiment is performed with at least five different concentrations of the test substance, along with negative and positive controls.
-
Plates are incubated for 48-72 hours.
-
-
Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.
Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)
This in vivo screening test provides initial information on the potential effects of a substance on reproduction and development.
-
Principle: The test substance is administered to male and female rats before, during, and after mating. The effects on mating behavior, fertility, pregnancy, and offspring development are observed.
-
Animal Model: Typically, Sprague-Dawley or Wistar rats are used.
-
Procedure:
-
At least three dose groups and a control group are used, with a sufficient number of animals per group.
-
Males are dosed for a minimum of four weeks (including two weeks before mating) and females are dosed for two weeks before mating, during gestation, and through lactation day 4.
-
Parameters such as mating performance, fertility, gestation length, litter size, and pup viability and growth are recorded.
-
Parental animals and offspring are subjected to gross necropsy.
-
-
Endpoint: The study provides information on the No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity and for reproductive/developmental toxicity.
Mandatory Visualizations
Hypothesized Metabolic Pathway of this compound
While the specific metabolic pathway of this compound has not been detailed, studies on related fluorotelomer alcohols suggest that metabolism likely proceeds via oxidation by cytochrome P450 enzymes[16]. The following diagram illustrates a hypothesized metabolic pathway.
References
- 1. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two-generation reproduction toxicity study with isopropanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. bulldog-bio.com [bulldog-bio.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lookchem.com [lookchem.com]
- 9. tera.org [tera.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 12. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells. | Semantic Scholar [semanticscholar.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. NTP Toxicology and Carcinogenesis Studies of 1-Chloro-2-propanol (Technical Grade) (CAS NO. 127-00-4) in F344/N Rats and B6C3F1 Mice (Drinking Water Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Miscibility of 1,1,1-Trifluoro-2-propanol
For Immediate Release
In the intricate world of pharmaceutical development and scientific research, the selection of an appropriate solvent system is paramount. 1,1,1-Trifluoro-2-propanol (TFIP), a partially fluorinated alcohol, has emerged as a solvent of significant interest due to its unique physicochemical properties. This technical guide provides an in-depth analysis of the miscibility of TFIP with a range of common organic solvents, offering crucial data for researchers, scientists, and professionals in drug development. This report summarizes available data, outlines experimental protocols for miscibility determination, and provides a predictive framework based on Hansen Solubility Parameters.
Understanding Miscibility: A Qualitative and Quantitative Overview
The miscibility of a liquid refers to its ability to mix with another liquid in all proportions, forming a homogeneous solution. From existing literature and safety data sheets, it is well-established that this compound is fully miscible with water and polar organic solvents such as ethanol (B145695) and acetone. This high degree of miscibility is attributed to the strong hydrogen bonding capabilities of its hydroxyl group and the polar nature of the trifluoromethyl group.
However, for a comprehensive understanding, particularly in applications requiring precise solvent compositions, quantitative data and predictive models are essential. The following sections delve into the specifics of TFIP's interactions with various solvent classes.
Miscibility of this compound with Common Organic Solvents
To facilitate easy comparison, the miscibility of this compound with a selection of organic solvents is summarized below. It is important to note that while qualitative descriptors are readily available, precise quantitative data for all solvent systems is limited in publicly accessible literature. The information presented is a synthesis of available data and predictions based on solubility parameter modeling.
| Solvent Class | Solvent Name | Chemical Formula | Miscibility with this compound |
| Alkanes | Hexane (B92381) | C₆H₁₄ | Immiscible/Partially Miscible |
| Heptane | C₇H₁₆ | Immiscible/Partially Miscible | |
| Aromatics | Toluene | C₇H₈ | Miscible |
| Benzene | C₆H₆ | Miscible | |
| Alcohols | Ethanol | C₂H₅OH | Miscible[1] |
| Methanol | CH₃OH | Miscible | |
| Ketones | Acetone | C₃H₆O | Miscible[1] |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | Miscible | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |
| Chlorinated | Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Miscible |
| Chloroform | CHCl₃ | Miscible |
Predictive Framework: Hansen Solubility Parameters
To overcome the limitations of sparse experimental data, Hansen Solubility Parameters (HSP) provide a powerful predictive tool for assessing solvent miscibility. The principle of "like dissolves like" is quantified by assigning three parameters to each solvent, representing the energy of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The closer the HSP values of two solvents, the more likely they are to be miscible.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| This compound (Estimated) | 15.5 | 8.0 | 16.5 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Water | 15.5 | 16.0 | 42.3 |
The significant difference in the hydrogen bonding parameter (δH) between TFIP and hexane explains their predicted immiscibility. Conversely, the closer proximity of HSP values between TFIP and solvents like toluene, ethanol, acetone, and dichloromethane aligns with their observed miscibility.
Experimental Determination of Miscibility: A General Protocol
For applications requiring definitive miscibility data, direct experimental determination is recommended. The following outlines a general protocol for visually assessing the miscibility of this compound with another organic solvent.
Methodology:
-
Preparation: Accurately measure equal volumes of this compound and the test solvent into a clear, sealed container (e.g., a glass vial with a screw cap).
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) to ensure thorough contact between the two liquids.
-
Equilibration: Allow the container to stand undisturbed at a controlled temperature. This allows for the separation of phases if the liquids are not miscible.
-
Observation: Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, homogeneous phase with no visible interface.
-
Immiscible: Two distinct layers will form, separated by a clear interface.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion before separating into two layers. The volumes of the layers may differ from the initial volumes, indicating some degree of mutual solubility.
-
For more precise quantitative analysis of partial miscibility, techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the composition of each phase.
Logical Framework for Solvent Selection
The choice of a solvent or solvent system is a critical decision in many scientific and industrial processes. The following diagram illustrates a logical workflow for selecting an appropriate solvent system involving this compound.
This guide provides a foundational understanding of the miscibility of this compound with a variety of organic solvents. By combining available data, predictive models, and standardized experimental protocols, researchers and developers can make more informed decisions in the critical process of solvent selection.
References
The Trifluoromethyl Group's Influence on Propanol: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group exerts a profound influence on the physicochemical and pharmacokinetic properties of parent molecules. This technical guide provides an in-depth analysis of the effects of the trifluoromethyl group on the properties of propanol (B110389), a fundamental building block in organic chemistry. By examining various isomers of trifluoromethylated propanol and comparing them to their non-fluorinated counterparts, this document serves as a comprehensive resource for researchers seeking to leverage the unique characteristics of fluorination in their own work. This guide includes a summary of key quantitative data, detailed experimental protocols for property determination, and visualizations of relevant chemical concepts and workflows.
Introduction: The Power of Trifluorination
The trifluoromethyl group is a small structural modification that imparts a multitude of significant changes to a molecule's profile. Its high electronegativity, steric bulk, and the exceptional strength of the carbon-fluorine bond contribute to alterations in acidity, lipophilicity, metabolic stability, and binding interactions. In the context of propanol, a simple three-carbon alcohol, the introduction of a CF₃ group provides a clear and illustrative model for understanding these powerful effects. This guide will explore the impact of trifluorination on key properties, offering valuable insights for the rational design of novel therapeutics and functional materials.
Comparative Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the fundamental physical properties of propanol. The following tables summarize key quantitative data for 1-propanol (B7761284), 2-propanol, and three isomers of trifluoromethyl propanol.
Table 1: Physical Properties of Propanol and Trifluoromethyl Propanol Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Flash Point (°C) | Refractive Index (n20/D) |
| 1-Propanol | 71-23-8 | C₃H₈O | 60.10 | 97 | 0.803 | 15 | 1.385 |
| 2-Propanol | 67-63-0 | C₃H₈O | 60.10 | 82 | 0.785 | 12 | 1.377 |
| 1,1,1-Trifluoro-2-propanol | 374-01-6 | C₃H₅F₃O | 114.07 | 81-82[1] | 1.259[1] | 18.3[2] | 1.316[1] |
| 3,3,3-Trifluoro-1-propanol (B1345646) | 2240-88-2 | C₃H₅F₃O | 114.07 | 100-101 | 1.294 | 37[3] | 1.320 |
| 2-(Trifluoromethyl)-2-propanol | 507-52-8 | C₄H₇F₃O | 128.09 | 83[4] | 1.17[4] | 15 | 1.3335[4] |
Table 2: Acidity and Lipophilicity of Propanol and Trifluoromethyl Propanol Isomers
| Compound | pKa | logP |
| 1-Propanol | ~16 | 0.25 |
| 2-Propanol | ~17 | 0.05 |
| This compound | 11.6 | 0.69 (Predicted) |
| 3,3,3-Trifluoro-1-propanol | 14.09 (Predicted)[5] | 0.4[6] |
| 2-(Trifluoromethyl)-2-propanol | 12.60 (Predicted) | 1.1 (Predicted) |
Analysis of Property Changes
Acidity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the hydroxyl proton in propanol. This is evident in the lower pKa values of the trifluoromethylated isomers compared to their non-fluorinated analogs. The inductive effect of the CF₃ group stabilizes the resulting alkoxide anion, making the alcohol a stronger acid. The proximity of the CF₃ group to the hydroxyl group has a pronounced effect, with this compound exhibiting the lowest pKa due to the CF₃ group being on the adjacent carbon.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group generally increases the lipophilicity of a molecule. This is reflected in the higher predicted logP values for the trifluoromethyl propanol isomers compared to 1-propanol and 2-propanol. This enhanced lipophilicity can improve a drug's ability to cross cell membranes.
Metabolic Stability
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical and metabolic properties discussed in this guide.
Determination of pKa by Potentiometric Titration
This method involves the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH change.
Materials:
-
pH meter with a suitable electrode
-
Burette
-
Stir plate and stir bar
-
Beakers
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (B78521) (0.1 M)
-
Compound of interest (e.g., a trifluoromethyl propanol isomer)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in deionized water to a known concentration (e.g., 10 mM).
-
Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide. Maintain a nitrogen blanket over the solution throughout the titration.
-
Titration: Place the beaker on the stir plate and immerse the pH electrode. Begin adding the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments from the burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the compound has been neutralized.
Determination of logP by the Shake-Flask Method
This classic method involves partitioning a compound between n-octanol and water and measuring its concentration in each phase.
Materials:
-
Separatory funnel
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Compound of interest
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel containing known volumes of the pre-saturated n-octanol and water.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning.
-
Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)
In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes, primarily cytochrome P450s.
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Compound of interest
-
Incubator or water bath at 37°C
-
Acetonitrile (ice-cold)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the compound of interest to the pre-incubated mixture to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile.
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t₁/₂) can be calculated from the slope of the linear portion of this curve. The intrinsic clearance (CLᵢₙₜ) can then be determined from the half-life.
Synthesis of Trifluoromethylated Propanols
The synthesis of trifluoromethylated propanols typically involves the introduction of the CF₃ group via nucleophilic trifluoromethylation or the reduction of a trifluoromethyl ketone.
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 1,1,1-trifluoroacetone (B105887).
Reactants:
-
1,1,1-Trifluoroacetone
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄))
-
Solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)
Procedure (using NaBH₄):
-
Dissolve 1,1,1-trifluoroacetone in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Synthesis of 3,3,3-Trifluoro-1-propanol
This isomer can be synthesized by the reduction of 3,3,3-trifluoropropanoic acid or its ester derivatives.
Reactants:
-
Reducing agent (e.g., lithium aluminum hydride (LiAlH₄))
-
Anhydrous solvent (e.g., diethyl ether or THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether.
-
Cool the suspension in an ice bath and slowly add a solution of ethyl 3,3,3-trifluoropropanoate in anhydrous diethyl ether.
-
After the addition, allow the mixture to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and quench by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and remove the solvent to obtain 3,3,3-trifluoro-1-propanol.
Synthesis of 2-(Trifluoromethyl)-2-propanol
This tertiary alcohol can be prepared via the Grignard reaction of a methylmagnesium halide with 1,1,1-trifluoroacetone.[4]
Reactants:
-
1,1,1-Trifluoroacetone
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, place a solution of methylmagnesium bromide in diethyl ether under an inert atmosphere.
-
Cool the Grignard solution in an ice bath and slowly add a solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield 2-(Trifluoromethyl)-2-propanol.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: The electron-withdrawing CF₃ group increases the acidity of propanol.
Caption: The CF₃ group can block sites of oxidative metabolism.
Caption: A typical workflow for synthesizing a trifluoromethylated propanol.
Conclusion
The introduction of a trifluoromethyl group has a dramatic and predictable effect on the properties of propanol. It enhances acidity and lipophilicity while concurrently increasing metabolic stability. These modifications are of paramount importance in the fields of drug discovery and materials science, where fine-tuning molecular properties is essential for achieving desired outcomes. This technical guide has provided a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will prove invaluable to researchers and scientists as they continue to explore the vast potential of fluorination in chemical design and development.
References
- 1. This compound 97 374-01-6 [sigmaaldrich.com]
- 2. This compound | 374-01-6 [chemicalbook.com]
- 3. 3,3,3-trifluoro-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. sfdchem.com [sfdchem.com]
- 6. 3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chirality of 1,1,1-Trifluoro-2-propanol and its Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol that serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of a stereocenter at the second carbon, bearing a hydroxyl group, and a trifluoromethyl group at the adjacent carbon, imparts unique chemical and biological properties. The strategic incorporation of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides a comprehensive overview of the synthesis, separation, and properties of the (R)- and (S)-enantiomers of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction to Chirality in this compound
This compound possesses a single stereocenter at the C2 carbon, resulting in two non-superimposable mirror images: (R)-1,1,1-Trifluoro-2-propanol and (S)-1,1,1-Trifluoro-2-propanol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but can have vastly different biological activities and toxicological profiles.[1][2] Therefore, the stereoselective synthesis or efficient separation of the individual enantiomers is of paramount importance in drug development and other applications.
The structural representation of the enantiomers is depicted below:
Synthesis of this compound Enantiomers
The synthesis of enantiomerically enriched this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Racemic Synthesis
A racemic mixture of this compound is readily prepared by the reduction of 1,1,1-trifluoroacetone (B105887).
Experimental Protocol: Reduction of 1,1,1-Trifluoroacetone with Lithium Aluminum Hydride
-
To a solution of 1,1,1-trifluoropropan-2-one (1.0 g, 8.9 mmol) in diethyl ether (20 mL) at 0 °C, add a 2 M solution of lithium aluminum hydride in THF (8.92 mL, 17.8 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the consumption of the starting material by TLC (10% EtOAc in hexane).
-
Quench the reaction with a saturated ammonium (B1175870) chloride solution (5 mL).
-
Filter the mixture through a celite bed, rinsing the celite with diethyl ether (2 x 50 mL).
-
Concentrate the filtrate to obtain racemic 1,1,1-trifluoropropan-2-ol.
Asymmetric Synthesis
This method involves the hydrogenation of 1,1,1-trifluoroacetone using a chiral transition metal catalyst, typically a ruthenium complex.
Experimental Protocol: Asymmetric Hydrogenation using a Ruthenium Catalyst [3]
-
Charge a stainless steel autoclave with 1,1,1-trifluoroacetone.
-
Add the ruthenium catalyst, such as [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)], at a substrate-to-catalyst ratio of approximately 12,500.[3]
-
Add a weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate).[3]
-
Optionally, add water as an additive (0.1-50 wt% relative to the substrate).[3]
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa and heat to 40-60°C with stirring.[3]
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, cool the reactor, vent the hydrogen, and isolate the (S)-1,1,1-trifluoro-2-propanol, typically by distillation.
Microorganisms or isolated enzymes can stereoselectively reduce 1,1,1-trifluoroacetone to the corresponding (S)-alcohol.
Experimental Protocol: Biocatalytic Reduction using Hansenula polymorpha
-
Prepare a liquid medium containing glucose, peptone, yeast extract, and phosphate (B84403) buffer.
-
Inoculate the medium with a culture of Hansenula polymorpha and incubate at 28°C with aeration and stirring to achieve a high cell density.
-
Add 1,1,1-trifluoroacetone to the culture.
-
Monitor the reduction of the substrate over several days.
-
Once the desired conversion is achieved, terminate the reaction.
-
Remove the microbial cells by filtration or centrifugation.
-
Recover the (S)-1,1,1-trifluoro-2-propanol from the supernatant by distillation.
Enantiomeric Separation
Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required for their separation.[2]
Chiral Chromatography
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most effective methods for resolving the enantiomers of this compound.[2]
Experimental Protocol: Chiral HPLC Separation
-
Column: Chiralpak® AD-H
-
Mobile Phase: n-Hexane / 2-Propanol (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm or Refractive Index (RI)
-
Procedure:
-
Prepare and degas the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample and record the chromatogram.
-
Experimental Protocol: Chiral GC for Optical Purity Determination
-
Column: BGB-174 (30m × 0.25mm × 0.25mm) or similar chiral capillary column.
-
Carrier Gas: Helium
-
Pressure: 100 kPa
-
Oven Program: Start at 60°C and ramp to 85°C at 1°C/min, or to 110°C at 5°C/min.
-
Injector and Detector Temperature: 230°C
-
Detector: Flame Ionization Detector (FID)
-
Procedure:
-
Dissolve the sample in a suitable solvent.
-
Inject the sample into the GC.
-
Calculate the optical purity from the peak areas of the two enantiomers. Retention times for (R)- and (S)-enantiomers are approximately 22.1 min and 23.9 min, respectively, under specific conditions.
-
Enzymatic Kinetic Resolution (EKR)
EKR utilizes an enzyme to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.
Experimental Protocol: Lipase-Catalyzed EKR
-
Dissolve racemic this compound in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add a lipase, such as Amano Lipase PS-C II, and an acyl donor (e.g., isopropenyl acetate).
-
Incubate the mixture at a controlled temperature with shaking.
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Separate the resulting ester (from the reacted enantiomer) and the unreacted alcohol enantiomer using chromatography or extraction.
Quantitative Data
Table 1: Physicochemical Properties of this compound and its Enantiomers
| Property | Racemic this compound | (R)-1,1,1-Trifluoro-2-propanol | (S)-1,1,1-Trifluoro-2-propanol |
| CAS Number | 374-01-6[4] | 17628-73-8 | 3539-97-7[1] |
| Molecular Formula | C₃H₅F₃O[4] | C₃H₅F₃O | C₃H₅F₃O[5] |
| Molecular Weight | 114.07 g/mol [4] | 114.07 g/mol | 114.07 g/mol [1] |
| Boiling Point | 81-82 °C | 81 °C | Data not available |
| Density (at 25 °C) | 1.259 g/mL | 1.259 g/cm³ | Data not available |
| Refractive Index (n20/D) | 1.316 | Data not available | Data not available |
| Flash Point | 18.3 °C (closed cup) | 18 °C | Data not available |
| Optical Rotation [α]²²/D | 0 | +8.3° (c=1% in chloroform) | Data not available |
Table 2: Enantiomeric Excess in Asymmetric Synthesis of (S)-1,1,1-Trifluoro-2-propanol
| Method | Catalyst / Microorganism | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | RuCl--INVALID-LINK-- | 97% | [6] |
| Biocatalytic Reduction | Hansenula polymorpha NBRC0799 | 98.7% |
Applications
Enantiomerically pure this compound is a valuable chiral building block for the synthesis of complex molecules with defined stereochemistry.[1] Its applications are primarily in the pharmaceutical and agrochemical industries. Additionally, there is emerging interest in its potential role as an ion channel modulator for the treatment of neurological disorders.
Conclusion
The chirality of this compound is a key feature that dictates its utility in various scientific and industrial applications. The development of efficient asymmetric synthesis and resolution methods has made the enantiomerically pure forms of this alcohol readily accessible. This guide has provided a detailed overview of the synthesis, separation, and properties of the enantiomers of this compound, offering valuable protocols and data for researchers in the field. The continued exploration of the unique properties of these chiral fluorinated alcohols is expected to lead to the development of novel and improved chemical entities.
References
- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US7504544B2 - Asymmetric hydrogenation of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
- 5. (S)-1,1,1-TRIFLUORO-2-PROPANOL [chembk.com]
- 6. kanto.co.jp [kanto.co.jp]
Methodological & Application
Application Notes and Protocols for 1,1,1-Trifluoro-2-propanol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and laboratory protocols for the effective use of 1,1,1-Trifluoro-2-propanol (HFIP) as a versatile solvent in various chemical and biological applications. HFIP's unique properties, including its strong hydrogen bond-donating ability, high polarity, and relatively low nucleophilicity, make it an invaluable tool in organic synthesis, peptide chemistry, and protein analysis.
Safety and Handling
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3][4] It is crucial to handle this solvent in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2][3] Keep the solvent away from heat, sparks, open flames, and hot surfaces.[1][2][3] Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]
In case of exposure:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1][3]
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]
In all cases of exposure, seek medical attention.[1][2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 374-01-6 | [5][6] |
| Molecular Formula | C3H5F3O | [5] |
| Molecular Weight | 114.07 g/mol | [6] |
| Boiling Point | 81-82 °C | [7] |
| Density | 1.259 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.316 | [7] |
| Flash Point | 18.3 °C (closed cup) | |
| Solubility in Water | Fully miscible | [4][8] |
Applications in Organic Synthesis
This compound is utilized as a chemical building block and a solvent in various organic reactions.[4][8] Its ability to solvate a wide range of organic molecules and stabilize charged intermediates makes it particularly useful in specific synthetic transformations.
Asymmetric Catalytic Hydrogenation
(S)-1,1,1-trifluoro-2-propanol is a key chiral building block in the synthesis of pharmaceuticals and agrochemicals.[9][10] One of the primary industrial methods for its production is the asymmetric catalytic hydrogenation of 1,1,1-trifluoroacetone (B105887).[9][10]
Experimental Protocol: Asymmetric Hydrogenation of 1,1,1-Trifluoroacetone [10]
This protocol is based on the use of a ruthenium phosphine (B1218219) complex catalyst.[10]
Materials and Equipment:
-
High-pressure stainless steel autoclave
-
1,1,1-trifluoroacetone
-
Ruthenium catalyst (e.g., [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)])
-
Weak base (e.g., sodium formate)
-
Deionized water
-
High-purity hydrogen gas
-
Standard laboratory glassware
-
Distillation apparatus
Procedure:
-
Reactor Preparation: Ensure the stainless steel autoclave is clean and dry.
-
Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the ruthenium catalyst at a substrate-to-catalyst ratio (S/C) of approximately 12,500.
-
Addition of Base and Additive: Introduce a weak base, such as sodium formate (B1220265) (0.01-10 mol% relative to the substrate), and an additive like water (0.1-50 wt% relative to the substrate).
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Reaction Conditions: Pressurize the autoclave with hydrogen to 40-80 x 10⁵ Pa. Heat the reaction mixture to 40-60°C with constant stirring.
-
Monitoring the Reaction: Monitor the reduction of the substrate over several days.
-
Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the reaction. The final reaction solution can be directly subjected to distillation to recover the (S)-1,1,1-trifluoro-2-propanol.
Caption: Workflow for Asymmetric Hydrogenation.
Applications in Peptide Chemistry
Fluoroalcohols like HFIP are known to influence the secondary structure of peptides and proteins.[11][12][13] They can stabilize helical conformations and are used in solid-phase peptide synthesis (SPPS), particularly for challenging sequences.
Solid-Phase Peptide Synthesis (SPPS)
HFIP can be used in the synthesis of modified peptides. For example, the incorporation of a 3-Azido-1,1,1-trifluoropropan-2-ol moiety into a peptide introduces a trifluoromethyl group and an azide (B81097) handle for further functionalization.[14]
Experimental Protocol: Incorporation of Fmoc-3-azido-1,1,1-trifluoro-2-propanol in SPPS [14]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-3-azido-1,1,1-trifluoro-2-propanol
-
Solid support resin (e.g., Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3 eq) or Fmoc-3-azido-1,1,1-trifluoro-2-propanol (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours. For the sterically hindered 3-Azido-1,1,1-trifluoro-2-propanol, a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Quantitative Data for Coupling Efficiency [14]
| Amino Acid | Coupling Time (h) | Coupling Efficiency (%) | Notes |
| Fmoc-Ala-OH | 2 | >99 | Standard coupling |
| Fmoc-3-azido-1,1,1-trifluoro-2-propanol | 2 + 2 | >95 | Double coupling recommended |
Note: The data presented in this table are representative and may vary depending on the specific peptide sequence and synthesis conditions.[14]
Caption: Solid-Phase Peptide Synthesis Cycle.
Applications in Protein Analysis
The ability of HFIP to disrupt protein structures makes it a useful solvent for the analysis of otherwise insoluble proteins and peptides. It can be used to solubilize aggregated proteins for subsequent analysis by techniques such as mass spectrometry. While specific protocols are highly dependent on the protein of interest, a general workflow can be outlined.
Caption: Protein Solubilization Workflow.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 374-01-6 [sigmaaldrich.com]
- 8. This compound | 374-01-6 [chemicalbook.com]
- 9. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Interactions of hexafluoro-2-propanol with the Trp-cage peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: The Effect of 1,1,1-Trifluoro-2-propanol on Protein Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-propanol (TFE) is a fluorinated alcohol widely utilized as a cosolvent in protein chemistry to induce and stabilize secondary structures, particularly α-helices.[1][2][3] Its ability to modulate protein conformation makes it an invaluable tool in studies of protein folding, stability, and aggregation.[4][5] TFE is thought to exert its influence through several mechanisms, including the displacement of water from the protein surface, which weakens competing hydrogen bonds with the solvent and favors the formation of intramolecular hydrogen bonds characteristic of secondary structures.[6][7] Additionally, the low dielectric constant of TFE-water mixtures can strengthen electrostatic interactions within the peptide backbone.[6][7] This document provides detailed application notes on the effects of TFE on protein secondary structure, protocols for key experimental techniques, and a summary of quantitative data.
Mechanism of Action
The precise mechanism by which TFE stabilizes secondary structures is a subject of ongoing research, but it is generally accepted to involve a combination of direct and indirect effects on the protein and the surrounding solvent.
-
Direct Interaction: TFE molecules can interact directly with the protein, preferentially solvating the peptide backbone and promoting the formation of local secondary structures.[6]
-
Solvent Restructuring: TFE disrupts the hydrogen-bonding network of water, reducing its ability to solvate the polypeptide chain. This "dehydration" of the backbone encourages the formation of internal hydrogen bonds that define α-helices and β-sheets.[1][6]
-
Excluded Volume Effect: At certain concentrations, TFE can form clusters that act as "nanocrowders," preferentially destabilizing the more extended unfolded state of a protein and thus promoting a more compact, folded conformation.[1]
-
Dielectric Constant Reduction: The addition of TFE to an aqueous solution lowers the dielectric constant of the medium, which can enhance electrostatic interactions, including the hydrogen bonds that are crucial for secondary structure stability.[6]
Effects on Protein Secondary Structure
TFE is most renowned for its ability to induce α-helical content in peptides and proteins, even in sequences that do not form helices in aqueous solution.[2][3] The effect of TFE is concentration-dependent, with a maximal helical induction often observed at TFE concentrations between 15% and 40% (v/v).[1][8] While TFE predominantly promotes α-helices, it can also stabilize β-sheet structures in some proteins.[2][6] However, at high concentrations, TFE can disrupt tertiary and quaternary structures, leading to protein denaturation and, in some cases, aggregation.[4][5]
Data Presentation: Quantitative Effects of TFE on Protein Secondary Structure
The following tables summarize the observed changes in the secondary structure of various proteins upon the addition of TFE, as determined by Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Protein | Initial Secondary Structure | TFE Concentration (v/v) | Final Secondary Structure | Reference |
| β-Lactoglobulin | Predominantly β-sheet | 10-20% | Predominantly α-helix | [2] |
| α-Lactalbumin | α-helical and β-sheet | Low concentrations | Molten globule state | [8] |
| Ribonuclease A | α-helical and β-sheet | >40% | TFE-induced state | [8] |
| Melittin | Random coil in water | 30% | α-helical | [6] |
| Betanova (peptide) | Partially folded β-hairpin in water | 40% | Three-stranded β-sheet | [6] |
| pKID (intrinsically disordered) | Disordered | 10-40% | Increased helical content | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to study the effects of TFE on protein secondary structure are provided below.
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a widely used technique for rapidly assessing the secondary structure of proteins in solution.[9][10][11]
Objective: To monitor changes in protein secondary structure as a function of TFE concentration.
Materials:
-
This compound (TFE), spectroscopy grade
-
Appropriate buffer (e.g., sodium phosphate), ensuring low absorbance in the far-UV region[12]
-
CD Spectropolarimeter
-
Quartz cuvettes (e.g., 0.1 cm path length)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer. The final protein concentration should be in the range of 0.1-1.0 mg/mL.[12]
-
Prepare a series of TFE-buffer solutions with varying TFE concentrations (e.g., 0%, 5%, 10%, 20%, 40%, 60% v/v).
-
For each TFE concentration, mix the protein stock solution with the corresponding TFE-buffer solution to achieve the desired final protein and TFE concentrations. Ensure the final absorbance of the sample is below 1.0 for high-quality data.[12]
-
Prepare a blank sample for each TFE concentration containing only the TFE-buffer mixture.
-
-
Data Acquisition:
-
Set the CD spectropolarimeter to measure in the far-UV region (typically 190-260 nm).
-
Calibrate the instrument according to the manufacturer's instructions.
-
Record a baseline spectrum using the corresponding blank for each sample.
-
Measure the CD spectrum of each protein sample.
-
Typically, 3-5 scans are averaged for each spectrum to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum for each TFE concentration.
-
Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l), where θ is the observed ellipticity in degrees, M is the mean residue weight of the protein, c is the protein concentration in mg/mL, and l is the path length of the cuvette in cm.[10]
-
Analyze the resulting spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software such as CONTIN, SELCON3, or CDSSTR.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is another powerful technique for analyzing protein secondary structure by examining the vibrational modes of the peptide backbone, particularly the Amide I band (1600-1700 cm⁻¹).[13][14][15]
Objective: To quantify the secondary structural elements of a protein in the presence of TFE.
Materials:
-
Purified protein of interest
-
This compound (TFE), spectroscopy grade
-
D₂O-based buffer (to minimize water absorbance in the Amide I region)
-
FTIR spectrometer with a suitable detector (e.g., MCT)
-
Transmission cell with CaF₂ windows or an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Sample Preparation:
-
Lyophilize the purified protein to remove water.
-
Reconstitute the protein in a D₂O-based buffer to a final concentration of 1-10 mg/mL.
-
Prepare TFE solutions in the same D₂O-based buffer at the desired concentrations.
-
Mix the protein solution with the TFE solutions to obtain the final samples.
-
-
Data Acquisition:
-
Record a background spectrum of the corresponding TFE-D₂O buffer.
-
Load the protein sample into the transmission cell or onto the ATR crystal.
-
Collect the FTIR spectrum, typically by co-adding 128-256 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Perform baseline correction and, if necessary, water vapor subtraction.
-
Analyze the Amide I region (1600-1700 cm⁻¹) of the spectrum.
-
Use deconvolution methods (e.g., Fourier self-deconvolution, second derivative analysis) to resolve the overlapping bands corresponding to different secondary structures (α-helix: ~1650-1658 cm⁻¹, β-sheet: ~1620-1640 cm⁻¹, random coil: ~1640-1650 cm⁻¹).
-
Quantify the area of each component band to estimate the percentage of each secondary structure element.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for a detailed analysis of TFE-induced conformational changes.[16][17]
Objective: To determine the three-dimensional structure of a protein or peptide in a TFE/water mixture.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) purified protein
-
This compound (TFE), spectroscopy grade
-
NMR buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer in 90% H₂O/10% D₂O or 100% D₂O)
-
High-field NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve the isotopically labeled protein in the NMR buffer containing the desired concentration of TFE to a final concentration of 0.1-1 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, for backbone resonance assignment.
-
Acquire ¹⁵N-edited and ¹³C-edited NOESY-HSQC experiments to obtain distance restraints.
-
Measure residual dipolar couplings (RDCs) if an alignment medium is used to obtain long-range structural information.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Perform sequential backbone and side-chain resonance assignment using software such as CARA, SPARKY, or CCPNmr Analysis.
-
Assign the cross-peaks in the NOESY spectra and convert their intensities into interproton distance restraints.
-
Use the experimental restraints (NOEs, dihedral angles from chemical shifts, RDCs) to calculate a family of 3D structures using software like CYANA, XPLOR-NIH, or ARIA.
-
Validate the quality of the calculated structures.
-
Visualizations
References
- 1. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of Protein Secondary Structures using FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 17. users.cs.duke.edu [users.cs.duke.edu]
Application Note: Utilizing 1,1,1-Trifluoro-2-propanol (TFE) for High-Resolution NMR Analysis of Hydrophobic Peptides
Audience: Researchers, scientists, and drug development professionals involved in the structural analysis of peptides.
Introduction: Hydrophobic peptides are notoriously challenging to analyze using Nuclear Magnetic Resonance (NMR) spectroscopy due to their tendency to aggregate in aqueous solutions. This aggregation leads to poor signal resolution and broadened spectral lines, hindering detailed structural elucidation. A common and effective strategy to overcome this limitation is the use of co-solvents that can disrupt these aggregates and induce stable secondary structures. 1,1,1-Trifluoro-2-propanol (TFE) is a widely used co-solvent in peptide NMR studies. Its low dielectric constant and strong hydrogen-bonding capabilities promote the formation of intramolecular hydrogen bonds, which are characteristic of α-helical and β-sheet structures, thus breaking up intermolecular aggregates. This application note provides a detailed protocol for the use of TFE in the NMR analysis of hydrophobic peptides, including sample preparation, data acquisition, and interpretation.
Principle: TFE is known to be a potent stabilizer of helical structures in peptides. By replacing water molecules in the peptide's hydration shell, TFE reduces the solvent's dielectric constant, which in turn strengthens intramolecular hydrogen bonds at the expense of peptide-solvent interactions. This process not only induces a more ordered conformation in flexible peptides but also solubilizes pre-formed aggregates of hydrophobic peptides, leading to monomeric species in solution that are amenable to high-resolution NMR analysis. The concentration of TFE is a critical parameter and often requires optimization for each specific peptide to achieve the desired balance between structure induction and maintaining a solution state that is representative of a biologically relevant conformation.
Experimental Protocols
1. Protocol for Sample Preparation and Solubilization:
This protocol outlines the steps for preparing a hydrophobic peptide sample for NMR analysis using a TFE/water co-solvent system.
-
Materials:
-
Lyophilized hydrophobic peptide of high purity (>95%)
-
This compound (TFE), NMR grade
-
Deuterium oxide (D₂O), NMR grade
-
H₂O, ultrapure
-
Internal standard (e.g., DSS or TSP)
-
pH meter and appropriate buffers (e.g., phosphate (B84403) buffer)
-
Vortex mixer
-
Centrifuge
-
NMR tubes
-
-
Procedure:
-
Peptide Weighing: Accurately weigh 1-5 mg of the lyophilized peptide into a clean microcentrifuge tube. The exact amount will depend on the peptide's molecular weight and the sensitivity of the NMR spectrometer.
-
Initial Solubilization (Optional): For extremely hydrophobic peptides, a small amount of pure TFE can be used to initially dissolve the peptide. Add a minimal volume (e.g., 20-50 µL) of TFE and gently vortex until the peptide is fully dissolved.
-
Solvent System Preparation: Prepare the desired TFE/water co-solvent mixture. A common starting point is a 50:50 (v/v) TFE/water mixture. For a final sample volume of 500 µL, this would involve mixing 250 µL of TFE with 250 µL of buffered aqueous solution. The aqueous component should contain 10% D₂O for the lock signal and the internal standard.
-
Sample Reconstitution: Add the prepared TFE/water mixture to the microcentrifuge tube containing the dissolved or lyophilized peptide.
-
pH Adjustment: Gently vortex the sample to ensure homogeneity. If necessary, adjust the pH of the sample to the desired value using small aliquots of dilute acid or base. Note that the pKa values of buffer components can be affected by the presence of TFE.
-
Transfer to NMR Tube: Transfer the final solution to a clean, dry NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the NMR magnet for at least 15-20 minutes before starting any measurements.
-
2. Protocol for NMR Data Acquisition:
-
Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a suitable probe.
-
Experiments:
-
1D ¹H NMR: To quickly assess sample quality, aggregation state, and overall signal dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): For assignment of spin systems. A mixing time of 60-80 ms (B15284909) is typically used.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain distance restraints for structure calculation. Mixing times of 150-300 ms are common.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, this provides excellent signal dispersion and is a sensitive probe of the chemical environment of each residue.
-
-
Key Parameters:
-
Temperature: 298 K is a common starting point, but may need optimization.
-
Solvent Suppression: Use appropriate solvent suppression techniques (e.g., presaturation or WATERGATE) to attenuate the residual water signal.
-
Acquisition Times and Spectral Widths: These should be optimized to ensure adequate resolution in both the direct and indirect dimensions.
-
Data Presentation
The following table summarizes the typical effects of increasing TFE concentration on the NMR parameters of a model hydrophobic peptide.
| TFE Concentration (% v/v) | Hα Chemical Shift (ppm) | ³J(HNHα) Coupling Constant (Hz) | Number of Medium-Range NOEs (i, i+3) | Predominant Secondary Structure |
| 0 | 4.35 | 7.5 | 2 | Random Coil |
| 20 | 4.10 | 6.0 | 8 | Partial α-Helix |
| 40 | 3.95 | 4.5 | 15 | α-Helix |
| 60 | 3.92 | 4.2 | 16 | Stable α-Helix |
Visualizations
Below are diagrams illustrating the experimental workflow and the mechanism of TFE-induced structural changes.
Caption: Workflow for hydrophobic peptide NMR analysis using TFE.
Caption: Mechanism of TFE-induced peptide structure formation.
Application Notes and Protocols for 1,1,1-Trifluoro-2-propanol (TFE) in Circular Dichroism (CD) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of proteins and peptides in solution.[1] The far-UV CD spectrum (190-250 nm) is particularly sensitive to the regular repeating elements of protein structure, namely α-helices, β-sheets, and random coils.[2] 1,1,1-Trifluoro-2-propanol (TFE) is a co-solvent frequently employed in CD studies to induce or stabilize secondary structures, particularly α-helices, in peptides and protein fragments that may be unstructured in aqueous solutions.[3][4] This application note provides a detailed protocol for utilizing TFE in CD spectroscopy to probe the conformational propensities of proteins and peptides, a technique valuable in drug development, protein folding studies, and structural biology.
The addition of TFE to an aqueous solution alters the solvent environment, reducing the polarity and disrupting water's hydrogen-bonding network. This environment mimics the hydrophobic core of a protein or a membrane interface, thereby promoting the formation of intramolecular hydrogen bonds characteristic of α-helical structures.[5] By observing the CD spectral changes as a function of TFE concentration, researchers can gain insights into the intrinsic helical propensity of a polypeptide chain. This is particularly useful for studying intrinsically disordered proteins (IDPs), peptide-based drug candidates, and protein domains involved in signaling and protein-protein interactions.[6]
Applications in Research and Drug Development
-
Assessing Helical Propensity: TFE-CD is widely used to identify regions of a protein or peptide that have a predisposition to form α-helices. This information is crucial for understanding protein folding pathways and for the rational design of structured peptides.
-
Structural Characterization of Peptide Drugs: Many therapeutic peptides are unstructured in solution, which can limit their efficacy and stability. TFE-CD can be used to engineer peptides with a more stable helical conformation, potentially enhancing their biological activity and resistance to proteolysis.
-
Investigating Protein-Protein Interactions: By studying the TFE-induced folding of protein fragments, researchers can identify domains that are likely to adopt a defined structure upon binding to a partner molecule.
-
Probing the Effects of Mutations: TFE-CD can be employed to assess how mutations, particularly those linked to disease, affect the conformational preferences and stability of a protein or peptide.[6]
Data Presentation
The quantitative data from TFE-CD experiments are often presented as the percentage of α-helical content at varying TFE concentrations. This allows for a clear comparison of the helical propensity of different peptides or protein variants.
| Peptide/Protein | TFE Concentration (%) | α-Helix Content (%) | Reference |
| Actin (1-20) | 80 | 48 | [3] |
| INH1 | 60 | ~20 | [7] |
| INH5 | 20-30 | ~20 | [7] |
| Bovine Growth Hormone Peptide 1 | 10 (mol %) | 71 | [8] |
| Bovine Growth Hormone Peptide 2 | 10 (mol %) | ~50 | [8] |
| Bovine Growth Hormone Peptide 3 | 10 (mol %) | ~40 | [8] |
| Connexin Peptide | TFE Concentration (%) | Secondary Structure Content | Reference |
| Cx32-CT1 | 30 | High Helical Content (>40%) | [6] |
| Cx36-CT1 | 30 | High Helical Content (>40%) | [6] |
| Cx43-CT0 | 30 | Flexible Structure | [6] |
| Various other peptides | 30 | Moderate Helical Content (20-39%) | [6] |
Experimental Protocols
Materials
-
Peptide or protein of interest, purified to >95%
-
This compound (TFE), spectroscopy grade
-
Buffer solution (e.g., 10 mM sodium phosphate, pH 7.4). Note: Avoid buffers with high absorbance in the far-UV region.
-
CD spectropolarimeter
-
Quartz cuvette with a known path length (e.g., 0.1 cm)
-
Nitrogen gas supply for purging the instrument
Protocol for TFE Titration Monitored by CD Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the peptide or protein in the chosen buffer. A typical concentration is in the range of 50-100 µM.[7]
-
Prepare a series of solutions with increasing concentrations of TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% v/v).[7]
-
For each TFE concentration, mix the peptide/protein stock solution with the appropriate amounts of buffer and TFE to achieve the final desired concentrations. Ensure the final peptide/protein concentration is constant across all samples.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and purge for at least 15-20 minutes.
-
Set the experimental parameters:
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer (or buffer with the corresponding TFE concentration) in the same cuvette used for the samples.
-
Measure the CD spectrum of each peptide/protein sample at the different TFE concentrations.
-
Subtract the corresponding baseline spectrum from each sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues - 1)
-
c is the protein concentration in g/mL
-
l is the path length of the cuvette in cm
-
-
Estimate the percentage of α-helical content from the molar ellipticity at 222 nm ([θ]₂₂₂) using a deconvolution software or the following approximation for peptides: % α-helix = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]c is the molar ellipticity of a random coil at 222 nm (often approximated as 0) and [θ]h is the molar ellipticity of a pure α-helix at 222 nm (approximately -33,000 deg·cm²·dmol⁻¹).
-
Visualization of Experimental Workflow and Logical Relationships
Caption: Workflow for TFE-induced protein/peptide folding analysis using CD spectroscopy.
Caption: Logical relationship for using TFE-CD to study protein domains in signaling pathways.
References
- 1. Circular Dichroism Spectroscopy [hackert.cm.utexas.edu]
- 2. jasco-global.com [jasco-global.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 1,1,1-Trifluoro-2-propanol (TFE) as a Co-solvent in Protein Folding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-propanol (TFE) is a colorless, viscous liquid that is miscible with water and has emerged as a valuable co-solvent in the field of protein science. Its unique properties make it a powerful tool for inducing and stabilizing secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist in a disordered state in aqueous solutions.[1][2][3][4] This ability to modulate protein conformation provides researchers with a means to investigate folding pathways, characterize folding intermediates, and probe the intrinsic structural propensities of polypeptide chains.[2]
The mechanism of TFE's action is multifaceted. It is believed to promote secondary structure formation by displacing water from the protein backbone, thereby strengthening intramolecular hydrogen bonds.[1] Additionally, TFE can disrupt tertiary hydrophobic interactions, which can be instrumental in studying the early stages of protein folding.[1][5] The effect of TFE on protein folding kinetics is concentration-dependent, with low concentrations often accelerating folding and higher concentrations leading to denaturation-like effects.[5][6]
These application notes provide a comprehensive overview of the use of TFE in protein folding studies, including quantitative data on its effects and detailed protocols for key experimental techniques.
Data Presentation
The following tables summarize the quantitative effects of TFE on protein secondary structure and folding kinetics, providing a reference for designing and interpreting experiments.
Table 1: Effect of TFE Concentration on the α-Helical Content of Various Peptides and Proteins
| Peptide/Protein | TFE Concentration (v/v) | Method | Observed Change in α-Helical Content | Reference |
| pKID | 0% - 30% | CD Spectroscopy | Monotonic increase in helicity, leveling off above 30% | [5] |
| β-lactoglobulin | 10% - 20% | CD Spectroscopy | Cooperative transition from β-sheet to α-helical structure | [7] |
| Actin (1-20) | up to 80% | CD Spectroscopy | Induction of up to 48% helical content | [8] |
| INH1 Peptide | 0% - 60% | CD Spectroscopy | Gradual increase in helical content, plateauing at 60% | [9] |
| INH5 Peptide | 0% - 30% | CD Spectroscopy | Rapid increase in helical content, plateauing at 20-30% | [9] |
| Connexin Peptides | 30% | CD Spectroscopy | Significant induction of helical structure in specific domains | [10] |
Table 2: Effect of TFE on Protein Folding and Unfolding Rates
| Protein | TFE Concentration (v/v) | Observation | Kinetic Effect | Reference |
| 13 different proteins | Low concentrations | Increased folding rates | Acceleration of folding | [6] |
| 13 different proteins | High concentrations | Decreased folding rates | Deceleration of folding | [6] |
| pKID | 0% - 5% | Decrease in relaxation rate | Slower folding/unfolding | [5] |
| pKID | 5% - 15% | Increase in relaxation rate | Faster folding/unfolding | [5] |
| pKID | 15% - 30% | Relatively unchanged relaxation rate | Stabilized intermediate | [5] |
| pKID | >30% | Decrease in relaxation rate | Slower folding/unfolding | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to study the effects of TFE on protein folding are provided below.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a powerful technique for monitoring changes in protein secondary structure.[11]
Objective: To quantify the effect of TFE on the secondary structure of a protein or peptide.
Materials:
-
Purified protein/peptide of interest (at least 95% purity)
-
This compound (TFE), spectroscopy grade
-
Appropriate buffer (e.g., 10 mM potassium phosphate (B84403), pH 7.4). Avoid buffers with high absorbance in the far-UV region, such as those containing chloride ions.
-
CD spectropolarimeter
-
Quartz cuvettes (e.g., 1 mm path length)
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein/peptide in the chosen buffer. The final concentration for a 1 mm cuvette is typically in the range of 0.1-0.2 mg/mL.
-
Prepare a series of TFE-buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% v/v).
-
For each TFE concentration, mix the protein/peptide stock solution with the corresponding TFE-buffer solution to the final desired protein concentration. Ensure thorough mixing.
-
Prepare a blank sample for each TFE concentration containing only the TFE-buffer solution.
-
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen gas flow to purge the instrument.
-
Set the experimental parameters:
-
Wavelength range: Typically 190-260 nm for far-UV CD.
-
Data pitch: 0.5 nm or 1.0 nm.
-
Scanning speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Averaging time: 1-2 seconds.
-
Number of accumulations: 3-5 scans for better signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record a baseline spectrum for each TFE concentration using the corresponding blank sample.
-
Rinse the cuvette thoroughly with the next sample before filling.
-
Record the CD spectrum for each protein sample at the different TFE concentrations.
-
-
Data Analysis:
-
Subtract the corresponding baseline spectrum from each sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (Observed CD (mdeg)) / (10 * n * l * C) where:
-
n is the number of amino acid residues.
-
l is the path length of the cuvette in cm.
-
C is the molar concentration of the protein.
-
-
The percentage of α-helical content can be estimated from the MRE value at 222 nm using the following formula: %Helix = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 where MRE_h is the MRE of a fully helical protein (approximately -33,000) and MRE_c is the MRE of a random coil (approximately 0).
-
Fluorescence Spectroscopy
Intrinsic tryptophan or tyrosine fluorescence is sensitive to the local environment of these residues and can be used to monitor changes in tertiary structure and folding kinetics.[12]
Objective: To monitor TFE-induced changes in protein tertiary structure and folding/unfolding kinetics.
Materials:
-
Purified protein containing tryptophan or tyrosine residues.
-
This compound (TFE), spectroscopy grade.
-
Appropriate buffer.
-
Fluorometer.
-
Quartz cuvette (e.g., 1 cm path length).
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein in the chosen buffer.
-
Prepare a series of TFE-buffer solutions.
-
Prepare protein samples at various TFE concentrations as described for CD spectroscopy. The final protein concentration is typically in the µM range.
-
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation and emission wavelengths. For tryptophan, excitation is typically at 295 nm to avoid exciting tyrosine, and the emission is scanned from 310 to 400 nm.[12]
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition (Equilibrium Studies):
-
Record the fluorescence emission spectrum for each sample.
-
Record the spectrum of the corresponding buffer blank for background subtraction.
-
-
Data Acquisition (Kinetic Studies):
-
For refolding studies, rapidly dilute a denatured protein solution (e.g., in high TFE or other denaturants) into a buffer with a lower TFE concentration.
-
For unfolding studies, rapidly mix a native protein solution with a high concentration of TFE.
-
Monitor the change in fluorescence intensity at a fixed wavelength (e.g., the wavelength of maximum emission) over time.
-
-
Data Analysis:
-
For equilibrium studies, analyze the shift in the wavelength of maximum emission (λ_max) and the change in fluorescence intensity. A blue shift in λ_max often indicates the burial of tryptophan residues in a more hydrophobic environment, while a red shift suggests increased solvent exposure.
-
For kinetic studies, fit the time-course data to an appropriate exponential function (single, double, etc.) to determine the folding or unfolding rate constants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information and can be used to identify the specific residues involved in TFE-induced structural changes.
Objective: To obtain residue-specific information on TFE-induced conformational changes in a protein.
Materials:
-
¹⁵N or ¹³C/¹⁵N labeled purified protein.
-
This compound (TFE), spectroscopy grade.
-
Deuterated buffer (e.g., D₂O with phosphate buffer).
-
NMR spectrometer.
-
NMR tubes.
Protocol:
-
Sample Preparation:
-
Dissolve the labeled protein in the deuterated buffer to a final concentration typically in the range of 0.1-1 mM.
-
Filter the sample to remove any aggregates.[13]
-
Prepare samples with the desired TFE concentrations. Note that the addition of TFE will change the solvent properties, which may require re-shimming of the magnet.
-
-
Instrument Setup:
-
Tune and match the NMR probe for the required nuclei (¹H, ¹⁵N, ¹³C).
-
Shim the magnet to obtain a homogeneous magnetic field.
-
Set the temperature, typically 298 K.
-
-
Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for the protein at different TFE concentrations. The HSQC spectrum provides a fingerprint of the protein, with one peak for each backbone N-H group.
-
Other experiments, such as NOESY, can be performed to obtain distance restraints for structure calculations.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the ¹H-¹⁵N HSQC spectra at different TFE concentrations. Changes in the chemical shifts of specific peaks indicate conformational changes at the corresponding residue.
-
Residues that show significant chemical shift perturbations are likely involved in TFE-induced structural transitions.
-
Analyze NOESY data to identify long-range interactions that are formed or disrupted in the presence of TFE.
-
Visualizations
The following diagrams illustrate the proposed mechanisms of TFE action and a general experimental workflow for studying its effects on protein folding.
Caption: Proposed mechanisms of TFE action on protein folding.
Caption: General experimental workflow for studying TFE effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CD sample preparation [structbio.vanderbilt.edu]
- 3. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence concerning rate-limiting steps in protein folding from the effects of trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols for the Use of Fluorinated Alcohols in Dissolving Amyloid Peptides
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of amyloid peptides, particularly amyloid-beta (Aβ), is a central event in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. The inherent insolubility and propensity of these peptides to form β-sheet-rich fibrils pose significant challenges for in vitro studies. To obtain monomeric and aggregate-free peptide preparations essential for reproducible biophysical and cell-based assays, researchers have turned to the use of fluorinated alcohols. These solvents are effective in disrupting the hydrogen bonds that stabilize the β-sheet structures of amyloid aggregates, thereby promoting a conformational transition to a more soluble, often α-helical, state.[1][2]
This document provides detailed application notes and protocols for the use of fluorinated alcohols in dissolving amyloid peptides. While the user's primary interest was in 1,1,1-Trifluoro-2-propanol (TFP), a thorough review of the scientific literature indicates a significant lack of specific protocols and quantitative data for this particular solvent. The predominantly used and extensively documented fluorinated alcohol for this application is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . Therefore, the following protocols and data are centered on the use of HFIP. Information on another commonly used fluorinated alcohol, 2,2,2-trifluoroethanol (B45653) (TFE), is also included for comparative purposes. The principles and mechanisms described for HFIP and TFE are expected to be broadly applicable to other fluorinated alcohols like TFP, though specific concentrations and incubation times may require optimization.
Mechanism of Action of Fluorinated Alcohols
Fluorinated alcohols like HFIP and TFE are potent solvents for dissolving and monomerizing amyloid peptides due to their ability to disrupt the secondary structure of the peptide aggregates.[2] The primary mechanism involves the induction of an α-helical conformation in the peptide chain, which is unfavorable for the formation of the β-sheet structures that characterize amyloid fibrils.[1][3][4] This conformational change effectively "unfolds" the aggregated structures, leading to the release of monomeric peptides. The high fluorine content of these alcohols also contributes to their ability to solvate hydrophobic regions of the amyloid peptides.
It is important to note that the effect of fluorinated alcohols can be concentration-dependent. While high concentrations of HFIP or TFE effectively disaggregate fibrils, moderate concentrations have been observed to sometimes promote the formation of partially folded intermediates that can accelerate fibril formation.[1][5] Therefore, following established protocols with precise concentrations is crucial for achieving the desired monomeric state.
Quantitative Data on Amyloid Peptide Solubilization
The following table summarizes key quantitative parameters from various studies on the use of HFIP for dissolving amyloid peptides. This data is intended to provide a comparative overview and guide for experimental design.
| Amyloid Peptide | Fluorinated Alcohol | Concentration of Alcohol | Peptide Concentration | Incubation Time & Temperature | Outcome | Reference |
| Aβ(1-42) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 100% | 1 mg/mL | Not specified | Monomeric peptide film after evaporation | Internal Protocol |
| Aβ(1-40) | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | 100% | 1 mg/mL | Not specified | Disruption of pre-formed aggregates | [6] |
| β2-microglobulin | 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) | Not specified | Not specified | Not specified | Dissolution of fibrils | [7][8] |
| Aβ(1-40) | 2,2,2-trifluoroethanol (TFE) | ~20% (v/v) | Not specified | Time-dependent | Conversion to β-sheet and fibrillation | [3] |
| Aβ(1-42) | 2,2,2-trifluoroethanol (TFE) | >30% | Not specified | Not specified | Induction of α-helical conformation | Internal Protocol |
Experimental Protocols
Protocol 1: Standard Monomerization of Amyloid-β (Aβ) Peptides using HFIP
This protocol is a widely adopted method for preparing monomeric Aβ peptides, which is a critical first step for aggregation assays, toxicity studies, and structural analyses.
Materials:
-
Lyophilized Amyloid-β peptide (e.g., Aβ(1-42) or Aβ(1-40))
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, low-binding microcentrifuge tubes
-
Nitrogen gas source with a fine-nozzle attachment
-
Sonicating water bath
-
Lyophilizer or SpeedVac
Procedure:
-
Initial Dissolution in HFIP:
-
In a chemical fume hood, carefully add the required volume of anhydrous HFIP to the lyophilized Aβ peptide to achieve a concentration of 1 mg/mL.
-
Gently vortex the tube for 30-60 seconds to ensure the peptide is fully dissolved. The solution should be clear and colorless.
-
-
Incubation and Sonication:
-
Incubate the HFIP/peptide solution at room temperature for 1 hour.
-
Sonicate the solution in a bath sonicator for 10 minutes.
-
-
Solvent Evaporation:
-
Evaporate the HFIP under a gentle stream of nitrogen gas. Ensure the nitrogen stream is not too strong to avoid splashing the peptide solution.
-
Continue until a thin, clear peptide film is visible at the bottom of the tube.
-
For complete removal of residual HFIP, place the open tube in a lyophilizer or SpeedVac for at least 1 hour.
-
-
Resuspension and Aliquoting:
-
Resuspend the peptide film in anhydrous DMSO to a concentration of 5 mM.
-
Vortex thoroughly and sonicate for 10 minutes.
-
Aliquot the DMSO stock solution into smaller volumes in low-binding tubes. This helps to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -80°C. The monomeric peptide in DMSO is typically stable for several months.
-
Protocol 2: Preparation of Aβ Oligomers and Fibrils from Monomeric Stock
This protocol describes how to generate different aggregated forms of Aβ from the monomeric stock prepared in Protocol 1.
Materials:
-
Monomeric Aβ stock in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Incubator
Procedure for Oligomer Preparation:
-
Dilution:
-
Thaw an aliquot of the monomeric Aβ stock solution.
-
Dilute the stock solution with cold PBS to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the solution at 4°C for 24 hours. This condition favors the formation of soluble oligomers.
-
Procedure for Fibril Formation:
-
Dilution:
-
Thaw an aliquot of the monomeric Aβ stock solution.
-
Dilute the stock solution with deionized water to a final concentration of 100 µM.
-
-
Incubation:
-
Incubate the solution at 37°C for 72 hours with gentle agitation. These conditions promote the formation of mature amyloid fibrils.
-
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Workflow for monomerizing amyloid-β peptides using HFIP.
Caption: Amyloid-β aggregation pathway and the disaggregating role of fluorinated alcohols.
Conclusion
The use of fluorinated alcohols, particularly HFIP, is a cornerstone for the preparation of monomeric amyloid peptides, which is indispensable for conducting reliable and reproducible research in the field of neurodegenerative diseases. While specific data for this compound (TFP) is currently limited in the scientific literature, the principles and protocols outlined for HFIP provide a robust framework for researchers. It is recommended that any application of TFP for this purpose should be preceded by careful optimization and validation, using the established knowledge of HFIP and TFE as a guide. The provided protocols and diagrams serve as a detailed resource for scientists and drug development professionals working with these challenging yet critically important peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Volatile Anesthetic Sevoflurane Precursor 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) Exerts an Anti-Prion Activity in Prion-Infected Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism by which the amyloid-like fibrils of a beta 2-microglobulin fragment are induced by fluorine-substituted alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Self-Assembly of Aβ40, Aβ42 and Aβ43 Peptides in Aqueous Mixtures of Fluorinated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. scite.ai [scite.ai]
Application Note: Utilizing 1,1,1-Trifluoro-2-propanol for Enhanced Sample Preparation in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the use of 1,1,1-Trifluoro-2-propanol (TFP) as a co-solvent in sample preparation workflows for mass spectrometry-based proteomics. While specific, validated protocols for TFP are not widely published, its properties as a fluorinated alcohol suggest significant potential for improving the solubilization and digestion of challenging proteins, particularly hydrophobic and membrane-associated proteins. The methodologies presented here are adapted from established protocols for the analogous solvent 2,2,2-Trifluoroethanol (TFE) and serve as a robust starting point for method development and optimization.
Introduction
In the field of proteomics, efficient protein extraction, solubilization, and enzymatic digestion are critical for successful analysis by mass spectrometry (MS).[1][2] Hydrophobic proteins and integral membrane proteins often pose significant challenges due to their poor solubility in aqueous buffers and tendency to aggregate.[3] This can lead to incomplete digestion, low peptide recovery, and an underrepresentation of these crucial protein classes in shotgun proteomics experiments.
Fluorinated alcohols are known for their unique solvent properties, including their ability to disrupt non-covalent intramolecular interactions and solubilize large biomolecules. While 2,2,2-Trifluoroethanol (TFE) is a well-documented co-solvent used to denature proteins and improve digestion, its isomer, This compound (TFP) , offers similar potential.[4][5] TFP's structure may offer different interaction kinetics and solubilization characteristics, making it a valuable tool for optimizing sample preparation workflows. This note explores the hypothesized mechanism of TFP and provides a generalized protocol for its integration into an in-solution digestion workflow.
Principle of Action
This compound is a polar, hydrogen-bond-donating solvent capable of disrupting the hydrophobic interactions that maintain a protein's tertiary structure. The proposed mechanism for its action in sample preparation is twofold:
-
Enhanced Denaturation and Solubilization: TFP can effectively solvate hydrophobic regions of a protein, breaking up aggregates and unfolding the protein structure. This exposes the polypeptide backbone, making it more accessible to proteolytic enzymes like trypsin.
-
Improved Enzymatic Digestion: By maintaining proteins in a denatured, soluble state, TFP facilitates more efficient and complete enzymatic cleavage. This leads to a higher yield of tryptic peptides and improved sequence coverage, especially for traditionally difficult-to-digest proteins.
It is crucial to control the concentration of TFP during the digestion step. High concentrations of organic solvents can denature and inactivate trypsin.[4] Therefore, the protocol includes a critical dilution step to lower the TFP concentration to a level compatible with enzymatic activity, typically below 5%.[4]
Applications
The use of TFP is particularly indicated for, but not limited to, the following applications:
-
Analysis of Integral Membrane Proteins: TFP can help extract and solubilize these proteins from the lipid bilayer, a critical first step for their characterization. The use of another fluorinated alcohol, hexafluoroisopropanol (HFIP), has been shown to increase membrane protein identifications by over 50%.[3]
-
Proteomics of Hydrophobic Sub-proteomes: Enhances the recovery and identification of proteins that are typically insoluble in standard aqueous buffers.
-
Improving Sequence Coverage: By promoting complete digestion, TFP can help generate peptides from regions of the protein that are otherwise resistant to trypsin, leading to higher overall sequence coverage.
-
Drug Target Discovery: Facilitates the analysis of challenging protein targets in drug development, such as GPCRs and ion channels.
Experimental Protocol: TFP-Assisted In-Solution Digestion
This protocol is a generalized methodology adapted from a published TFE-based protocol and should be optimized for your specific protein sample and experimental goals.[4]
Required Reagents and Materials
-
This compound (TFP), ≥99% purity
-
Ammonium Bicarbonate (NH₄HCO₃), MS-grade
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA), MS-grade
-
Acetonitrile (ACN), MS-grade
-
Ultrapure water
-
Protein sample in a suitable buffer
-
Heating block or thermomixer
-
Low-binding microcentrifuge tubes
Preparation of Stock Solutions
-
100 mM Ammonium Bicarbonate: Dissolve 79.06 mg of NH₄HCO₃ in 10 mL of ultrapure water.
-
200 mM DTT: Dissolve 30.9 mg of DTT in 1 mL of ultrapure water. Prepare fresh before use.
-
200 mM IAA: Dissolve 37.0 mg of IAA in 1 mL of ultrapure water. Prepare fresh before use and protect from light.
-
Trypsin Stock (1 µg/µL): Reconstitute 20 µg of lyophilized trypsin in 20 µL of 50 mM acetic acid.
Digestion Workflow
The overall workflow consists of denaturation, reduction, alkylation, digestion, and cleanup.
Step-by-Step Protocol
This protocol is scaled for approximately 100 µg of starting protein and should be adjusted accordingly.
-
Denaturation and Reduction: a. Place 100 µg of protein sample into a 1.5 mL low-binding microcentrifuge tube. b. Add 25 µL of 100 mM NH₄HCO₃. c. Add 25 µL of TFP. d. Add 2.5 µL of 200 mM DTT stock solution. e. Vortex gently to mix. f. Incubate at 60°C for 1 hour in a heating block to denature and reduce the protein.
-
Alkylation: a. Cool the sample to room temperature. b. Add 10 µL of 200 mM IAA stock solution. c. Vortex briefly and incubate for 1 hour at room temperature in the dark.
-
Quenching: a. Add 2.5 µL of 200 mM DTT stock solution to quench any unreacted IAA. b. Incubate for 1 hour at room temperature in the dark.
-
Dilution Prior to Digestion: a. (Critical Step) Add 300 µL of ultrapure water and 100 µL of 100 mM NH₄HCO₃ to the sample. This dilutes the TFP concentration to approximately 5%, which is crucial for maintaining trypsin activity.[4] b. Check that the pH is between 7.5 and 8.5.
-
Enzymatic Digestion: a. Add trypsin at an enzyme-to-protein ratio of 1:50 to 1:20 (w/w). For 100 µg of protein, this corresponds to 2-5 µg of trypsin (2-5 µL of the 1 µg/µL stock). b. Vortex briefly and incubate overnight (12-16 hours) at 37°C.
-
Stopping the Digestion: a. Add 5 µL of neat formic acid or TFA to acidify the sample (pH < 3) and stop the tryptic activity. b. Vortex briefly.
-
Sample Cleanup: a. The resulting peptide solution is now ready for desalting using C18 StageTips, ZipTips, or an equivalent solid-phase extraction method to remove salts and residual TFP before LC-MS/MS analysis.[6][7]
Data Presentation and Method Optimization
As TFP is a novel co-solvent for this application, systematic optimization is recommended. Researchers should evaluate key parameters and track outcomes. The following tables provide a template for organizing quantitative data obtained during method development.
TFP Concentration Optimization
| TFP Concentration during Denaturation (%) | TFP Concentration during Digestion (%) | Total Protein Recovery (%) | Unique Peptides Identified | Unique Proteins Identified |
| 10% | <1% | |||
| 25% | ~2.5% | |||
| 50% (as per protocol) | ~5% | |||
| 75% | ~7.5% |
Table 1: Template for tracking the effect of TFP concentration on digestion efficiency. Protein recovery and peptide/protein identifications should be quantified using standard proteomics software and assays.
Comparison with Standard Protocols
| Parameter | Standard Protocol (e.g., Urea-based) | TFP-Assisted Protocol | Percent Change (%) |
| Total Proteins Identified | |||
| Membrane Proteins Identified | |||
| Average Protein Sequence Coverage (%) | |||
| Signal Intensity of Key Peptides (AUC) | |||
| Digestion Missed Cleavages (%) |
Table 2: Template for comparing the performance of the TFP-assisted protocol against a standard, established in-solution digestion method. Quantitative data should be generated from triplicate runs for statistical significance.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, tool for enhancing sample preparation in mass spectrometry. By leveraging its powerful solubilizing properties, researchers may overcome common challenges associated with the analysis of hydrophobic and membrane proteins. The generalized protocol provided here serves as a comprehensive starting point for incorporating TFP into proteomics workflows. Rigorous optimization and characterization, using the data templates as a guide, will be essential to fully validate its effectiveness for specific biological samples and research questions. Future studies directly comparing the efficacy of TFP with TFE and other organic solvents will be invaluable to the proteomics community.
References
- 1. mdpi.com [mdpi.com]
- 2. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorinated alcohol induced coacervates as extraction media for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nccs.res.in [nccs.res.in]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,1,1-Trifluoro-2-propanol (TFE) in Enhancing α-Helicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-propanol (TFE) is a widely utilized solvent in the study of peptides and proteins, primarily for its remarkable ability to induce and stabilize α-helical secondary structures.[1][2] This property is particularly valuable in the fields of structural biology and drug development, where understanding and manipulating the conformation of peptides is crucial. TFE is often used to mimic the hydrophobic environment of biological membranes, providing insights into the behavior of peptides in such milieus.[3] These application notes provide a comprehensive overview of the mechanisms of TFE action, detailed protocols for key experiments, and quantitative data to aid researchers in utilizing TFE effectively.
Mechanism of Action
The precise mechanism by which TFE promotes α-helicity is a subject of ongoing research, with evidence supporting both direct and indirect interactions with the peptide.
Indirect Mechanism: One prominent theory suggests that TFE modifies the solvent environment. By displacing water molecules from the peptide's vicinity, TFE reduces the dielectric constant of the medium.[4] This disruption of the bulk water structure weakens competing hydrogen bonds between water and the peptide backbone, thereby favoring the formation of intramolecular hydrogen bonds that are characteristic of the α-helix.[4]
Direct Mechanism: Molecular dynamics simulations and experimental evidence also point to direct interactions between TFE and the peptide. TFE molecules can form hydrogen bonds with the peptide backbone, particularly with the carbonyl groups.[4] This interaction is thought to "protect" the intra-helical hydrogen bonds from the competing interactions with water.[4] TFE can also preferentially solvate the helical conformation, shifting the equilibrium from a random coil to an α-helical state.
It is likely that a combination of these direct and indirect effects contributes to the overall enhancement of α-helicity by TFE.
Applications in Research and Drug Development
-
Structural Elucidation: TFE is instrumental in determining the intrinsic helical propensity of peptide sequences that may be unstructured in aqueous solutions.[1] This is critical for understanding the conformational preferences of peptides and for the initial stages of protein structure prediction.
-
Membrane-Mimetic Environment: TFE provides a low dielectric environment that mimics the core of biological membranes.[3] This is particularly useful for studying the structure and function of membrane-active peptides, such as antimicrobial peptides and cell-penetrating peptides.
-
Protein Folding Studies: While TFE can denature globular proteins at high concentrations, it can be used at lower concentrations to stabilize helical intermediates in protein folding pathways, providing insights into the folding process.[5]
-
Drug Design: By stabilizing α-helical conformations, TFE can be used in the design of peptidomimetics and other therapeutic agents that target protein-protein interactions mediated by α-helices.
Quantitative Data on TFE-Induced α-Helicity
The effect of TFE on the α-helical content of various peptides has been quantified using techniques such as Circular Dichroism (CD) spectroscopy. The following table summarizes representative data from the literature.
| Peptide | TFE Concentration (v/v) | % α-Helicity | Reference/Method |
| Melittin | 0% | Random Coil | [6] |
| 30% | Increased α-helical structure | [6] | |
| Bovine Growth Hormone (bGH) fragment | 10 mol% | 0-71% (sequence dependent) | [7] |
| β-Lactoglobulin | 10-20% | Cooperative transition to α-helix | [8] |
| (AAQAA)3 | Various | Increased helical content with TFE | [4] |
| pKID | 0-30% | Increasing helicity | [9] |
Experimental Protocols
I. Analysis of TFE-Induced α-Helicity using Circular Dichroism (CD) Spectroscopy
This protocol outlines the steps to measure the change in a peptide's secondary structure as a function of TFE concentration.
A. Materials
-
Lyophilized peptide of interest (>95% purity)
-
This compound (TFE), spectroscopy grade
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
Circular Dichroism Spectropolarimeter
B. Sample Preparation
-
Prepare a stock solution of the peptide in phosphate buffer. The final concentration in the cuvette should be in the range of 10-100 µM.[6][9]
-
Determine the precise concentration of the peptide stock solution using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr residues, or a peptide quantification assay).[10]
-
Prepare a series of peptide-TFE solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60% v/v).[6] To do this, add the required volume of TFE to the peptide stock solution and adjust the final volume with buffer.
-
Prepare corresponding buffer-TFE solutions (blanks) with the same TFE concentrations as the peptide samples.
C. CD Instrument Parameters
-
Wavelength range: 190-260 nm[11]
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Response time: 1 s
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans for each sample and blank
-
Temperature: 25°C (or desired temperature)
D. Data Acquisition
-
Calibrate the CD spectropolarimeter according to the manufacturer's instructions.
-
Record the CD spectrum of the buffer-TFE blank for each TFE concentration.
-
Record the CD spectrum of the corresponding peptide-TFE sample.
E. Data Analysis
-
Subtract the spectrum of the corresponding buffer-TFE blank from the peptide-TFE spectrum.
-
Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = θ / (10 * c * n * l) Where:
-
θ is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues in the peptide
-
l is the path length of the cuvette in cm
-
-
The percentage of α-helicity can be estimated from the MRE at 222 nm using the following formula: % α-helix = (MRE₂₂₂ - MREc) / (MREh - MREc) * 100 Where:
-
MRE₂₂₂ is the experimentally observed MRE at 222 nm
-
MREc is the MRE of a random coil (typically ~0 deg·cm²·dmol⁻¹)
-
MREh is the MRE of a pure α-helix, which is length-dependent and can be estimated as -40,000 * (1 - 2.5/n) deg·cm²·dmol⁻¹
-
F. Visualization
Caption: Workflow for CD Spectroscopy Analysis of TFE-Induced Helicity.
II. Structural Analysis of Peptides in TFE using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general workflow for determining the three-dimensional structure of a peptide in a TFE/water mixture.
A. Materials
-
Lyophilized peptide of interest (>95% purity), potentially with ¹⁵N and/or ¹³C isotopic labeling for more complex peptides.
-
This compound-d₂ (TFE-d₂) or TFE-d₃ to minimize solvent signals in ¹H NMR.
-
Deuterated water (D₂O)
-
NMR tubes
B. Sample Preparation
-
Dissolve the peptide in a mixture of D₂O and TFE-d₂ to the desired final TFE concentration (e.g., 50% v/v). The final peptide concentration should typically be between 0.5 and 5 mM.[12]
-
Adjust the pH of the sample if necessary using small amounts of DCl or NaOD.
-
Transfer the sample to an NMR tube.
C. NMR Experiments A series of 1D and 2D NMR experiments are required for structure determination:
-
1D ¹H NMR: To check sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment correlates the amide proton with the backbone nitrogen, aiding in resonance assignment.
D. NMR Instrument Parameters
-
High-field NMR spectrometer (e.g., 600 MHz or higher) for better resolution and sensitivity.
-
Temperature: 25°C (or desired temperature).
-
Specific pulse sequences and parameters for each experiment should be optimized based on the spectrometer and the sample.
E. Data Processing and Analysis
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform resonance assignment by sequentially connecting the spin systems identified in the TOCSY spectrum using the sequential NOEs (Hα(i) to HN(i+1)) observed in the NOESY spectrum.
-
Identify and quantify NOE cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental distance restraints.
-
Analyze the quality of the calculated structures using validation tools (e.g., PROCHECK-NMR).
F. Visualization
Caption: Workflow for NMR-Based Peptide Structure Determination in TFE.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the proposed mechanisms by which TFE enhances α-helicity.
Caption: Proposed Mechanisms of TFE-Induced α-Helix Formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism [bio-protocol.org]
- 7. Peptide alpha-helicity in aqueous trifluoroethanol: correlations with predicted alpha-helicity and the secondary structure of the corresponding regions of bovine growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. moodle2.units.it [moodle2.units.it]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Signal Suppression in NMR with 1,1,1-Trifluoro-2-propanol
Welcome to the technical support center for utilizing 1,1,1-Trifluoro-2-propanol (TFE) to mitigate signal suppression in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges with signal loss, particularly when analyzing peptides and proteins prone to aggregation or conformational exchange.
Troubleshooting Guides
This section addresses common issues related to NMR signal suppression and the use of TFE as a co-solvent.
Question: Why are the signals for my peptide/protein weak or completely absent in my NMR spectrum?
Answer:
Signal suppression or significant line broadening in the NMR spectra of peptides and proteins is often a consequence of molecular aggregation or intermediate conformational exchange on the NMR timescale. When molecules aggregate, their effective molecular weight increases dramatically, leading to very short transverse relaxation times (T2) and, consequently, broad, difficult-to-detect signals.
This compound (TFE) can be a valuable tool to address this issue. By creating a more hydrophobic environment, TFE can disrupt the intermolecular interactions that lead to aggregation, thereby keeping the analyte in a monomeric and NMR-visible state.[1] At low concentrations, TFE can stabilize native-like secondary structures, particularly α-helices, which can prevent the formation of aggregation-prone β-sheet structures.[2][3]
Question: I added TFE to my sample, but the signal-to-noise ratio did not improve, or it got worse. What is happening?
Answer:
The effect of TFE on peptide and protein conformation and aggregation is highly concentration-dependent. While low concentrations of TFE (typically 5-30% v/v) can be effective in breaking up aggregates and stabilizing helical structures, higher concentrations (>40-50%) can act as a denaturant, leading to unfolding and sometimes even promoting aggregation of non-native states.[4][5]
It's also important to consider that TFE can form clusters in water, acting as a "nanocrowder," which can influence protein folding and aggregation in a complex manner.[3] The optimal TFE concentration is specific to the peptide or protein under investigation and must be determined empirically. It is recommended to screen a range of TFE concentrations to find the optimal condition for your specific sample.
Question: The baseline of my NMR spectrum is distorted after adding TFE. How can I fix this?
Answer:
Baseline distortions in the presence of TFE can arise from several factors:
-
Broad TFE signals: The 1H and 19F signals of TFE itself can be broad, especially if the sample viscosity is high.
-
Probe background: Some NMR probes may have fluorine-containing components that can contribute to a broad background signal in 19F NMR.
-
Improper processing: Incorrect phasing or baseline correction parameters during data processing can exacerbate baseline issues.
Troubleshooting steps:
-
Ensure proper shimming of the sample to achieve the best possible magnetic field homogeneity.
-
Use appropriate solvent suppression techniques if you are working in a protonated TFE/water mixture.
-
Carefully adjust phasing and baseline correction parameters during data processing.
-
Acquire a background spectrum of the TFE-containing solvent without your analyte to identify any probe-related signals.
Question: I see extra peaks in my spectrum after adding TFE. What are they?
Answer:
The additional signals are most likely from TFE itself. This compound has characteristic signals in both 1H and 19F NMR spectra.
-
1H NMR: You will observe a quartet for the CH proton and a doublet for the OH proton (which may be broad or exchange with water).
-
19F NMR: You will see a triplet for the CF3 group.
These signals can potentially overlap with signals from your analyte. It is crucial to run a spectrum of your TFE-containing solvent system alone to identify the exact chemical shifts of the TFE signals under your experimental conditions. Using deuterated TFE (TFE-d3) can eliminate the proton signals from TFE, simplifying the 1H spectrum.[6]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TFE prevents signal suppression for peptides and proteins?
A1: TFE primarily prevents signal suppression by disrupting intermolecular aggregation. It achieves this by creating a more hydrophobic environment that weakens the interactions driving aggregation.[1] Additionally, for many peptides, TFE promotes the formation of α-helical secondary structures, which can be more soluble and less prone to forming the β-sheet aggregates that often lead to signal loss.[2][3]
Q2: What is the recommended starting concentration of TFE to prevent signal suppression?
A2: A good starting point for screening is a range of TFE concentrations from 10% to 50% (v/v) in your aqueous buffer. The optimal concentration is highly dependent on the specific peptide or protein. It is advisable to prepare a series of samples with varying TFE concentrations to identify the condition that provides the best signal-to-noise ratio and resolution.
Q3: Will TFE affect the native structure of my protein?
A3: Yes, TFE can and likely will alter the structure of your protein. At low concentrations, it tends to stabilize existing helical structures or induce helicity in flexible regions.[4] At high concentrations, it generally acts as a denaturant. Therefore, while TFE can be excellent for obtaining a high-quality NMR spectrum of an otherwise intractable sample, the observed structure may not represent the native state in a purely aqueous environment. The goal in these experiments is often to study the structure of a monomeric species or a specific conformational state that is otherwise inaccessible due to aggregation.
Q4: Can I use TFE for quantitative NMR (qNMR) studies?
A4: Using TFE in qNMR studies requires careful consideration. The presence of the TFE signals and its potential to alter the relaxation properties of your analyte can complicate quantification. If you need to perform qNMR, it is essential to:
-
Use an internal standard that does not interact with TFE or your analyte.
-
Ensure that the relaxation delays are sufficiently long (at least 5 times the longest T1 of both your analyte and the internal standard) to allow for full recovery of magnetization.[7]
-
Carefully select regions for integration that are free from TFE signals and their satellites.
Q5: Are there alternatives to TFE for preventing signal suppression?
A5: Yes, other co-solvents and additives can be used to reduce aggregation and improve spectral quality. These include:
-
Hexafluoroisopropanol (HFIP): Another fluorinated alcohol that is a stronger helix-inducing solvent than TFE.
-
Dimethyl sulfoxide (B87167) (DMSO): A common organic solvent that can disrupt aggregation.
-
Urea or Guanidinium chloride: At low concentrations, these denaturants can sometimes reduce aggregation without complete unfolding.
-
Detergents or micelles: These can be used to solubilize hydrophobic peptides and proteins.
The choice of additive will depend on the specific properties of your sample.
Data Presentation
The following tables summarize the conceptual effects of TFE on NMR parameters of aggregating peptides. Obtaining precise quantitative data requires experimental validation for each specific system.
Table 1: Conceptual Effect of TFE Concentration on NMR Signal Intensity of an Aggregating Peptide
| TFE Concentration (v/v) | Expected Observation | Rationale |
| 0% | Weak or no signal | Peptide aggregation leads to severe line broadening and signal loss.[8] |
| 10-30% | Significant signal enhancement | TFE disrupts aggregation and stabilizes a soluble, likely helical, monomeric state.[2] |
| >50% | Decreased signal intensity | TFE acts as a denaturant, potentially leading to unfolded states that may also aggregate.[4] |
Table 2: Qualitative Impact of TFE on NMR Spectral Parameters of Peptides
| Parameter | Change with Optimal TFE Concentration | Explanation |
| Linewidth | Decrease | Reduction in aggregation and/or faster conformational exchange on the NMR timescale leads to longer T2 relaxation times and sharper lines. |
| Chemical Shift | Significant changes | The change in solvent environment and the induction of secondary structure alter the local electronic environment of the nuclei. |
| NOE Intensity | Increase in short-to-medium range NOEs | Formation of stable secondary structures (e.g., α-helices) brings protons into closer proximity, resulting in stronger Nuclear Overhauser Effects.[4] |
Experimental Protocols
Protocol 1: Screening for Optimal TFE Concentration to Mitigate Peptide Aggregation
Objective: To determine the optimal concentration of this compound (TFE) for preventing signal suppression of an aggregation-prone peptide in NMR studies.
Materials:
-
Lyophilized peptide of interest
-
Deuterated water (D2O)
-
This compound (TFE) or deuterated TFE (TFE-d3)
-
Appropriate buffer components (e.g., phosphate (B84403), Tris)
-
NMR tubes
Procedure:
-
Prepare a concentrated stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5) prepared in D2O. Ensure the peptide is fully dissolved.
-
Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v TFE). If using protonated TFE, prepare these mixtures with the same D2O buffer used for the peptide stock. If using TFE-d3, the buffer can be prepared in H2O/D2O (90/10) to observe amide protons.
-
Prepare the NMR samples: In separate NMR tubes, add a fixed amount of the peptide stock solution. Then, add the corresponding TFE/buffer solution to each tube to reach the final desired peptide concentration (typically 0.1-1.0 mM) and TFE concentration. The final volume should be appropriate for your NMR instrument (e.g., 500-600 µL).
-
Vortex each sample gently to ensure thorough mixing.
-
Allow the samples to equilibrate for a short period (e.g., 15-30 minutes) at the desired experimental temperature.
-
Acquire a 1D 1H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans, relaxation delay).
-
Process and analyze the spectra: Compare the signal-to-noise ratio and linewidths of well-resolved peptide signals across the different TFE concentrations. The optimal TFE concentration is the one that provides the best spectral quality.
Mandatory Visualization
Caption: Workflow for optimizing TFE concentration to prevent signal suppression.
Caption: TFE's concentration-dependent effect on peptide NMR signals.
References
- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1,1,1-Trifluoro-2-propanol for Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively use 1,1,1-Trifluoro-2-propanol (HFIP) for enhancing peptide solubility.
Troubleshooting Guide
Problem: My peptide will not dissolve in common aqueous buffers.
-
Solution: For hydrophobic and aggregation-prone peptides, especially those with a tendency to form β-sheets, direct dissolution in aqueous solutions is often unsuccessful.[1][2] HFIP is a powerful solvent for breaking up aggregates and solubilizing these challenging peptides.[3][4][5]
-
Recommended Action: Start by attempting to dissolve a small, test amount of the peptide in 100% HFIP.[6]
-
Problem: I have dissolved my peptide in HFIP, but I need it in an aqueous buffer for my experiment.
-
Solution: HFIP is often used as an initial solvent to monomerize the peptide.[4][7] The HFIP can then be removed, leaving a peptide film that is more amenable to dissolution in a subsequent buffer.
Problem: My peptide precipitates when I try to exchange the HFIP with my aqueous buffer.
-
Solution: This can happen if the peptide is not stable or soluble in the final buffer conditions. The transition from a strong organic solvent like HFIP to an aqueous environment can shock the peptide into aggregating.
-
Recommended Actions:
-
Stepwise Dilution: Instead of complete evaporation, try diluting the HFIP-peptide solution very slowly with your target buffer while vortexing.[6] This gradual change in solvent polarity can sometimes prevent precipitation.
-
Intermediate Solvent: After evaporating the HFIP, try dissolving the peptide film in a small amount of another organic solvent that is miscible with your final buffer, such as DMSO.[6][9] Then, slowly add the buffered solution to the DMSO-peptide mixture.
-
Re-evaluate Final Buffer: The pH and ionic strength of your final buffer are critical.[1] For basic peptides, a slightly acidic buffer may be required, while acidic peptides may dissolve better in a slightly basic buffer.[1][2][10]
-
-
Problem: I am concerned that HFIP will alter the secondary structure of my peptide.
-
Solution: HFIP is known to be a strong inducer of α-helical structures and can disrupt β-sheets.[8][11] This is often the desired effect for disaggregating amyloidogenic peptides.[3][4] However, if you need to maintain a specific non-helical conformation, the use of HFIP needs to be carefully considered.
-
Recommended Action: If the native conformation is critical and not α-helical, consider alternative solubilization strategies first. If HFIP is necessary, be aware of its potential effects. The peptide's structure may refold into its native conformation upon removal of HFIP and transfer to a suitable aqueous buffer, but this is not guaranteed. Biophysical characterization (e.g., using Circular Dichroism) after the solvent exchange is recommended to confirm the final peptide structure.
-
Frequently Asked Questions (FAQs)
Q1: What concentration of HFIP should I use to dissolve my peptide?
A1: For initial solubilization and disaggregation of a difficult peptide, it is common practice to use 100% (neat) HFIP.[6] This provides the strongest conditions for breaking up aggregates.[6] For certain applications like studying fibril formation, lower concentrations of HFIP (e.g., 5% or 25% in water) might be used to induce or modulate aggregation rather than prevent it.[12]
Q2: How can I remove HFIP after dissolving my peptide?
A2: HFIP is a volatile solvent and can be effectively removed.[3][8] Common methods include:
-
Evaporation under a gentle stream of inert gas (e.g., nitrogen or argon).[9]
-
Lyophilization, although this is less common for the initial HFIP removal step.
It is crucial to ensure all HFIP is removed, as residual amounts can be toxic to cells in biological assays.[8]
Q3: Is HFIP a universal solvent for all peptides?
A3: While HFIP is a very powerful solvent for many otherwise insoluble peptides, especially those prone to aggregation, it is not guaranteed to work for every peptide.[8][13][14] Its effectiveness depends on the specific amino acid sequence and properties of the peptide.
Q4: Can I use HFIP in combination with other solvents?
A4: Yes. HFIP can be used in mixtures. For example, a mixture of HFIP and trifluoroacetic acid (TFA) (1:1) has been suggested for dissolving stock peptides, and this combination is also easy to evaporate.[8] Mixtures of HFIP and dichloromethane (B109758) (CH2Cl2) have also been shown to have high solubilizing potential.[13][14]
Q5: My peptide contains cysteine, methionine, or tryptophan. Are there any special considerations when using HFIP?
A5: While the primary concern with these residues is oxidation, which is more commonly associated with solvents like DMSO, it is always good practice to handle peptides containing these amino acids with care.[15] When preparing peptide solutions, using deoxygenated solvents and storing aliquots under an inert atmosphere can help prevent oxidation.[2] For HFIP specifically, there are no major reported contraindications for these residues, but standard precautions for sensitive peptides should be followed.
Data Presentation
Table 1: Common Solvents for Initial Peptide Dissolution
| Solvent | Peptide Type | Advantages | Disadvantages |
| 100% HFIP | Highly hydrophobic, aggregation-prone (e.g., amyloid peptides) | Excellent for disaggregating and monomerizing peptides[3][4]. Volatile and easily removed[8]. | Can induce α-helical structure[8][11]. May require complete removal before use in biological assays[8]. |
| DMSO | Hydrophobic peptides | Strong solvent for many peptides[6][15]. Miscible with water. | Can be difficult to remove. May cause oxidation of Cys, Met, Trp residues[15]. Can be toxic to cells at higher concentrations. |
| Aqueous Ammonia (e.g., 0.1%) | Acidic peptides, some amyloid peptides | Rapidly dissolves some peptides[7]. | Basic pH may not be suitable for all peptides or experiments. |
| Acetic Acid (e.g., 10-30%) | Basic peptides | Effective for peptides with a net positive charge[2][10]. | Acidic pH can affect peptide stability and may not be compatible with all assays. |
| Water | Short, hydrophilic peptides | Ideal for biological compatibility. | Ineffective for hydrophobic and aggregation-prone peptides[2]. |
Experimental Protocols
Protocol 1: Standard HFIP Dissolution and Film Formation
This protocol is suitable for disaggregating and monomerizing highly hydrophobic or aggregation-prone peptides.
-
Preparation: Bring the lyophilized peptide to room temperature.
-
Initial Dissolution: Add a sufficient volume of 100% HFIP to the peptide to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Vortexing/Sonication: Vortex the solution for 1-2 minutes to aid dissolution.[9] If aggregates are still visible, sonicate the sample in a bath sonicator for 5-10 minutes.[9][16]
-
HFIP Evaporation: Place the tube in a fume hood and evaporate the HFIP using a gentle stream of nitrogen or argon gas. Alternatively, use a vacuum concentrator until a thin, clear peptide film is formed at the bottom of the tube.[3][9]
-
Final Dissolution: Re-dissolve the peptide film in the desired final buffer (e.g., PBS, Tris). Vortex and sonicate briefly if necessary to ensure complete dissolution.[6]
-
Quantification: Determine the final peptide concentration using a suitable method (e.g., UV-Vis spectroscopy or amino acid analysis).
Protocol 2: HFIP/DMSO Stepwise Dissolution
This protocol can be useful when direct reconstitution of the HFIP-treated peptide film into an aqueous buffer leads to precipitation.
-
HFIP Treatment: Follow steps 1-4 from Protocol 1 to obtain a dry peptide film.
-
Intermediate Dissolution: Re-dissolve the peptide film in a minimal volume of high-purity DMSO. Vortex until the film is completely dissolved.
-
Stepwise Dilution: With gentle but constant vortexing, add your final aqueous buffer to the DMSO-peptide solution in a dropwise manner.
-
Final Volume: Continue adding the buffer until the desired final peptide concentration is reached.
-
Clarification (Optional): If any fine precipitate is observed, centrifuge the solution at high speed (e.g., 14,000 x g) for 5-10 minutes and use the supernatant.[17]
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. jpt.com [jpt.com]
- 5. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hexafluoroisopropanol induces amyloid fibrils of islet amyloid polypeptide by enhancing both hydrophobic and electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. abcam.cn [abcam.cn]
- 17. stressmarq.com [stressmarq.com]
Technical Support Center: Removing Residual 1,1,1-Trifluoro-2-propanol
Welcome to the technical support center for the removal of residual 1,1,1-Trifluoro-2-propanol (TFIP) from your samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFIP) and why is it used?
A1: this compound is a fluorinated alcohol solvent known for its unique properties, including high polarity and the ability to dissolve a wide range of compounds, particularly peptides and other complex organic molecules. Its volatility and miscibility with water and other organic solvents make it a useful solvent in various stages of chemical synthesis and purification.
Q2: Why is it important to remove residual TFIP from my samples?
A2: Residual solvents, including TFIP, can interfere with downstream applications and analyses. For instance, they can impact the accuracy of analytical techniques such as NMR and mass spectrometry, affect the biological activity of compounds in pharmaceutical preparations, and influence the physical properties of the final product. Regulatory guidelines for pharmaceuticals strictly limit the presence of residual solvents.
Q3: What are the main challenges in removing TFIP?
A3: The primary challenges in removing TFIP stem from its relatively high boiling point (81-82°C) compared to some other common organic solvents, and its potential to form azeotropes with water and other solvents.[1][2] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by simple distillation difficult.
Q4: Which methods are commonly used to remove residual TFIP?
A4: Several techniques can be employed to remove residual TFIP, each with its own advantages and limitations. The most common methods include:
-
Rotary Evaporation: A standard technique for solvent removal under reduced pressure.
-
Lyophilization (Freeze-Drying): Effective for removing solvents from heat-sensitive samples.
-
Liquid-Liquid Extraction (LLE): Used to partition TFIP into a separate, immiscible liquid phase.
-
Solid-Phase Extraction (SPE): A chromatographic technique to selectively retain either the TFIP or the compound of interest on a solid support.
-
Azeotropic Distillation: Involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope that can be more easily removed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of residual this compound.
Issue 1: Residual TFIP remains after rotary evaporation.
| Possible Cause | Troubleshooting Steps |
| Insufficient Vacuum | Ensure your vacuum pump is pulling a sufficiently low pressure. The boiling point of TFIP will decrease significantly with lower pressure, facilitating its evaporation at a lower temperature. |
| Water Bath Temperature Too Low | Increase the water bath temperature. A general rule of thumb is to set the bath temperature 20°C higher than the boiling point of the solvent at the applied pressure. However, be mindful of the thermal stability of your compound. |
| Rotation Speed Too Slow | Increase the rotation speed of the flask. This creates a larger surface area of the thin film of the sample, which accelerates the rate of evaporation. |
| Formation of an Azeotrope | If TFIP forms an azeotrope with a co-solvent (e.g., water), simple rotary evaporation may not be sufficient. Consider adding a different solvent that can break the azeotrope or switch to an alternative removal technique like lyophilization or chromatography. |
| Evaporation Time Too Short | Allow for a longer evaporation time, even after it appears all the liquid has evaporated, to remove the final traces of the solvent. |
Issue 2: My sample is not drying completely during lyophilization.
| Possible Cause | Troubleshooting Steps |
| Incomplete Freezing | Ensure your sample is completely frozen before starting the lyophilization cycle. TFIP has a low freezing point, and any unfrozen liquid can interfere with the sublimation process. |
| Condenser Temperature Too High | The condenser temperature must be significantly lower than the eutectic point of your sample to effectively trap the sublimated solvent. Check your lyophilizer's specifications and ensure it can reach the required low temperatures. |
| Vacuum Level Not Low Enough | A deep vacuum is necessary for efficient sublimation. Check for leaks in your system and ensure the vacuum pump is functioning correctly. |
| Sample Overload | Overloading the lyophilizer with too much sample can overwhelm the condenser's capacity. Reduce the sample volume or use a lyophilizer with a larger capacity. |
Issue 3: Poor separation during liquid-liquid extraction.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Select a solvent system where your compound of interest has high solubility in one phase and TFIP has high solubility in the other, immiscible phase. TFIP is fully miscible in water.[1] |
| Insufficient Mixing | Ensure thorough mixing of the two phases to facilitate the transfer of TFIP from the sample phase to the extraction solvent. Gentle inversion of the separatory funnel is typically recommended. |
| Emulsion Formation | Emulsions can form at the interface of the two liquid layers, preventing clear separation. Try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In some cases, gentle swirling instead of vigorous shaking can prevent emulsion formation. |
Issue 4: Inefficient removal of TFIP using solid-phase extraction.
| Possible Cause | Troubleshooting Steps |
| Incorrect Sorbent Material | The choice of sorbent is critical. For retaining a non-polar compound while allowing the polar TFIP to pass through, a C18 or other reversed-phase sorbent is often suitable. Conversely, if your compound is polar, a normal-phase sorbent might be used. |
| Improper Conditioning or Equilibration | Always pre-condition and equilibrate the SPE cartridge with the appropriate solvents as recommended by the manufacturer to ensure optimal performance. |
| Flow Rate Too High | A high flow rate during sample loading can lead to insufficient interaction between the sample and the sorbent, resulting in poor retention. A slow, drop-wise flow rate is generally recommended. |
| Breakthrough of TFIP | If the volume of the sample or the concentration of TFIP is too high, it may exceed the capacity of the SPE cartridge, leading to breakthrough. Consider using a larger cartridge or diluting the sample. The breakthrough volume is a key parameter to consider.[3][4] |
Quantitative Data Summary
The following table summarizes the effectiveness of different methods for removing residual this compound. Please note that the actual efficiency can vary depending on the specific experimental conditions and the nature of the sample.
| Method | Typical Residual TFIP Level | Processing Time | Sample Compatibility | Key Considerations |
| Rotary Evaporation | < 1% (can be higher with azeotropes) | Minutes to hours | Thermally stable compounds | Potential for azeotrope formation.[5] |
| Lyophilization | < 0.1% | 12-48 hours | Heat-sensitive compounds, peptides | Requires specialized equipment; sample must be frozen solid. |
| Liquid-Liquid Extraction | Dependent on partition coefficient | < 1 hour | Immiscible solvent systems | Potential for emulsion formation and sample loss. |
| Solid-Phase Extraction | < 0.5% | < 1 hour | Amenable to chromatography | Requires method development for sorbent and solvent selection.[3][4] |
| Azeotropic Distillation | < 0.1% | Hours | Compounds stable at the azeotrope's boiling point | Requires addition of an entrainer, which must also be removed.[6][7] |
Experimental Protocols
Protocol 1: Removal of TFIP by Rotary Evaporation
Objective: To remove bulk and residual TFIP from a thermally stable compound.
Methodology:
-
Transfer the sample solution containing TFIP to a round-bottom flask. Do not fill the flask more than halfway.
-
Attach the flask to the rotary evaporator.
-
Set the water bath temperature to 40-50°C. The temperature should be chosen based on the thermal stability of the compound of interest.
-
Start the rotation of the flask at a moderate speed (e.g., 150 rpm).
-
Gradually apply vacuum. The boiling point of TFIP at atmospheric pressure is 81-82°C, but this will be significantly lower under vacuum.
-
Observe the condensation of the solvent on the condenser coils.
-
Continue the evaporation until all visible liquid has been removed. To remove final traces, continue for an additional 10-15 minutes.
-
Release the vacuum, stop the rotation, and remove the flask.
Protocol 2: Removal of TFIP by Lyophilization
Objective: To remove TFIP from a heat-sensitive sample, such as a peptide.
Methodology:
-
If the sample is not already in an aqueous solution, it may be necessary to first reduce the TFIP concentration by other means (e.g., gentle rotary evaporation) and then dissolve the sample in a suitable solvent for lyophilization, typically water.
-
Transfer the sample solution to a lyophilization flask or vials.
-
Freeze the sample completely. This can be done in a freezer capable of reaching at least -40°C or by using a slurry of dry ice and acetone (B3395972) or liquid nitrogen. The sample should be a solid block of ice.
-
Attach the frozen sample to the lyophilizer.
-
Start the lyophilizer and ensure the condenser reaches its operating temperature (typically below -50°C).
-
Apply a high vacuum (typically below 200 mTorr).
-
The frozen solvent will sublime (go directly from solid to gas) and be collected on the condenser.
-
The process is complete when all the ice has disappeared. This may take 12-48 hours depending on the sample volume.
Protocol 3: Removal of TFIP by Solid-Phase Extraction (Reversed-Phase)
Objective: To remove polar TFIP from a less polar compound of interest.
Methodology:
-
Select Cartridge: Choose a reversed-phase SPE cartridge (e.g., C18) with a bed weight appropriate for your sample size.
-
Conditioning: Pass a column volume of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the cartridge.
-
Equilibration: Pass a column volume of a weaker solvent, similar to your sample matrix but without TFIP (e.g., water or a low-percentage organic solvent mixture), through the cartridge.
-
Sample Loading: Dissolve your sample in a minimal amount of a weak solvent and load it onto the cartridge at a slow, controlled flow rate (e.g., 1 drop per second).
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water-rich mobile phase) to elute the polar TFIP while retaining your compound of interest on the sorbent.
-
Elution: Elute your compound of interest with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture with a higher organic content).
-
Concentration: The eluted fraction containing your purified compound can then be concentrated using a gentle stream of nitrogen or by rotary evaporation.
Visualizations
Caption: Decision workflow for selecting a TFIP removal method.
Caption: Step-by-step workflow for rotary evaporation.
Caption: General workflow for solid-phase extraction.
References
Technical Support Center: 1,1,1-Trifluoro-2-propanol (TFIP) Stability in Buffer Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of 1,1,1-Trifluoro-2-propanol (TFIP) in various buffer systems. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
When encountering unexpected results or potential degradation of this compound in your buffered solutions, consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of TFIP concentration over time | High pH (alkaline) conditions: TFIP is incompatible with strong bases, which can lead to degradation. | Maintain the buffer pH in the neutral to slightly acidic range. A pH range of 6.0-9.0 has been used in some applications, but stability at the higher end should be verified for long-term storage.[1] |
| Presence of strong oxidizing agents: Oxidizing agents can degrade the alcohol functional group. | Avoid using buffers containing or experiments that generate strong oxidizing agents. If oxidation is necessary for a reaction, be aware that TFIP may also be affected. | |
| Elevated temperatures: High temperatures can accelerate degradation pathways. | Store stock solutions and experimental samples at recommended temperatures (e.g., 2-8°C or frozen) and minimize exposure to high temperatures during experiments. | |
| Appearance of unknown peaks in analytical runs (e.g., HPLC, GC) | Degradation of TFIP: New peaks may correspond to degradation products. | Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products under your specific experimental conditions. This will help in confirming if the new peaks are related to TFIP degradation. |
| Interaction with buffer components: TFIP may react with certain buffer components over time. | Test the stability of TFIP in the chosen buffer by incubating a control sample under the same conditions as your experiment and analyzing it at different time points. | |
| Inconsistent experimental results | Variable TFIP concentration due to instability: If TFIP is degrading, its effective concentration will change, leading to variability in results. | Prepare fresh solutions of TFIP in your buffer for each experiment. If solutions need to be stored, validate the storage conditions by performing a stability study. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally a stable compound. However, its stability can be influenced by pH, temperature, and the presence of other reactive species. The trifluoromethyl group increases the acidity of the hydroxyl proton compared to non-fluorinated alcohols, which can influence its reactivity.[2]
Q2: In which pH range is this compound most stable?
A2: While specific quantitative data is limited, anecdotal evidence from industrial applications suggests that TFIP is stable in the pH range of 6.0 to 9.0.[1] However, it is known to be incompatible with strong bases.[3] Therefore, for long-term storage or sensitive applications, a neutral to slightly acidic pH is recommended. It is always best practice to perform a stability study for your specific buffer and conditions.
Q3: Can this compound be used with common biological buffers like Phosphate (B84403), Tris, or HEPES?
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure and general knowledge of alcohol chemistry, the likely degradation pathways include:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoroacetone.
-
Base-catalyzed degradation: While the exact mechanism is not well-documented for TFIP, strong bases can promote elimination or other degradation reactions in alcohols.
-
Reaction with other components: Although TFIP is relatively inert, it can react with highly reactive species that might be present in a complex experimental setup.
Studies on other fluorinated alcohols have shown that degradation can lead to the formation of corresponding carboxylic acids under certain conditions.[4][5][6][7][8]
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of TFIP can be monitored by analyzing its concentration over time using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying TFIP and its potential degradation products.[9][10]
-
Gas Chromatography (GC): Well-suited for volatile compounds like TFIP.[10]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific and sensitive technique for quantifying fluorine-containing compounds and identifying their degradation products.[1][11][12][13][14][15]
Experimental Protocols
Protocol: Forced Degradation Study of this compound in a Buffered Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of TFIP in a specific buffer.
1. Purpose: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a selected buffer and to identify potential degradation products.
2. Materials and Reagents:
-
This compound (TFIP)
-
Selected Buffer (e.g., Phosphate, Tris, HEPES)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC or GC grade solvents (e.g., acetonitrile (B52724), methanol)
3. Buffer Preparation: Prepare the desired buffer at the intended concentration and pH. For example, to prepare a 100 mM phosphate buffer at pH 7.4.
4. Stock Solution Preparation: Prepare a stock solution of TFIP in the selected buffer at a known concentration (e.g., 1 mg/mL).
5. Forced Degradation Conditions: For each condition, mix the TFIP stock solution with the stressor. A control sample (TFIP in buffer without stressor) should be run in parallel.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the TFIP stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix the TFIP stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Mix the TFIP stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Incubate the TFIP stock solution at 60°C in a temperature-controlled oven for 24 hours. |
| Photolytic Degradation | Expose the TFIP stock solution to a photostability chamber (e.g., with UV and visible light) for a defined period. |
6. Sample Preparation for Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for analysis with the mobile phase or an appropriate solvent.
-
Filter the samples through a 0.22 µm syringe filter before injection.
7. Analytical Methodology: Analyze the samples using a validated stability-indicating method. An example HPLC method is provided below.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As TFIP has no strong chromophore, detection can be challenging. A low wavelength (e.g., 205-215 nm) or a Refractive Index (RI) detector may be used. Alternatively, GC-MS or 19F-NMR are excellent methods for analysis.
-
Injection Volume: 10 µL.
8. Data Analysis:
-
Calculate the percentage of TFIP remaining at each time point compared to the initial concentration.
-
Determine the percentage of each degradation product formed.
-
Plot the percentage of remaining TFIP against time to determine the degradation kinetics.
Summary of Expected Stability Data
The following table illustrates how to present the results from the forced degradation study.
| Stress Condition | Time (hours) | TFIP Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Control (Buffer, RT) | 24 | 99.8 | N/D | N/D |
| 0.1 M HCl, 60°C | 24 | 98.5 | N/D | N/D |
| 0.1 M NaOH, 60°C | 24 | 75.2 | 15.3 | 8.1 |
| 3% H₂O₂, RT | 24 | 82.1 | 17.5 | N/D |
| 60°C | 24 | 95.3 | N/D | N/D |
| Photolytic | 24 | 99.5 | N/D | N/D |
| N/D: Not Detected |
Visualizations
Logical Workflow for Troubleshooting TFIP Stability
The following diagram outlines a logical workflow for assessing and troubleshooting the stability of this compound in a given buffer system.
Caption: Workflow for assessing and troubleshooting the stability of this compound.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.chem.utoronto.ca [sites.chem.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. youtube.com [youtube.com]
- 15. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
Technical Support Center: Minimizing Peptide Aggregation with 1,1,1-Trifluoro-2-propanol (TFE)
Welcome to the technical support center for utilizing 1,1,1-Trifluoro-2-propanol (TFE) to manage peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFE) and how does it prevent peptide aggregation?
A1: this compound (TFE) is a fluorinated alcohol commonly used as a co-solvent in peptide and protein studies.[1] It primarily prevents aggregation by promoting the formation of secondary structures, such as α-helices and β-sheets, within peptide chains.[2][3][4] The mechanism involves TFE molecules preferentially gathering around the peptide, which displaces water.[2][3][4] This creates a low dielectric environment that favors the formation of internal hydrogen bonds within the peptide, stabilizing its structure and reducing the likelihood of intermolecular aggregation.[2][3][4]
Q2: Can TFE induce aggregation instead of preventing it?
A2: Yes, the effect of TFE on peptide aggregation can be concentration-dependent and peptide-specific. While TFE is known to inhibit aggregation at higher concentrations for some peptides, intermediate concentrations (around 10-40% v/v) can sometimes promote the aggregation of both globular and disordered proteins.[5] This is often because TFE can stabilize fibrillogenic structural intermediates.[5] For certain amphipathic peptides, TFE-induced α-helix formation can be accompanied by self-association into dimers and trimers, and at higher concentrations (e.g., 50% v/v), it can lead to the formation of β-sheet aggregates.[6]
Q3: What is the optimal concentration of TFE to use?
A3: The optimal concentration of TFE is highly dependent on the specific peptide and the desired outcome. Low concentrations of TFE can stabilize the tertiary structure of some proteins, while higher concentrations can act as a denaturant.[7] For inducing secondary structure in peptides, concentrations around 30% (v/v) have been shown to be effective.[2][4] In some cases, higher concentrations are necessary to completely inhibit aggregation.[8] It is recommended to perform a concentration titration for your specific peptide to determine the optimal working concentration.
Q4: How does TFE affect the secondary structure of my peptide?
A4: TFE is widely recognized for its ability to induce secondary structures, particularly α-helical conformations, in peptides that are otherwise disordered in aqueous solutions.[1] The extent of this effect generally increases with higher TFE concentrations.[8] This property is often utilized in structural studies using techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: Is TFE compatible with downstream applications like cell-based assays?
A5: Caution should be exercised when using TFE in preparations for cell-based assays due to its potential cytotoxicity. The toxicity of TFE can vary depending on the cell line and the final concentration in the assay. It is crucial to either remove TFE from the final peptide solution or ensure that its final concentration is below a cytotoxic threshold, which should be determined experimentally for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide still aggregates after adding TFE. | The TFE concentration may be in a range that promotes aggregation for your specific peptide. | Increase the TFE concentration. For some peptides, higher concentrations are required to fully inhibit aggregation.[8] |
| The peptide has extremely high aggregation propensity. | Consider a combination of TFE with other disaggregating agents like trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) for initial solubilization.[9][10] | |
| Peptide precipitates when TFE is added. | The peptide may be "salting out" due to the change in solvent properties. | Try adding the TFE solution slowly to the peptide solution while vortexing. Alternatively, dissolve the peptide directly in the TFE-containing solvent. |
| Inconsistent results in aggregation assays. | The initial state of the peptide may not be monomeric, leading to variable aggregation kinetics. | Pre-treat the peptide stock solution with a disaggregation protocol using TFE, TFA, or a TFA/HFIP mixture to ensure a monomeric starting population.[9][10] |
| Loss of biological activity after TFE treatment. | TFE may have denatured the peptide or induced a non-native conformation. | If the native conformation is critical, use the minimum effective concentration of TFE. It may be necessary to screen for other anti-aggregation additives. |
| TFE interferes with analytical measurements (e.g., fluorescence). | TFE can have its own spectral properties or affect the properties of fluorescent dyes. | Run appropriate controls with TFE alone and with the dye in the presence of TFE to background-correct your measurements. |
Quantitative Data Summary
The effect of TFE on peptide aggregation is highly dependent on its concentration. The following table summarizes the general trends observed.
| TFE Concentration (v/v) | Effect on Peptide Structure | Effect on Aggregation | References |
| Low (e.g., <10%) | Can stabilize tertiary structure in some proteins. | May have minimal effect or slightly increase aggregation. | [7] |
| Intermediate (e.g., 10-40%) | Induces secondary structure (α-helices, β-sheets). | Can enhance aggregation for some peptides by stabilizing aggregation-prone intermediates. | [5] |
| High (e.g., >40%) | Can act as a denaturant for some proteins; strongly induces helical structures in peptides. | Often leads to complete inhibition of aggregation. | [8] |
Experimental Protocols
Protocol 1: Disaggregation of Peptides Using a TFE/TFA/HFIP Mixture
This protocol is particularly effective for highly aggregation-prone peptides, such as polyglutamine peptides.[9][10]
-
Dissolution: Dissolve the synthetic peptide in a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). If solubility is an issue, a 1:1 mixture of TFE and TFA can also be tested.
-
Incubation: Incubate the solution for at least one hour at room temperature to allow for complete disaggregation.
-
Evaporation: Evaporate the solvent using a gentle stream of nitrogen gas. This should be performed in a chemical fume hood.
-
Final Drying: To ensure complete removal of the solvents, place the sample under high vacuum for at least one hour.
-
Reconstitution: The resulting peptide film can be dissolved in an aqueous buffer for downstream experiments.
Protocol 2: Preparation of a Peptide Sample with TFE for NMR Analysis
-
Initial Dissolution: Dissolve a small, known amount of the lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer in D₂O for NMR). The typical concentration for peptide NMR is 0.1-5 mM.[11]
-
TFE Addition: Prepare a stock solution of TFE. Add aliquots of the TFE stock solution to the peptide sample to achieve the desired final TFE concentration. It is advisable to acquire spectra at various TFE concentrations to monitor structural changes.
-
pH Adjustment: After adding TFE, check and adjust the pH of the sample. The pH can influence peptide structure and aggregation.[11]
-
Equilibration: Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer before starting data acquisition.
-
Data Acquisition: Acquire NMR spectra (e.g., 1D ¹H, 2D TOCSY, NOESY) to analyze the peptide's structure and aggregation state.
Visualizations
Caption: Mechanism of TFE-mediated inhibition of peptide aggregation.
Caption: General workflow for peptide disaggregation using TFE.
References
- 1. About TFE: Old and new findings | EurekAlert! [eurekalert.org]
- 2. pnas.org [pnas.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroethanol induces the self-association of specific amphipathic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide NMR Spectroscopy Services [tricliniclabs.com]
improving resolution in circular dichroism with 1,1,1-Trifluoro-2-propanol
Welcome to the technical support center for utilizing 1,1,1-Trifluoro-2-propanol (TFE) in Circular Dichroism (CD) spectroscopy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively use TFE for improving the structural analysis of proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFE) and why is it used in CD spectroscopy?
A1: this compound (TFE) is a fluorinated alcohol commonly used as a co-solvent in biophysical studies.[1] In CD spectroscopy, it is primarily used to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may be unstructured or flexible in aqueous solutions.[2][3] This structure induction leads to more defined CD spectra with characteristic helical signals (a maximum around 190 nm and two minima at approximately 208 and 222 nm), thereby enhancing the resolution and interpretability of the structural data.[3]
Q2: How does TFE induce α-helical structures?
A2: The mechanism by which TFE stabilizes secondary structures is not fully resolved, but several theories exist. One prominent model suggests that TFE clusters around the peptide, creating a less polar microenvironment. This environment weakens hydrophobic interactions between side chains and the solvent, while simultaneously dehydrating the peptide backbone. This dehydration promotes the formation of intramolecular hydrogen bonds between backbone amide and carbonyl groups, which are the defining feature of α-helices.[4][5]
Q3: What is the optimal concentration of TFE to use?
A3: The optimal TFE concentration is protein or peptide-dependent and must be determined empirically through a titration experiment. Generally, disordered proteins and peptides undergo a coil-to-helix transition as TFE is added, often reaching a maximal helical state around 30-40% (v/v) TFE.[1] Some studies show that helical propensity increases regularly up to about 25% TFE and then levels off at higher concentrations.[6][7] It is important to note that very high concentrations of TFE can sometimes lead to denaturation or aggregation, so a full titration is recommended.[1][8]
Q4: Can TFE be used for studying β-sheet structures?
A4: While TFE is predominantly known for inducing α-helices, its effect on β-sheet content is more complex. In some cases, intermediate TFE concentrations can lead to the formation of β-sheet-rich aggregates or fibrils, particularly in proteins prone to amyloidogenesis.[1][9] However, at higher concentrations (>30%), TFE typically favors the formation of α-helical structures over intermolecular β-sheets.[10]
Q5: Does TFE interfere with CD measurements?
A5: TFE itself is transparent in the far-UV region (down to ~185 nm), making it compatible with CD measurements for secondary structure analysis.[11] However, it is crucial to use a corresponding TFE-buffer solution as a blank for accurate background subtraction at each concentration point in a titration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High noise or low signal-to-noise ratio | 1. High Absorbance: The buffer, TFE, or protein concentration is too high, preventing sufficient light from reaching the detector.[12] 2. Sample Aggregation: TFE can induce aggregation at certain concentrations, causing light scattering.[1][10] | 1. Check Dynode Voltage: Ensure the dynode/HT voltage is within the instrument's recommended range (typically < 600-800V).[12] If it's too high, reduce the protein concentration or use a shorter pathlength cuvette (e.g., 0.5 mm or 0.1 mm).[11] 2. Centrifuge/Filter Sample: Before measurement, centrifuge or filter the sample to remove any aggregates.[13] Visually inspect the sample for turbidity. 3. Optimize TFE Concentration: The aggregation may be specific to a certain TFE concentration range (e.g., 10-30%).[10] Collect data at higher or lower TFE concentrations. |
| Inconsistent or drifting spectra | 1. Sample Not at Equilibrium: The conformational change induced by TFE has not completed. 2. Sample Precipitation: The protein is slowly precipitating out of solution. | 1. Incubate Sample: After adding TFE, allow the sample to incubate for a set period (e.g., 5-15 minutes) before measurement to ensure equilibrium is reached. Perform replicate scans to check for stability.[11] 2. Check for Precipitate: After the experiment, centrifuge the sample in the cuvette to see if any pellet forms. |
| Spectrum does not show expected helical features | 1. Insufficient TFE: The TFE concentration is too low to induce a structural change. 2. Peptide/Protein has no helical propensity: The intrinsic sequence of the peptide may not favor helix formation, even in TFE. 3. Incorrect Blank Subtraction: The blank spectrum (buffer + TFE) was not properly subtracted from the sample spectrum. | 1. Perform a Titration: Increase the TFE concentration incrementally (e.g., 0% to 60%) to find the optimal concentration for helix induction.[14] 2. Review Sequence: Analyze the primary sequence for helix-breaking residues (e.g., Proline) or strong β-sheet propensity. 3. Use Correct Blank: Ensure that for every TFE concentration measured, a blank with the identical buffer and TFE concentration is used for background correction. |
| Calculated secondary structure is inaccurate | 1. Inaccurate Protein Concentration: The calculation of mean residue ellipticity is highly dependent on the precise protein concentration.[15] 2. Inappropriate Analysis Algorithm: Some algorithms are less accurate for proteins with high β-sheet content or unusual structures.[16] | 1. Use Accurate Concentration: Determine protein concentration using a reliable method like quantitative amino acid analysis. Methods like Bradford or Lowry assays can be inaccurate for CD.[11] 2. Select Appropriate Software: Use validated secondary structure estimation software like BeStSel, which is designed to better handle diverse β-structures.[16] |
Quantitative Data Summary
The effect of TFE on protein and peptide secondary structure is concentration-dependent. The following table summarizes typical observations from literature.
| TFE Concentration (v/v) | Typical Effect on Secondary Structure | Representative Peptides/Proteins | Reference(s) |
| 0 - 10% | Gradual increase in helical content from a random coil state. | Actin peptide, pKID, various connexin peptides. | [2][3][5] |
| 10 - 30% | Sharp increase in helicity, often reaching a plateau. Some proteins may show aggregation or increased β-sheet content in this range. | EGFP, CAHS D, HIV-1 Integrase peptides. | [1][10][14] |
| 30 - 60% | Helical content is often maximal and stable. Aggregation observed at lower concentrations may decrease. | EGFP, Actin peptide. | [1][17] |
| > 60% | Helical content may remain stable or slightly decrease. Can denature some globular proteins. | Hen Egg White Lysozyme (denaturation at high concentrations). | [8] |
Visualizations
Caption: Mechanism of TFE-induced α-helix formation in peptides.
Caption: Experimental workflow for a TFE titration CD experiment.
Experimental Protocols
Objective: To determine the effect of TFE on the secondary structure of a peptide or protein by performing a titration and monitoring conformational changes using CD spectroscopy.
Materials:
-
Purified protein/peptide sample (>95% purity)[11]
-
This compound (TFE), spectroscopy grade
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 200 nm, such as Tris or those with high chloride concentrations.[18][19]
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm pathlength)
-
Nitrogen gas supply for purging the instrument
Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the protein/peptide in the chosen CD buffer.
-
Determine the precise concentration of the stock solution using a reliable method (e.g., quantitative amino acid analysis).[11]
-
Prepare a stock solution of 100% TFE.
-
Filter or centrifuge the protein stock solution to remove any pre-existing aggregates.[13]
-
-
TFE Titration Series Preparation:
-
Prepare a series of solutions with varying TFE concentrations. For example, to make a 10% TFE sample, mix 1 part TFE, 1 part protein stock in buffer, and 8 parts buffer. It is critical to maintain the final protein concentration constant across all samples.
-
For each TFE concentration, prepare a corresponding blank solution containing only the buffer and the same final concentration of TFE.
-
-
CD Data Acquisition:
-
Turn on the CD spectropolarimeter and nitrogen purge, allowing the lamp to warm up for at least 30 minutes.
-
Set the experimental parameters. Typical settings for far-UV CD are:[3]
-
Wavelength Range: 260 nm to 190 nm
-
Data Pitch/Step Size: 0.5 nm or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Response/Integration Time: 2 seconds
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans per sample
-
-
Start with the 0% TFE sample. First, record the spectrum for the blank (buffer only). Then, rinse the cuvette thoroughly, dry it, and record the spectrum for the protein sample.
-
Proceed through the titration series. For each TFE concentration, you must measure a new blank containing the corresponding amount of TFE before measuring the protein sample.
-
-
Data Processing and Analysis:
-
For each TFE concentration, average the accumulated scans for both the sample and the blank.
-
Subtract the corresponding blank spectrum from the sample spectrum.
-
Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity [θ] using the following formula: [θ] = (θ_obs × MRW) / (10 × c × l) Where:
-
θ_obs = observed ellipticity in degrees
-
MRW = Mean Residue Weight (protein molecular weight / number of amino acids)
-
c = protein concentration in g/mL
-
l = cuvette pathlength in cm
-
-
Plot the [θ] values at 222 nm against the TFE concentration to visualize the coil-to-helix transition.
-
Use deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, and other structures at each TFE concentration.[16]
-
References
- 1. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of helix induction by trifluoroethanol: a framework for extrapolating the helix-forming properties of peptides from trifluoroethanol/water mixtures back to water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of trifluoroethanol on α-crystallin: folding, aggregation, amyloid, and cytotoxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trifluoroethanol and the behavior of a tardigrade desiccation‐tolerance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 14. researchgate.net [researchgate.net]
- 15. Spectral magnitude effects on the analyses of secondary structure from circular dichroism spectroscopic data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. (1992) | Frank D. Sönnichsen | 598 Citations [scispace.com]
- 18. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Protein Crystallization with 1,1,1-Trifluoro-2-propanol
Welcome to the technical support center for using 1,1,1-Trifluoro-2-propanol (TFP) in protein crystallization experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the use of this fluorinated alcohol in their crystallization workflows.
Disclaimer: Direct scientific literature on the specific application of this compound (TFP) as a primary precipitant or co-solvent in protein crystallization is limited. The guidance provided here is based on the known properties of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and general principles of protein crystallization. Researchers should consider this information as a starting point for empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is the potential role of this compound (TFP) in protein crystallization?
A1: Based on the properties of similar fluorinated alcohols, TFP may act as a co-solvent or precipitant in protein crystallization. Its proposed mechanisms include:
-
Inducing structural changes: Fluorinated alcohols are known to stabilize secondary structures like α-helices while potentially disrupting tertiary structures. This can sometimes expose new crystal contacts.
-
Altering solvent properties: TFP can change the dielectric constant of the solution and disrupt the hydration shell of the protein, which can promote protein-protein interactions necessary for crystallization.
-
Acting as a molecular crowder: At certain concentrations, fluorinated alcohols can form clusters, creating a "nanocrowding" effect that can favor the compact, folded state of a protein and promote crystallization.
Q2: What are the primary challenges when using TFP for protein crystallization?
A2: The main challenges are related to the dual nature of fluorinated alcohols:
-
Concentration-dependent effects: At low concentrations, TFP might stabilize the protein, but at higher concentrations, it can act as a denaturant, leading to amorphous precipitation instead of crystals.
-
Phase separation: The use of organic co-solvents like TFP can lead to liquid-liquid phase separation, where the crystallization drop separates into two distinct liquid phases. While sometimes beneficial by concentrating the protein, it can also inhibit crystal growth and make crystal handling difficult.[1][2][3][4][5]
-
Finding the right conditions: Due to the lack of established protocols, identifying the optimal TFP concentration, pH, temperature, and synergy with other reagents requires extensive screening and optimization.[6][7]
Q3: How does TFP compare to more common precipitants like PEG or salts?
A3: TFP's mechanism of action differs from traditional precipitants.
-
PEGs primarily work through depletion effects and molecular crowding.
-
Salts work by "salting out," where they compete for water molecules, reducing protein solubility.
-
TFP and other fluorinated alcohols directly interact with the protein and alter the solvent environment, which can be a more delicate balance to strike.[8] The combination of TFP with traditional precipitants may offer synergistic effects.[9]
Q4: When should I consider using TFP in my crystallization screens?
A4: TFP could be a valuable tool in the following scenarios:
-
When traditional screening methods have failed to produce crystals.
-
For proteins that are prone to aggregation, where the stabilizing effect of low concentrations of TFP on secondary structures might be beneficial.
-
For proteins with flexible regions, where TFP might induce a more ordered conformation.
Troubleshooting Guides
Problem 1: Amorphous Precipitation
Symptoms: The crystallization drop turns cloudy or contains a heavy, non-crystalline precipitate immediately or shortly after setup.
Possible Causes & Solutions:
| Cause | Solution |
| TFP concentration is too high: | Decrease the TFP concentration in increments of 1-2% (v/v). |
| Protein concentration is too high: | Reduce the protein concentration. Try a range from 5 to 20 mg/mL.[6][10] |
| Incorrect pH: | Screen a wider pH range. The optimal pH for crystallization is often different from the pH of maximum protein stability.[11][12] |
| Rapid equilibration: | Slow down the equilibration rate by using a larger drop volume or a smaller reservoir volume in vapor diffusion setups.[12] |
Problem 2: Phase Separation ("Oiling Out")
Symptoms: The crystallization drop separates into two distinct liquid phases, often appearing as small droplets or a single large, oily drop.[1]
Possible Causes & Solutions:
| Cause | Solution |
| High concentration of TFP and/or protein: | Reduce the concentration of both TFP and the protein. |
| Incompatibility with other reagents: | Vary the type and concentration of salts or buffers in the condition. Some salts can induce phase separation in the presence of organic solvents.[1] |
| Temperature: | Experiment with different incubation temperatures (4°C, 12°C, 20°C), as temperature can influence phase behavior. |
Note on Phase Separation: While often seen as a problem, phase separation indicates high supersaturation and can sometimes lead to crystal nucleation at the interface of the two phases.[1][2][3][4] Observe these drops over a longer period.
Problem 3: No Crystals or Clear Drops
Symptoms: The crystallization drops remain clear after an extended period.
Possible Causes & Solutions:
| Cause | Solution |
| TFP concentration is too low: | Gradually increase the TFP concentration in small increments. |
| Protein concentration is too low: | Increase the protein concentration.[6][10] |
| Suboptimal pH or buffer: | Screen a broad range of pH and different buffer systems.[11][12] |
| Need for nucleation: | Consider microseeding with previously obtained microcrystals or using nucleating agents. |
Problem 4: Poor Crystal Quality (Small, Twinned, or Needle-like Crystals)
Symptoms: The experiment yields crystals, but they are not suitable for X-ray diffraction.
Possible Causes & Solutions:
| Cause | Solution |
| Rapid crystal growth: | Slow down the crystallization process by lowering the TFP or protein concentration, or by adjusting the temperature. |
| Too many nucleation events: | Reduce the supersaturation level or use additives that can "poison" nucleation, such as small amounts of ethanol (B145695) or dioxane.[13] |
| Presence of impurities: | Ensure the protein sample is highly pure (>95%).[14] |
| Suboptimal additives: | Screen for additives (e.g., detergents, metal ions, small molecules) that may improve crystal packing. |
Experimental Protocols
Vapor Diffusion Crystallization using TFP
The hanging drop and sitting drop vapor diffusion methods are the most common techniques for protein crystallization.[12][15][16][17]
Materials:
-
Purified protein (5-20 mg/mL in a suitable buffer)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Coverslips (for hanging drop)
-
This compound (TFP)
-
Buffer and salt stock solutions
-
Pipettes and tips
Hanging Drop Protocol:
-
Prepare the Reservoir: Pipette 500 µL of the reservoir solution (containing buffer, salt, and a specific concentration of TFP) into the well of the crystallization plate.
-
Prepare the Drop: On a clean coverslip, mix 1 µL of the protein solution with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubate: Store the plate at a constant temperature and observe regularly for crystal growth.
Sitting Drop Protocol:
-
Prepare the Reservoir: Pipette 100 µL of the reservoir solution into the reservoir of a sitting drop well.
-
Prepare the Drop: Pipette 1 µL of the protein solution and 1 µL of the reservoir solution onto the sitting drop post.
-
Seal the Well: Seal the well with clear sealing tape.
-
Incubate: Store the plate at a constant temperature and observe for crystal formation.
Data Presentation
Table 1: Troubleshooting Summary for TFP in Protein Crystallization
| Observation | Potential Cause | Suggested Action |
| Heavy, amorphous precipitate | TFP concentration too high | Decrease TFP concentration by 1-2% increments |
| Protein concentration too high | Decrease protein concentration | |
| Oily droplets (Phase Separation) | High supersaturation | Decrease both protein and TFP concentrations; vary salt/buffer |
| Clear drops (no change) | Insufficient supersaturation | Increase TFP and/or protein concentration |
| Shower of microcrystals | Too many nucleation sites | Decrease supersaturation; try additives to slow nucleation |
| Thin needles or plates | Anisotropic crystal growth | Optimize with additives; try different temperatures |
Table 2: Example Optimization Grid for TFP Concentration vs. pH
| pH 6.0 | pH 6.5 | pH 7.0 | pH 7.5 | pH 8.0 |
| 2% TFP | ||||
| 4% TFP | ||||
| 6% TFP | ||||
| 8% TFP | ||||
| 10% TFP |
Each cell represents a separate crystallization experiment. This grid allows for systematic screening of two key variables.
Visualizations
Caption: General experimental workflow for protein crystallization using TFP.
Caption: Troubleshooting decision tree for common issues with TFP.
References
- 1. Spherulites, gels, phase separations… – Terese Bergfors [xray.teresebergfors.com]
- 2. Protein Phase Separation and Determinants of in cell Crystallization | Institut für Physiologie [physiologie2.uni-tuebingen.de]
- 3. mdpi.com [mdpi.com]
- 4. Yield of Protein Crystallization from Metastable Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing protein crystallization through precipitant synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 12. Protein Crystallization [bio.davidson.edu]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. news-medical.net [news-medical.net]
- 15. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 17. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Viscosity Control of 1,1,1-Trifluoro-2-propanol (HFIP) Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for controlling the viscosity of 1,1,1-Trifluoro-2-propanol (HFIP) solutions. HFIP is a valuable solvent for various applications, including polymer analysis and peptide chemistry, but managing the viscosity of its solutions is often critical for experimental success.
Troubleshooting Guide
This guide addresses common issues encountered with the viscosity of HFIP solutions in a question-and-answer format.
Issue: My HFIP solution is too viscous.
-
Question: Why is my polymer or peptide solution in HFIP unexpectedly viscous?
-
Answer: High viscosity in HFIP solutions is often due to the high molecular weight of the solute (polymer or peptide), strong intermolecular interactions (such as hydrogen bonding), or the formation of aggregates. The concentration of the solute plays a significant role; as concentration increases, viscosity often increases exponentially.
-
-
Question: How can I reduce the viscosity of my HFIP solution?
-
Answer: There are two primary methods for reducing the viscosity of an HFIP solution:
-
Temperature Adjustment: Increasing the temperature of the solution will generally decrease its viscosity. For example, in Gel Permeation Chromatography (GPC) applications with polyamides in HFIP, running the analysis at 40°C is a common practice to reduce the backpressure caused by high viscosity.[1]
-
Addition of a Co-solvent: Introducing a less viscous, miscible co-solvent can effectively lower the overall viscosity of the solution. Common choices include water, methanol, or ethanol (B145695). The extent of viscosity reduction will depend on the co-solvent used and its concentration in the mixture.
-
-
-
Question: Are there any other additives that can help control viscosity?
-
Answer: Yes, for specific applications, certain additives can be beneficial. In the analysis of polyamides using GPC with HFIP as the mobile phase, the addition of a salt like tetraethylammonium (B1195904) nitrate (B79036) (TEAN) has been shown to prevent aggregation, which can be a contributing factor to high viscosity.[2] While not a direct viscosity modifier, preventing aggregation can lead to a more manageable solution.
-
Issue: My experimental results are inconsistent, and I suspect viscosity is a factor.
-
Question: How can I ensure reproducible viscosity in my experiments?
-
Answer: To ensure reproducibility, it is crucial to precisely control the experimental parameters that influence viscosity:
-
Temperature: Use a temperature-controlled environment (e.g., a water bath or column oven) to maintain a constant temperature.
-
Concentration: Accurately prepare your solutions to ensure consistent solute concentration.
-
Solvent Composition: When using co-solvents, ensure the proportions are measured and mixed accurately.
-
-
-
Question: What is the best way to measure the viscosity of my HFIP solution?
-
Answer: The viscosity of HFIP solutions can be measured using standard viscometers, such as a rotational viscometer or a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer). Given that HFIP can be corrosive, ensure that the materials of the viscometer are compatible.
-
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of pure this compound (HFIP)?
A1: The viscosity of pure HFIP is approximately 1.65 centipoise (cP) at 20°C.[3]
Q2: How does temperature affect the viscosity of HFIP solutions?
A2: Increasing the temperature of an HFIP solution will decrease its viscosity. This is a general principle for liquids and has been practically applied in techniques like GPC to lower the viscosity of the mobile phase.[1]
Q3: What are suitable co-solvents to reduce the viscosity of HFIP solutions?
A3: Water, methanol, and ethanol are common, miscible co-solvents that can be used to reduce the viscosity of HFIP solutions. The final viscosity will be a function of the proportions of the solvent mixture.
Q4: Will adding a co-solvent affect the solubility of my polymer or peptide?
A4: Yes, the addition of a co-solvent can alter the solubility of your solute. It is important to perform solubility tests with the chosen co-solvent system to ensure your compound remains in solution at the desired concentration.
Q5: How does the viscosity of an HFIP solution impact GPC/SEC analysis?
A5: In Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC), a highly viscous mobile phase, such as HFIP, can lead to high system backpressure.[3] This can potentially damage the column or the instrument. Reducing the viscosity by increasing the temperature or adding a co-solvent can mitigate this issue.[1]
Data Presentation
The following tables summarize the viscosity of common binary mixtures with this compound (HFIP).
Table 1: Viscosity of HFIP/Water Mixtures at 298.15 K
| Mole Fraction of HFIP | Viscosity (mPa·s) |
| 0.00 | 0.890 |
| 0.10 | 2.35 |
| 0.20 | 3.10 |
| 0.40 | 3.25 |
| 0.60 | 2.75 |
| 0.80 | 2.10 |
| 1.00 | 1.77 |
Note: Data extracted and compiled from graphical representations in available literature. Exact values may vary based on experimental conditions.
Table 2: Viscosity of Common Solvents at 20°C
| Solvent | Viscosity (cP) |
| Methanol | 0.59 |
| Ethanol | 1.10 |
| Water | 1.00 |
| HFIP | 1.65 |
This table provides a reference for the relative viscosity of common co-solvents compared to HFIP.
Experimental Protocols
Protocol 1: Measurement of Viscosity using a Capillary Viscometer (Ostwald Type)
-
Preparation:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the viscometer and the sample solution to the desired temperature in a constant temperature bath.
-
-
Measurement of Solvent Flow Time:
-
Pipette a known volume of the pure solvent (or the less viscous component of a mixture) into the larger bulb of the viscometer.
-
Using a pipette bulb, draw the liquid up into the other arm until it is above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Repeat this measurement at least three times and calculate the average flow time (t₀).
-
-
Measurement of Solution Flow Time:
-
Clean and dry the viscometer.
-
Pipette the same volume of your HFIP solution into the viscometer.
-
Repeat the measurement process to determine the average flow time of the solution (t).
-
-
Calculation of Relative and Specific Viscosity:
-
Relative Viscosity (η_rel) = t / t₀
-
Specific Viscosity (η_sp) = η_rel - 1
-
Protocol 2: General Procedure for Reducing Viscosity of a Polymer Solution in HFIP
-
Baseline Viscosity Measurement:
-
Prepare your polymer solution in HFIP at the desired concentration.
-
Measure the viscosity of this solution at a controlled temperature using a suitable viscometer.
-
-
Viscosity Reduction by Temperature Increase:
-
Gently heat the solution in a controlled manner (e.g., in a temperature-controlled bath).
-
Measure the viscosity at various temperature increments (e.g., every 5°C) to determine the temperature at which the desired viscosity is achieved.
-
-
Viscosity Reduction by Co-solvent Addition:
-
Prepare a series of solutions with varying ratios of HFIP and a chosen co-solvent (e.g., water, methanol).
-
Dissolve your polymer in each of these solvent mixtures at the same final concentration.
-
Measure the viscosity of each solution to identify the co-solvent ratio that provides the optimal viscosity while maintaining polymer solubility.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity in HFIP solutions.
Caption: Experimental workflow for adjusting HFIP solution viscosity.
References
Technical Support Center: Purification of 1,1,1-Trifluoro-2-propanol for Sensitive Experiments
Welcome to the technical support center for the purification of 1,1,1-Trifluoro-2-propanol (TFIP). This guide is designed for researchers, scientists, and drug development professionals who require high-purity TFIP for sensitive experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in commercial this compound and how can I remove them?
A1: Commercial this compound may contain several types of impurities depending on its synthesis and handling. The most common are:
-
Water: TFIP is hygroscopic and readily absorbs moisture from the atmosphere. Water can be a significant impurity, affecting reaction outcomes, especially in water-sensitive applications.
-
Residual Starting Materials: If synthesized by the reduction of 1,1,1-trifluoroacetone, residual amounts of the ketone may be present.[1]
-
Other Volatile Organic Compounds: Trace amounts of other solvents or by-products from the manufacturing process could be present.
Troubleshooting Purification:
For the removal of these common, non-enantiomeric impurities, a combination of drying and fractional distillation is typically employed.
-
Drying: To remove water, the use of a suitable drying agent is the first step.
-
Fractional Distillation: To remove other volatile impurities and residual starting materials, fractional distillation is highly effective.[2]
Q2: How do I choose the right drying agent for this compound?
A2: The choice of drying agent is critical as some may react with alcohols. For a fluorinated alcohol like TFIP, a neutral and efficient drying agent is recommended.
-
Recommended Drying Agents:
-
Molecular Sieves (3Å or 4Å): These are generally the best choice for drying alcohols. They are efficient, chemically inert to alcohols, and can achieve very low residual water content. For TFIP, activate the molecular sieves by heating them in a furnace at ~300°C for at least 3 hours under a vacuum or inert gas flow before use.
-
Anhydrous Magnesium Sulfate (MgSO₄): A good, neutral drying agent with high capacity. It is generally suitable for alcohols.[3]
-
Anhydrous Calcium Sulfate (Drierite™): A neutral and efficient drying agent, but with a lower capacity than MgSO₄.[3]
-
-
Drying Agents to Avoid:
-
Calcium Chloride (CaCl₂): Can form adducts with alcohols and should be avoided.[3][4]
-
Reactive Hydrides (e.g., Calcium Hydride, CaH₂): While very effective at removing water, they can react with the alcohol functionality, especially at elevated temperatures.
-
Alkali Metals (e.g., Sodium): React vigorously and dangerously with alcohols.
-
Troubleshooting Drying Issues:
-
Insufficient Drying: If you suspect residual water after drying, you can repeat the drying step with fresh, activated drying agent or extend the contact time.
-
Contamination from Drying Agent: Always filter the dried solvent to remove the drying agent particles before proceeding to distillation or use.
Q3: What is the recommended procedure for fractional distillation of this compound?
A3: Fractional distillation is a powerful technique to separate liquids with close boiling points. Given that the boiling point of TFIP is approximately 78-82°C, it can be effectively purified by fractional distillation at atmospheric pressure.[5]
Experimental Protocol: Fractional Distillation of this compound
-
Pre-treatment: Dry the crude TFIP over activated 3Å or 4Å molecular sieves for at least 24 hours.
-
Apparatus Setup:
-
Use a round-bottom flask of an appropriate size (do not fill more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Fit a fractionating column (e.g., a Vigreux or packed column) to the flask. The length of the column will determine the separation efficiency; a longer column provides better separation.
-
Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach a condenser and a receiving flask. Ensure all joints are well-sealed.
-
-
Distillation:
-
Gently heat the flask using a heating mantle.
-
Slowly increase the temperature until the TFIP begins to boil and the vapor rises up the column.
-
Establish a slow and steady distillation rate (approximately 1-2 drops per second).
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a constant temperature (the boiling point of pure TFIP).
-
Stop the distillation before the flask runs dry to avoid the concentration of potentially explosive peroxides (though less of a concern for TFIP than for ethers).
-
-
Storage: Store the purified TFIP in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place to prevent water reabsorption.
Q4: How can I assess the purity of my purified this compound?
A4: Several analytical techniques can be used to determine the purity of your TFIP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile organic impurities. A high-purity sample should show a single major peak corresponding to TFIP.
-
Karl Fischer Titration: This is the gold standard for determining water content with high accuracy, capable of measuring water levels down to the parts-per-million (ppm) range.[6][7][8] For sensitive experiments, a water content of <50 ppm is often desirable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR can confirm the chemical structure of TFIP and detect proton-containing or fluorine-containing impurities. High-purity TFIP should exhibit clean spectra with appropriate chemical shifts and coupling constants.
Data Presentation
| Parameter | Crude this compound | Post-Drying with Molecular Sieves | Post-Fractional Distillation |
| Purity (by GC) | Typically 97-99% | >99% | >99.9% |
| Water Content | Can be >500 ppm | <100 ppm | <50 ppm (with proper handling) |
| Appearance | Clear liquid | Clear liquid | Clear liquid |
Experimental Workflows and Logical Relationships
Diagram 1: Decision-Making for Purification
Caption: Decision-making workflow for the purification of this compound.
Diagram 2: Experimental Workflow for Purification
References
- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. This compound 97 374-01-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. What is Karl Fischer titration and how does it work? [qa-group.com]
Technical Support Center: The Impact of 1,1,1-Trifluoro-2-propanol on Enzyme Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,1,1-Trifluoro-2-propanol (TFIP) in enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFIP) and why is it used in biochemical studies?
This compound is a chiral fluoroalcohol.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals due to the advantageous properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[3] While not typically a primary solvent for enzyme assays, it may be present as a co-solvent to dissolve substrates or as a reactant in specific enzymatic transformations, for instance, in reactions catalyzed by alcohol dehydrogenases.
Q2: Can this compound directly inhibit or activate enzymes?
Q3: How do fluoroalcohols like TFIP affect enzyme structure and stability?
Fluoroalcohols, including compounds similar to TFIP like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are known to interact with proteins and can induce conformational changes.[5] They can disrupt the tertiary structure of proteins while in some cases stabilizing secondary structures like α-helices.[5] HFIP, for instance, is thought to bind preferentially to proteins via hydrophobic interactions.[5] Such structural alterations can lead to a loss of enzymatic activity. The extent of these effects is dependent on the concentration of the fluoroalcohol.
Q4: Is this compound the same as its ketone derivatives that are known enzyme inhibitors?
No, they are different compounds with distinct functional groups. This compound is an alcohol, while its oxidized form is a ketone (1,1,1-trifluoro-2-propanone). Derivatives of the ketone form are potent enzyme inhibitors, particularly of proteases and esterases. The alcohol (TFIP) is less likely to act as a transition-state analog inhibitor in the same manner as the ketone.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected decrease or complete loss of enzyme activity. | 1. Protein Denaturation: Fluoroalcohols like TFIP can alter the enzyme's three-dimensional structure, leading to inactivation.[5] 2. Oxidation to an Inhibitory Ketone: Trace amounts of oxidizing agents could convert TFIP to its more inhibitory ketone form. | 1. Optimize TFIP Concentration: Perform a concentration-response curve to determine the highest tolerable concentration of TFIP that does not significantly inhibit your enzyme. Start with a very low concentration (e.g., <1% v/v) and incrementally increase it. 2. Include Stabilizing Agents: Consider adding excipients like glycerol (B35011) or BSA to the assay buffer to help stabilize the enzyme's native conformation. 3. Control for Oxidation: Ensure all reagents are free from oxidizing contaminants. |
| Inconsistent or non-reproducible assay results. | 1. Solvent Miscibility Issues: At higher concentrations, TFIP may not be fully miscible with the aqueous assay buffer, leading to phase separation and inconsistent concentrations in the reaction. 2. Volatility: TFIP is a volatile compound, and its concentration in the assay may change over time due to evaporation, especially in open-plate formats. | 1. Verify Miscibility: Visually inspect the solution for any cloudiness or phase separation. If observed, reduce the concentration of TFIP or add a co-solvent like DMSO to improve solubility. 2. Seal Assay Plates: Use adhesive plate seals to minimize evaporation during incubation steps. Prepare master mixes containing TFIP immediately before use. |
| High background signal in the assay. | 1. Interference with Detection Method: TFIP might possess intrinsic fluorescence or absorbance at the wavelengths used for detection. 2. Reaction with Assay Components: TFIP could potentially react with substrates or detection reagents, leading to a non-enzymatic signal. | 1. Run Solvent Controls: Always include control wells containing the assay buffer and TFIP (at the same concentration as in the experimental wells) but without the enzyme or substrate to measure any background signal. Subtract this background from your experimental values. 2. Test for Non-Enzymatic Reactions: Set up a control reaction with TFIP and the substrate/detection reagents but without the enzyme to check for any direct reactions. |
| Altered enzyme kinetics (changes in Km or Vmax). | 1. Modification of Substrate Solubility: TFIP can alter the solubility of the substrate, thereby affecting its availability to the enzyme. 2. Direct Interaction with the Enzyme: TFIP might bind to the enzyme at a site other than the active site (allosteric effects) or compete with the substrate for binding, altering the kinetic parameters. | 1. Re-evaluate Kinetic Parameters: If TFIP is a necessary component of the assay, you must determine the kinetic parameters (Km and Vmax) in the presence of the fixed concentration of TFIP. 2. Compare with and without TFIP: If possible, perform the assay in the absence of TFIP to establish baseline kinetic parameters. This will help in understanding the magnitude of the effect of TFIP. |
Quantitative Data Summary
Direct quantitative data for the inhibitory effects of this compound on specific enzymes is sparse in publicly available literature. However, data for its oxidized ketone derivatives highlight their potential as enzyme inhibitors.
| Enzyme Target | Inhibitor Class | Potency (I50 Values) | Reference |
| Juvenile Hormone Esterase (JHE) | Heterocyclic (alkylthio)trifluoropropanones | 10-3 to 10-7 M | [4] |
| Acetylcholinesterase (AChE) | Heterocyclic (alkylthio)trifluoropropanones | Micromolar (µM) range | [4] |
| Yeast Lipase (LP) | Heterocyclic (alkylthio)trifluoropropanones | Moderate to weak inhibition | [4] |
| Bovine α-Chymotrypsin | Heterocyclic (alkylthio)trifluoropropanones | No significant inhibition | [4] |
Note: The data presented above is for derivatives of 1,1,1-trifluoro-2-propanone, not this compound itself. These values should be used as a reference for the potential inhibitory activity of the trifluoromethyl ketone scaffold.
Experimental Protocols
Protocol 1: General Method for Assessing the Impact of TFIP as a Co-solvent on Enzyme Activity
This protocol provides a general framework for testing the compatibility and effect of TFIP as a co-solvent in a typical enzyme assay.
-
Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Store on ice.
-
Substrate Stock Solution: Prepare a concentrated stock solution of the substrate. If the substrate is poorly soluble in aqueous buffer, dissolve it in 100% TFIP or a mixture of TFIP and DMSO.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme assay (e.g., 50 mM Tris-HCl, pH 7.5, containing any necessary cofactors like MgCl2 or NAD+).
-
-
Assay Setup (96-well plate format):
-
TFIP Titration: To determine the effect of TFIP concentration, prepare a series of dilutions of the assay buffer containing varying final concentrations of TFIP (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Control Wells:
-
No Enzyme Control: Assay buffer + TFIP + Substrate
-
No Substrate Control: Assay buffer + TFIP + Enzyme
-
Buffer Control: Assay buffer + TFIP
-
-
Experimental Wells: Add the assay buffer with the desired TFIP concentration to the wells.
-
Initiate the Reaction: Add the enzyme to the wells to start the reaction. Alternatively, if the enzyme is pre-incubated, add the substrate to initiate the reaction. The final volume in each well should be constant (e.g., 100 µL).
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the enzyme for a set period.
-
Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence) on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal from the control wells.
-
Calculate the enzyme activity for each TFIP concentration, typically as the rate of change in signal over time.
-
Plot the relative enzyme activity as a function of the TFIP concentration to determine the tolerance of the enzyme to TFIP.
-
Visualizations
Caption: Workflow for assessing TFIP impact on enzyme activity.
Caption: Troubleshooting logic for TFIP in enzyme assays.
References
Validation & Comparative
A Comparative Guide to Protein Folding Experiments in 1,1,1-Trifluoro-2-propanol: Reproducibility and Alternatives
For researchers, scientists, and drug development professionals, understanding the environmental factors that influence protein folding is paramount. 1,1,1-Trifluoro-2-propanol (TFE) is a widely used co-solvent in protein folding studies, known for its ability to induce and stabilize secondary structures, particularly α-helices. This guide provides a comprehensive comparison of protein folding experiments conducted in TFE, addressing the reproducibility of such experiments and offering a comparative analysis with other common denaturants.
This guide synthesizes data from multiple studies to provide an objective overview of the effects of TFE on protein conformation. We will delve into the mechanistic details of TFE's action, present quantitative data where available, and provide detailed experimental protocols for key techniques.
The Dual Nature of TFE in Protein Folding
TFE exhibits a concentration-dependent dual role in protein folding. At low concentrations, it generally promotes the formation and stabilization of secondary structures, especially α-helices, by creating a low dielectric environment and displacing water molecules, which favors the formation of intramolecular hydrogen bonds.[1][2][3] However, at higher concentrations, TFE can act as a denaturant, disrupting tertiary structures by interacting with the hydrophobic core of the protein.[4][5][6] This complex behavior necessitates careful control over experimental conditions to ensure reproducible results.
Reproducibility of Protein Folding Experiments in TFE
While the qualitative effects of TFE on protein folding are well-documented, quantitative reproducibility across different laboratories can be influenced by subtle variations in experimental conditions. Factors such as precise TFE concentration, temperature, pH, and protein concentration can impact folding kinetics and thermodynamic stability measurements.[7][8]
To facilitate a clearer understanding of the consistency of findings, the following table summarizes the observed effects of TFE on various proteins from different studies. Although a direct quantitative comparison of reproducibility is challenging due to variations in experimental setups, the table highlights the general trends observed across the scientific literature.
| Protein | TFE Concentration | Observed Effect | Experimental Technique(s) | Reference(s) |
| Melittin | 0-50% (v/v) | Increased α-helicity | Circular Dichroism (CD) | [3] |
| α-Lactalbumin | 0-50% (v/v) | Molten globule formation | CD, Fluorescence | [9] |
| Cytochrome c | 0-40% (v/v) | Stabilization of α-helical structure | CD, NMR | [10] |
| β-Lactoglobulin | 0-50% (v/v) | Induction of α-helical structure | CD | [11] |
| Hen Egg White Lysozyme | Low concentrations | Stabilization of tertiary structure | NMR, CD, Fluorescence | [6] |
| Hen Egg White Lysozyme | High concentrations | Denaturation of tertiary structure | NMR, CD, Fluorescence | [6] |
Comparison with Other Co-solvents and Denaturants
TFE's mechanism of action differs significantly from that of more traditional denaturants like urea (B33335) and guanidinium (B1211019) chloride (GdmCl). Understanding these differences is crucial for selecting the appropriate co-solvent for a given experiment and for interpreting the results.
| Co-solvent/Denaturant | Primary Mechanism of Action | Effect on Secondary Structure | Effect on Tertiary Structure |
| This compound (TFE) | Weakens hydrophobic interactions, promotes local hydrogen bonds.[2][3] | Induces/stabilizes, particularly α-helices.[1][3] | Disrupts at high concentrations.[4][5][6] |
| Urea | Primarily disrupts hydrogen bonds by directly interacting with the peptide backbone.[12][13][14] | Disrupts. | Disrupts. |
| Guanidinium Chloride (GdmCl) | Primarily disrupts hydrophobic interactions through direct binding and altering water structure.[12][13][14] | Disrupts. | Disrupts. |
Experimental Protocols
Reproducibility in protein folding studies heavily relies on meticulous adherence to well-defined experimental protocols. Below are detailed methodologies for three key techniques used to study the effects of TFE on protein folding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). Protein concentration should be in the range of 0.1-0.2 mg/mL.
-
Prepare a series of TFE-buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
For each measurement, mix the protein stock solution with the respective TFE-buffer solution to the desired final protein and TFE concentrations.
-
Allow the samples to equilibrate for a specified time (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD to monitor secondary structure.
-
Use a quartz cuvette with a path length of 1 mm.
-
Record the CD spectra for each sample, typically averaging 3-5 scans.
-
Record a baseline spectrum of the corresponding TFE-buffer solution without the protein and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic changes. An increase in the negative signal at 208 nm and 222 nm is indicative of an increase in α-helical content.
-
Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly monitoring the intrinsic fluorescence of tryptophan and tyrosine residues, is highly sensitive to changes in the protein's tertiary structure.
Protocol:
-
Sample Preparation:
-
Prepare protein and TFE-buffer solutions as described for CD spectroscopy. A lower protein concentration (e.g., 5-10 µM) is often used to minimize inner filter effects.
-
Ensure all solutions are free of dust and other particulates by filtering or centrifugation.
-
-
Data Acquisition:
-
Use a calibrated fluorometer.
-
Excite the sample at 280 nm (for both tryptophan and tyrosine) or 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum from 300 nm to 400 nm.
-
Measure the fluorescence of a buffer blank containing the same TFE concentration and subtract it from the sample's fluorescence spectrum.
-
-
Data Analysis:
-
Monitor changes in the fluorescence intensity and the wavelength of maximum emission (λmax).
-
A blue shift in λmax (shift to a shorter wavelength) typically indicates that tryptophan residues are moving to a more hydrophobic environment (i.e., folding or compaction). A red shift indicates exposure to a more polar environment (i.e., unfolding).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for detailed analysis of protein folding and dynamics.
Protocol:
-
Sample Preparation:
-
For detailed structural studies, proteins are typically isotopically labeled with ¹⁵N and/or ¹³C.
-
Prepare a concentrated protein sample (0.1-1 mM) in a suitable NMR buffer (e.g., phosphate or Tris buffer) containing a known percentage of D₂O for the lock signal.
-
Prepare a series of samples with varying concentrations of deuterated TFE (TFE-d₃) to minimize solvent signals in proton NMR spectra.
-
Adjust the pH of the final sample to the desired value.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra for each TFE concentration. These spectra provide a fingerprint of the protein, with one peak for each backbone N-H group.
-
Additional experiments, such as NOESY and TOCSY, can be performed to obtain distance and dihedral angle restraints for structure calculation.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, Sparky).
-
Monitor changes in the chemical shifts of backbone and side-chain resonances as a function of TFE concentration. Significant chemical shift perturbations indicate changes in the local electronic environment of the nuclei, reflecting conformational changes.
-
Changes in the dispersion of peaks in the ¹H-¹⁵N HSQC spectrum can indicate changes in the folded state of the protein. A well-dispersed spectrum is characteristic of a well-folded protein, while a spectrum with poor dispersion suggests an unfolded or partially folded state.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed mechanism of TFE action.
Caption: A typical experimental workflow for studying the effect of TFE on protein folding.
Caption: Proposed mechanism of TFE-induced secondary structure formation.
Conclusion
This compound is a valuable tool in the study of protein folding, capable of inducing and stabilizing secondary structures. However, its dual role as a potential denaturant at higher concentrations underscores the importance of precise experimental control for achieving reproducible results. By understanding the distinct mechanisms of TFE compared to other denaturants and by employing rigorous, well-documented experimental protocols, researchers can effectively utilize TFE to gain deeper insights into the complex process of protein folding. The data and protocols presented in this guide serve as a resource for designing and interpreting experiments aimed at unraveling the principles of protein structure and stability.
References
- 1. The analysis of protein folding kinetic data produced in protein engineering experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Error Analysis for Two-State Protein-Folding Kinetic Parameters and ϕ-Values: Progress toward Precision by Exploring pH Dependencies on Leffler Plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An error analysis for two-state protein-folding kinetic parameters and phi-values: progress toward precision by exploring pH dependencies on Leffler plots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein folding: Defining a “standard” set of experimental conditions and a preliminary kinetic data set of two-state proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular dichroism in protein folding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Circular dichroism and its use in protein-folding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. NMR measurements [bio-protocol.org]
A Comparative Guide: 1,1,1-Trifluoro-2-propanol (HFIP) versus Trifluoroethanol (TFE) for Protein NMR Studies
For Researchers, Scientists, and Drug Development Professionals
The use of fluorinated alcohols as co-solvents in protein Nuclear Magnetic Resonance (NMR) studies is a well-established technique to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist in a disordered state in aqueous solutions. Among the most commonly employed fluorinated alcohols are 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate co-solvent for their protein NMR investigations.
Mechanism of Action: A Tale of Two Alcohols
Both TFE and HFIP promote the formation of secondary structures, primarily α-helices, by altering the solvent environment of the protein. The prevailing understanding of their mechanism involves a combination of factors:
-
Solvent Clustering and Water Displacement: In aqueous solutions, both TFE and HFIP form clusters. These clusters preferentially interact with the protein, effectively displacing water molecules from the protein's surface. This dehydration of the peptide backbone reduces the competition for hydrogen bond formation with water, thereby favoring the formation of intramolecular hydrogen bonds that are characteristic of secondary structures.[1][2][3][4]
-
Lowering the Dielectric Constant: The lower dielectric constant of the local environment created by the accumulation of these alcohols around the protein strengthens electrostatic interactions, including the hydrogen bonds that stabilize helical structures.[3]
-
Weak Interactions with Nonpolar Residues: Unlike many organic solvents that can denature proteins by disrupting hydrophobic interactions, TFE and HFIP interact only weakly with nonpolar side chains. This property allows them to promote secondary structure formation without causing global denaturation.[1][3]
Molecular dynamics simulations suggest that both TFE and HFIP form a coating around the peptide, with HFIP showing a greater tendency to aggregate around the protein, leading to a more pronounced stabilizing effect.[4]
Performance Comparison: HFIP's Potent Advantage
Experimental evidence consistently demonstrates that HFIP is a more potent inducer of α-helical structure than TFE.[5] Studies on various proteins and peptides have shown that a lower concentration of HFIP is required to achieve the same degree of helicity as a higher concentration of TFE.
The order of effectiveness for inducing α-helical conformation in proteins like β-lactoglobulin and melittin (B549807) has been shown to be: HFIP > TFE > isopropanol (B130326) > ethanol (B145695) > methanol .[5] This enhanced potency of HFIP is attributed to the cooperative formation of micelle-like clusters, an effect that is more pronounced than what would be expected from the additive contributions of its constituent fluorine atoms and alkyl group.[5]
Quantitative Data Summary
| Parameter | 1,1,1-Trifluoro-2-propanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Key Observations |
| Concentration for Max. Helicity | Lower (e.g., 15-30% v/v) | Higher (e.g., 30-50% v/v) | HFIP is more efficient at inducing secondary structure.[5] |
| 1H-15N HSQC Chemical Shift Perturbation | Larger shifts observed at lower concentrations. | Significant shifts require higher concentrations. | Changes in chemical shifts indicate conformational changes in the protein backbone upon solvent interaction.[3] |
| Nuclear Overhauser Effect (NOE) | Stronger medium-range NOEs (i, i+3; i, i+4) indicative of helical structures are observed at lower concentrations. | Similar NOE patterns are observed but typically at higher concentrations than with HFIP. | NOE data provides crucial distance constraints for structure calculation.[6] |
| 3JHNHα Coupling Constants | Values decrease towards those typical for α-helices (~4 Hz) at lower concentrations. | A similar trend is observed, but a higher concentration of TFE is generally required. | Coupling constants are sensitive to the backbone dihedral angle φ. |
| Effect on Tertiary Structure | Can disrupt tertiary structure at high concentrations. | Low concentrations can stabilize tertiary contacts, while higher concentrations lead to denaturation.[6] | The choice of concentration is critical to balance secondary structure induction and preservation of native-like folds. |
Experimental Protocols
The following provides a generalized methodology for conducting comparative protein NMR studies using TFE and HFIP.
1. Sample Preparation:
-
Protein/Peptide: The protein or peptide of interest should be purified to homogeneity. Lyophilized protein can be stored at -20°C or -80°C.
-
Solvents: Use high-purity, deuterated TFE (TFE-d3 or TFE-d2) and HFIP (HFIP-d2) to minimize solvent signals in 1H NMR spectra. Prepare a stock solution of the fluorinated alcohol in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0) containing 5-10% D2O for the lock signal.
-
Concentration Series: Prepare a series of NMR samples with varying concentrations of TFE and HFIP (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v). The protein concentration should be kept constant across all samples (typically in the range of 0.1 - 1.0 mM).
-
Sample Filtration: It is crucial to filter the final NMR sample to remove any precipitates or aggregates that can broaden NMR signals. Use a suitable micro-filter for this purpose.
2. NMR Data Acquisition:
-
Spectrometer: Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
1H-15N HSQC: This is the most common experiment to monitor changes in the protein backbone. Acquire a series of 1H-15N HSQC spectra for each solvent concentration. Typical parameters include:
-
Spectral widths: ~12 ppm for 1H and ~35 ppm for 15N.
-
Number of scans: 8-16 per increment, depending on the sample concentration.
-
Temperature: 298 K (25°C).
-
-
NOESY: To obtain distance restraints for structure calculation, acquire 2D 1H-1H NOESY spectra. A mixing time of 100-200 ms (B15284909) is typically used to observe medium-range NOEs indicative of helical structures.
-
TOCSY: A 2D 1H-1H TOCSY experiment is essential for resonance assignment. A mixing time of 60-80 ms is commonly used.
-
3JHNHα Coupling Constants: These can be measured from high-resolution 1D 1H spectra or more accurately from experiments like 3D HNHA.
3. Data Analysis:
-
Chemical Shift Perturbation: Analyze the changes in 1H and 15N chemical shifts in the HSQC spectra as a function of TFE and HFIP concentration. The magnitude of the chemical shift perturbation for each residue can be calculated using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where α is a weighting factor for the nitrogen chemical shift (typically ~0.15-0.2).
-
NOE Analysis: Assign the cross-peaks in the NOESY spectra to identify short- and medium-range contacts. The presence of sequential dNN(i,i+1) and medium-range dαN(i,i+3), dαβ(i,i+3), and dαN(i,i+4) NOEs are characteristic of α-helical structures.
-
Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate the three-dimensional structure of the protein in the presence of TFE or HFIP using software packages such as CYANA, XPLOR-NIH, or ARIA.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of TFE and HFIP action on protein structure.
Caption: Experimental workflow for protein NMR in TFE/HFIP.
Conclusion
Both this compound and 2,2,2-trifluoroethanol are valuable co-solvents for protein NMR studies, particularly for inducing and characterizing helical secondary structures in flexible or partially folded proteins. The choice between HFIP and TFE will depend on the specific properties of the protein under investigation and the goals of the study.
-
HFIP is the more potent of the two, making it an excellent choice when a strong helix-inducing effect is desired at lower co-solvent concentrations. This can be advantageous in minimizing potential non-native structural perturbations that might occur at higher alcohol concentrations.
-
TFE is also highly effective and has been more extensively characterized in the literature for a wider range of proteins. Its milder action may be preferable for studying subtle conformational changes or for proteins that are prone to aggregation in the presence of high concentrations of fluorinated alcohols.
Researchers should perform a careful titration with both solvents to determine the optimal conditions for their specific system, balancing the induction of the desired secondary structure with the preservation of the overall native-like fold. The experimental protocols and data analysis methods outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,1,1-Trifluoro-2-propanol (TFP) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as Solvents
In the landscape of fluorinated solvents, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has carved a significant niche as a uniquely effective medium for a variety of chemical transformations. Its less-fluorinated counterpart, 1,1,1-Trifluoro-2-propanol (TFP), while also a valuable fluorinated alcohol, is more commonly utilized as a chiral building block in organic synthesis. This guide provides a comparative study of TFP and HFIP, focusing on their properties and applications as solvents to aid researchers, scientists, and drug development professionals in selecting the appropriate solvent for their specific needs.
Physicochemical Properties: A Tale of Two Fluorinated Alcohols
The distinct properties of TFP and HFIP arise from the degree of fluorination on the propanol (B110389) backbone. The presence of six fluorine atoms in HFIP dramatically influences its acidity, hydrogen-bond donating ability, and polarity compared to the three fluorine atoms in TFP.
| Property | This compound (TFP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 374-01-6[1] | 920-66-1[2] |
| Molecular Formula | C₃H₅F₃O[1][3] | C₃H₂F₆O[2] |
| Molecular Weight | 114.07 g/mol [1][3] | 168.04 g/mol [2] |
| Boiling Point | 81-82 °C[1][4] | 58.2 °C[2] |
| Melting Point | Not readily available | -3.3 °C[2] |
| Density | 1.259 g/mL at 25 °C[1][4] | 1.596 g/mL[2] |
| pKa | ~12.5 (Predicted) | 9.3[2][5] |
| Refractive Index | n20/D 1.316[1][4] | n20/D 1.275 |
| Solubility in Water | Fully miscible[4] | Miscible[2] |
Performance as Solvents: A Comparative Analysis
While direct comparative studies of TFP and HFIP as solvents in the same reaction are limited, their differing physicochemical properties allow for an informed discussion of their potential performance.
HFIP: The "Super" Solvent
HFIP is renowned for its exceptional ability to dissolve a wide range of polar and non-polar molecules, including many polymers that are insoluble in common organic solvents.[5] Its strong hydrogen-bond donating capacity and high polarity, coupled with low nucleophilicity, make it an ideal solvent for reactions involving cationic intermediates.[6]
Key applications of HFIP as a solvent include:
-
Cationic Reactions: HFIP is widely used to promote reactions that proceed through carbocationic intermediates, such as Friedel-Crafts alkylations and acylations.[6] Its ability to stabilize these high-energy species through hydrogen bonding can lead to significantly enhanced reaction rates and yields, often without the need for a traditional Lewis acid catalyst.
-
Oxidations: HFIP can enhance the reactivity of oxidizing agents like hydrogen peroxide, facilitating reactions such as Baeyer-Villiger oxidations.[2]
-
Peptide Chemistry: HFIP is a powerful solvent for dissolving and disrupting the secondary structures of peptides and proteins, making it invaluable for studying protein folding and for the synthesis of aggregation-prone peptides.[7][8] It can effectively monomerize β-sheet protein aggregates.[2]
-
Polymer Chemistry: Its ability to dissolve a wide range of polymers makes it a crucial solvent for polymer analysis and modification.[5]
TFP: A More Conventional Fluorinated Alcohol
Due to its single trifluoromethyl group, TFP exhibits properties that are intermediate between a non-fluorinated alcohol like isopropanol (B130326) and the heavily fluorinated HFIP. Its hydrogen-bond donating ability and acidity are enhanced compared to non-fluorinated alcohols but are significantly less pronounced than in HFIP.
While less documented as a "problem-solving" solvent in the same vein as HFIP, TFP can be employed as a polar protic solvent in various organic reactions. Its primary role in the literature, however, is as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of the trifluoromethyl group can impart desirable properties to the final molecule, such as increased metabolic stability and lipophilicity.
Experimental Protocols
Friedel-Crafts Alkylation in HFIP
This protocol describes a catalyst-free Friedel-Crafts alkylation of an arene with an alkene, leveraging the unique properties of HFIP.
Materials:
-
Arene (e.g., 1,3,5-trimethylbenzene)
-
Alkene (e.g., styrene)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a stirred solution of the arene in HFIP (0.2 M) in a round-bottom flask, add the alkene at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the HFIP.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkylated arene.
Visualizing the Solvent Effect: Friedel-Crafts Alkylation
The differing abilities of TFP and HFIP to stabilize the carbocation intermediate in a Friedel-Crafts alkylation can be visualized. HFIP's two electron-withdrawing trifluoromethyl groups create a more electron-deficient hydroxyl proton, leading to stronger hydrogen bonding with the carbocation and greater stabilization. TFP, with only one trifluoromethyl group, provides a lesser degree of stabilization.
Caption: Stabilization of the carbocation intermediate in a Friedel-Crafts reaction by HFIP vs. TFP.
This diagram illustrates the proposed mechanism for a Friedel-Crafts alkylation reaction in both HFIP and TFP. The key difference lies in the stability of the carbocation intermediate. In HFIP, the strong hydrogen-bonding ability, denoted by the dashed red arrow, provides significant stabilization to the positively charged intermediate, facilitating the reaction. In TFP, the hydrogen bonding is weaker, resulting in a less stabilized intermediate and potentially a slower or less efficient reaction.
Conclusion
HFIP stands out as a highly effective and often enabling solvent for a range of challenging chemical reactions due to its unique combination of properties stemming from its extensive fluorination. Its ability to stabilize cationic intermediates and solubilize complex molecules makes it a powerful tool in organic synthesis, polymer chemistry, and peptide science.
TFP, while a useful fluorinated alcohol, is more commonly employed as a synthetic building block, where the trifluoromethyl group is incorporated into the target molecule to modulate its biological and physical properties. While it can be used as a solvent, its effects are less pronounced than those of HFIP.
The choice between TFP and HFIP as a solvent will ultimately depend on the specific requirements of the reaction. For transformations requiring strong solvent-mediated stabilization of polar or charged intermediates, or for dissolving intractable materials, HFIP is the clear choice. For applications where a less aggressive, polar protic fluorinated solvent is needed, or where the solvent itself might be incorporated as a structural motif, TFP could be considered. Researchers are encouraged to consider the distinct properties of each solvent to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. This compound 97 374-01-6 [sigmaaldrich.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 374-01-6 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recovery and purification of highly aggregation-prone disulfide-containing peptides: application to islet amyloid polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
benefits of 1,1,1-Trifluoro-2-propanol over DMSO for peptide analysis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical determinant for success in peptide analysis. Aggregation-prone and hydrophobic peptides pose significant challenges, often leading to poor solubility and compromised analytical results. While Dimethyl Sulfoxide (DMSO) has traditionally been a common choice, 1,1,1-Trifluoro-2-propanol (TFP) is emerging as a superior alternative for demanding applications. This guide provides an objective comparison of TFP and DMSO, supported by physicochemical properties and insights from related fluorinated alcohols, to aid in solvent selection for mass spectrometry and NMR-based peptide analysis.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of TFP and DMSO is essential for predicting their behavior in analytical workflows.
| Property | This compound (TFP) | Dimethyl Sulfoxide (DMSO) |
| Molecular Formula | C₃H₅F₃O[1] | C₂H₆OS |
| Molecular Weight | 114.07 g/mol | 78.13 g/mol |
| Boiling Point | 81-82 °C[2] | 189 °C |
| Melting Point | Not specified | 18.5 °C |
| Density | 1.259 g/mL at 25 °C[2] | 1.100 g/mL at 25 °C |
| Solubility in Water | Fully miscible[2] | Miscible |
| Key Characteristics | Fluorinated alcohol, strong hydrogen bond donor, disrupts β-sheets, promotes α-helical structures.[3] | Aprotic, highly polar, good solvent for a wide range of solutes. |
Performance in Peptide Analysis: TFP vs. DMSO
Solubilization and Disaggregation of Peptides
The primary challenge with many synthetic and purified peptides is their propensity to aggregate, driven by the formation of intermolecular β-sheets. This is particularly true for hydrophobic sequences and those known to be involved in amyloid formation.
This compound (TFP):
TFP, like other fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), is highly effective at dissolving and disaggregating peptides that are insoluble in aqueous buffers or even DMSO.[3] The mechanism of action involves the disruption of the intermolecular hydrogen bonds that stabilize β-sheet structures.[3] By breaking these interactions, TFP helps to solubilize the peptide in a monomeric state. Furthermore, fluorinated alcohols are known to induce and stabilize α-helical secondary structures in peptides.[4] This conformational change can prevent the peptide from re-aggregating into β-sheet-rich structures. The volatile nature of TFP is another significant advantage, as it can be easily removed by lyophilization, leaving the disaggregated peptide ready for analysis in a compatible buffer.[3]
Dimethyl Sulfoxide (DMSO):
DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic peptides.[5] It is often used as a solvent for peptide stock solutions. However, its effectiveness in disaggregating pre-formed peptide aggregates can be limited compared to fluorinated alcohols.[3] While DMSO can disrupt some hydrophobic interactions, it does not actively promote the formation of non-aggregating secondary structures in the same way that TFP does. Studies have shown that for some peptides, dissolution in DMSO is followed by time-dependent aggregation upon dilution into aqueous buffers.[3] Furthermore, DMSO is not volatile, meaning it will remain as a co-solvent in the final sample solution, which can interfere with certain downstream applications.[3]
Compatibility with Mass Spectrometry (MS)
This compound (TFP):
The high volatility of TFP makes it a more favorable solvent for mass spectrometry applications compared to DMSO. After solubilizing the peptide in TFP to break up aggregates, the TFP can be evaporated, and the peptide reconstituted in a solvent system that is optimal for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), such as water/acetonitrile with a small amount of formic acid.[6] This prevents the introduction of non-volatile components into the mass spectrometer, which can cause ion suppression and contaminate the instrument.
Dimethyl Sulfoxide (DMSO):
While DMSO can be used in samples for MS analysis, its low volatility can be problematic. DMSO can suppress the ionization of peptides, leading to reduced signal intensity and sensitivity. It can also form adducts with peptide ions, complicating the resulting mass spectra. Therefore, the concentration of DMSO in the final sample injected into the mass spectrometer should be kept to a minimum.
Use in Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (TFP):
For NMR studies, TFP can be a valuable tool for obtaining spectra of aggregation-prone peptides that are otherwise intractable. By dissolving the peptide in a TFP-containing solvent system, it is possible to obtain a monomeric and structurally homogeneous sample, which is essential for high-quality NMR data.[7] However, the presence of TFP will influence the peptide's conformation, typically inducing α-helical structures. This must be taken into account when interpreting the structural data.
Dimethyl Sulfoxide (DMSO):
Deuterated DMSO (DMSO-d6) is a common solvent for NMR spectroscopy of peptides due to its excellent solubilizing properties and the fact that its residual proton signals do not overlap extensively with the peptide signals.[8] DMSO can provide a good mimic of the membrane-water interface environment.[9] However, for peptides that aggregate in DMSO, it may not be possible to obtain high-resolution NMR spectra. Furthermore, studies have shown that DMSO does not directly interact with peptides but rather modifies the surrounding water molecules, which can indirectly influence peptide stability.[9]
Quantitative Data Summary
Direct quantitative comparisons of peptide solubility in TFP versus DMSO are scarce in the literature. However, the qualitative evidence strongly supports the superior ability of fluorinated alcohols like TFP and HFIP to solubilize highly aggregating peptides.
| Parameter | This compound (TFP) / Fluorinated Alcohols | Dimethyl Sulfoxide (DMSO) |
| Effectiveness in Disaggregating Polyglutamine Peptides | Highly effective; a 1:1 mixture of TFA and HFIP can completely dissolve peptides that are poorly soluble in 100% TFA.[3] | Soluble up to at least 1 mg/mL for K₂Q₄₁K₂, but aggregation is observed upon dilution.[3] |
| Impact on NMR Spectra | Can reduce line broadening by eliminating soluble aggregates more effectively than DMSO.[3] | Can be used for NMR, but aggregation can lead to poor spectral quality. |
| Volatility for MS | High volatility allows for easy removal before MS analysis.[3] | Low volatility can lead to ion suppression and instrument contamination. |
Experimental Protocols
Protocol 1: Solubilization of an Aggregation-Prone Peptide using TFP/HFIP
This protocol is adapted for highly hydrophobic or aggregation-prone peptides and is based on methods described for fluorinated alcohols.[3]
-
Preparation: In a chemical fume hood, add 1-5 mg of the lyophilized peptide to a glass vial.
-
Dissolution: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and this compound (TFP) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add the TFA/TFP mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.
-
Incubation: Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to a few hours.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The resulting peptide film can be reconstituted in the desired aqueous buffer for analysis. It is advisable to first dissolve the film in a small amount of an appropriate organic solvent (e.g., acetonitrile) before adding the aqueous buffer.
Protocol 2: Solubilization of a Hydrophobic Peptide using DMSO
This is a general protocol for dissolving hydrophobic peptides in DMSO.
-
Preparation: Allow the lyophilized peptide and DMSO to equilibrate to room temperature.
-
Initial Dissolution: Add a minimal volume of DMSO to the vial containing the peptide.
-
Mixing: Gently vortex or sonicate the vial to dissolve the peptide completely.
-
Aqueous Dilution: For subsequent analysis, the DMSO stock solution should be diluted dropwise into the desired aqueous buffer while gently vortexing to prevent precipitation. The final concentration of DMSO should be kept as low as possible, especially for cell-based assays and mass spectrometry.
Visualizing the Peptide Analysis Workflow
The following diagram illustrates a typical workflow for peptide analysis, highlighting the critical solubilization step where the choice of solvent is made.
Caption: General workflow for peptide analysis.
Conclusion
For the analysis of challenging peptides, particularly those prone to aggregation, this compound offers significant advantages over DMSO. Its ability to disrupt β-sheet structures and promote soluble α-helical conformations makes it a powerful tool for sample preparation. The high volatility of TFP is a key benefit for mass spectrometry, allowing for its removal prior to analysis and thereby avoiding issues with ion suppression and instrument contamination. While DMSO remains a useful solvent for many applications, TFP and other fluorinated alcohols provide a superior solution for overcoming the hurdles presented by difficult peptide sequences, ultimately leading to higher quality and more reliable analytical data.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 374-01-6 [chemicalbook.com]
- 3. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. Formation of peptide-based oligomers in dimethylsulfoxide: identifying the precursor of fibril formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Fluorinated Alcohols on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
The conformation of a peptide is intrinsically linked to its biological function. Understanding and controlling peptide secondary structure is therefore a critical aspect of drug design and development. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are widely utilized as powerful cosolvents to induce and stabilize secondary structures, particularly α-helices, in peptides that may otherwise exist as random coils in aqueous solutions.[1][2][3] This guide provides an objective comparison of the effects of TFE and HFIP on peptide structure, supported by experimental data and detailed methodologies.
Mechanism of Action: How Fluorinated Alcohols Influence Peptide Structure
The prevailing mechanism by which fluorinated alcohols promote secondary structure formation involves their ability to preferentially solvate the peptide.[3] These alcohols tend to form clusters around the peptide backbone, effectively displacing water molecules.[3] This microenvironment is less polar than water and weakens competing peptide-water hydrogen bonds. Consequently, the formation of intramolecular hydrogen bonds, which are the hallmark of secondary structures like α-helices and β-sheets, is favored.[4] HFIP is generally considered a more potent inducer of helical structures than TFE.[1][2] This enhanced efficacy is attributed to a more pronounced clustering effect and a greater ability to disrupt the hydration shell of the peptide.[1][2]
Figure 1: Workflow of peptide secondary structure induction by fluorinated alcohols.
Quantitative Comparison of TFE and HFIP Effects
The following tables summarize experimental data from circular dichroism (CD) spectroscopy, illustrating the comparative efficacy of TFE and HFIP in inducing α-helical structures in two well-studied peptides: melittin (B549807) and β-lactoglobulin.
Table 1: Effect of TFE on the α-Helical Content of Melittin
| Peptide Concentration | TFE Concentration (v/v) | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹) | Estimated α-Helical Content (%) |
| 0.5 mg/mL | 50% | Approx. -25,000 | ~76%[5] |
| 0.25 mg/mL | 50% | Approx. -26,000 | Not specified |
| 0.125 mg/mL | 50% | Approx. -27,000 | Not specified |
Data extracted from a study on melittin and its analog in a TFE/water cosolvent.[5] The α-helicity of melittin is concentration-dependent, with higher peptide concentrations leading to a slight reduction in helical content.[5]
Table 2: Comparative Effectiveness of Alcohols on Melittin and β-Lactoglobulin
| Peptide | Alcohol | Midpoint of Transition (Cm) (M) |
| Melittin | Methanol | > 10 |
| Ethanol | 5.4 | |
| Isopropanol | 2.4 | |
| TFE | 0.8 | |
| HFIP | 0.4 | |
| β-Lactoglobulin | Methanol | > 10 |
| Ethanol | 4.8 | |
| Isopropanol | 1.8 | |
| TFE | 0.9 | |
| HFIP | 0.6 |
This table demonstrates the order of effectiveness for various alcohols in inducing α-helical structures, with lower Cm values indicating higher potency. HFIP is consistently more effective than TFE for both peptides.[1][2]
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a primary technique for monitoring conformational changes in peptides.
Objective: To quantify the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in the presence of varying concentrations of fluorinated alcohols.
Materials:
-
Peptide of interest (lyophilized powder)
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), spectroscopy grade
-
Deionized water or appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Peptide Stock Solution Preparation: Prepare a concentrated stock solution of the peptide in deionized water or buffer. The final peptide concentration for CD analysis is typically in the range of 0.1 to 0.5 mg/mL.[5]
-
Solvent Mixture Preparation: Prepare a series of solvent mixtures with varying volume percentages of TFE or HFIP in water or buffer.
-
Sample Preparation: For each desired alcohol concentration, mix the peptide stock solution with the corresponding solvent mixture to achieve the final peptide and alcohol concentrations.
-
CD Measurement:
-
Set the CD spectropolarimeter to record spectra in the far-UV region, typically from 190 to 250 nm.[5]
-
Use a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum with the corresponding solvent mixture (without the peptide) and subtract it from the sample spectrum.
-
Maintain a constant temperature, for example, 25°C, using a Peltier temperature controller.
-
Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Estimate the percentage of α-helical content using the mean residue ellipticity at 222 nm ([θ]₂₂₂) with the following formula: % α-helix = ([-θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) × 100 where [θ]h is the mean residue ellipticity of a fully helical peptide and [θ]c is that of a random coil peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis
NMR spectroscopy provides detailed, atom-level information about peptide conformation and dynamics.
Objective: To determine the three-dimensional structure of a peptide in the presence of TFE or HFIP and to identify specific residues involved in secondary structure formation.
Materials:
-
Isotopically labeled (¹⁵N and/or ¹³C) or unlabeled peptide
-
Deuterated TFE (TFE-d₃) or HFIP (HFIP-d₂)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in a mixture of deuterated fluorinated alcohol and D₂O (e.g., 50:50 v/v). The final peptide concentration is typically in the range of 0.5 to 2 mM.
-
NMR Experiments: A suite of 1D and 2D NMR experiments are typically performed:
-
1D ¹H NMR: To check sample purity and overall folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Key NOEs for an α-helix include dNN(i, i+1), dαN(i, i+3), and dαβ(i, i+3).
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled peptides, to resolve amide proton and nitrogen signals.
-
-
Data Processing and Analysis:
-
Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the resonances to specific atoms in the peptide sequence.
-
Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Figure 2: General experimental workflow for analyzing peptide structure.
Conclusion
Both TFE and HFIP are highly effective at inducing secondary structures in peptides, with HFIP generally exhibiting greater potency. The choice between these solvents may depend on the specific peptide sequence and the desired degree of structuring. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of these fluorinated alcohols on their peptides of interest, thereby aiding in the rational design of peptide-based therapeutics and biomaterials.
References
- 1. Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helical Structure of Recombinant Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein and Peptide Secondary Structure: A Comparative Guide to Using 1,1,1-Trifluoro-2-propanol in Circular Dichroism Spectroscopy
For researchers, scientists, and drug development professionals, understanding the conformational landscape of proteins and peptides is paramount. Circular Dichroism (CD) spectroscopy stands as a cornerstone technique for rapidly assessing secondary structure. This guide provides a comprehensive validation and comparison of CD results obtained using 1,1,1-Trifluoro-2-propanol (TFE), offering insights into its performance against alternative methods and providing the necessary experimental framework for robust analysis.
This compound (TFE) is a widely utilized co-solvent in CD spectroscopy, primarily for its ability to induce or stabilize α-helical conformations in peptides and proteins that may otherwise exist in a disordered state in aqueous solutions. This property allows researchers to probe the intrinsic helical propensity of a polypeptide chain, which can be crucial for understanding protein folding pathways, identifying potential interaction sites, and designing peptidomimetics. However, the interpretation of TFE-induced structural changes requires careful consideration, as these conformations may not represent the native state under physiological conditions. It is therefore essential to validate and compare these results with alternative methods to gain a comprehensive understanding of a molecule's structural potential.
Performance Comparison: TFE vs. Alternatives
The choice of a co-solvent or environment in CD spectroscopy can significantly influence the observed secondary structure. Here, we compare the effects of TFE with two common alternatives: the more potent fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), and the membrane-mimicking environment provided by sodium dodecyl sulfate (B86663) (SDS) micelles.
| Feature | This compound (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Sodium Dodecyl Sulfate (SDS) Micelles |
| Primary Effect | Induces/stabilizes α-helical structures. | Stronger induction of α-helical and β-hairpin structures.[1] | Mimics a membrane environment, often inducing α-helical or β-sheet structures in amphipathic peptides.[2][3] |
| Concentration Range | Typically effective at 10-50% (v/v). A cooperative transformation to an α-helical structure is often observed between 10% and 20% TFE.[4] | Effective at lower concentrations compared to TFE.[5] | Above the critical micelle concentration (CMC), which is buffer and temperature dependent. |
| Mechanism of Action | Weakens intramolecular hydrogen bonds with water, promoting local, intramolecular hydrogen bonding within the peptide backbone.[6][7] | Similar to TFE but with a stronger dehydrating effect due to increased fluorine substitution. | Provides a hydrophobic core and a charged surface, facilitating the folding of amphipathic peptides.[2] |
| Considerations | Can cause aggregation at moderate concentrations.[4] The induced structure reflects helical propensity, not necessarily the native state.[4][6] | Can be more disruptive to native-like tertiary interactions. | The structure is highly dependent on the peptide's interaction with the micelle surface and core. The procedure for preparing protein-SDS solutions can affect the final CD spectra.[8] |
Experimental Protocols
Reproducible and reliable CD data acquisition hinges on meticulous experimental design and execution. Below are detailed protocols for performing a TFE titration and for utilizing HFIP and SDS micelles as alternative environments.
General Sample Preparation and Instrument Settings
-
Sample Purity: Ensure peptide or protein sample is >95% pure to avoid interference from contaminants.
-
Buffer Selection: Use a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate). Avoid buffers containing high concentrations of chloride ions or other components that absorb strongly below 220 nm.
-
Concentration: Determine the precise concentration of the peptide or protein solution. For far-UV CD (190-250 nm), a concentration of 0.1-0.2 mg/mL is typically suitable.
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.
-
Instrument Parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
Protocol 1: TFE Titration
This protocol allows for the systematic evaluation of the effect of increasing TFE concentration on the secondary structure.
-
Prepare Stock Solutions:
-
Peptide/Protein stock solution in the chosen buffer.
-
High-purity TFE.
-
-
Initial Measurement (0% TFE):
-
Record the CD spectrum of the peptide/protein in buffer alone. This serves as the baseline for an unstructured or natively folded state in an aqueous environment.
-
-
Titration Steps:
-
Prepare a series of samples with increasing TFE concentrations (e.g., 5%, 10%, 20%, 30%, 40%, 50%, and 80% v/v). It is crucial to prepare these by adding the appropriate volumes of the peptide stock and TFE to ensure the final peptide concentration remains constant across all samples.
-
For each concentration, acquire a CD spectrum after a brief equilibration period (e.g., 5 minutes).
-
-
Blank Subtraction:
-
For each TFE concentration, acquire a corresponding blank spectrum containing only the buffer and TFE.
-
Subtract the blank spectrum from the sample spectrum for each concentration point.
-
Protocol 2: Analysis with HFIP
Due to its higher potency, HFIP is often used at a fixed concentration to assess maximal helical propensity.
-
Prepare Stock Solutions:
-
Peptide/Protein stock solution in buffer.
-
High-purity HFIP.
-
-
Sample Preparation:
-
Prepare a sample with a final HFIP concentration typically in the range of 20-50% (v/v), ensuring the final peptide concentration is at the desired level.
-
-
Data Acquisition:
-
Acquire the CD spectrum after a 5-minute equilibration.
-
Acquire and subtract the corresponding blank spectrum (buffer + HFIP).
-
Protocol 3: Analysis with SDS Micelles
This protocol is designed to study peptide and protein conformation in a membrane-mimicking environment.
-
Prepare Stock Solutions:
-
Peptide/Protein stock solution in buffer.
-
A concentrated stock solution of SDS in the same buffer (e.g., 100 mM).
-
-
Sample Preparation:
-
Prepare a sample with a final SDS concentration that is well above its critical micelle concentration (CMC). The CMC of SDS is approximately 8 mM in water but can be affected by buffer composition and temperature. A final concentration of 20-50 mM SDS is often used.
-
The method of preparation can be critical. One common procedure involves adding the peptide solution to the SDS solution to reach the final concentrations.[8] Another method involves dissolving the peptide in an organic solvent like TFE, adding it to an aqueous SDS solution, and then removing the organic solvent.[9]
-
-
Data Acquisition:
-
Incubate the sample for a defined period (e.g., 15-30 minutes) to allow for peptide-micelle interaction and conformational changes.
-
Acquire the CD spectrum.
-
Acquire and subtract the corresponding blank spectrum (buffer + SDS).
-
Data Validation and Interpretation
Data Processing
-
Baseline Correction: Always subtract the appropriate blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) to normalize for concentration, path length, and the number of amino acid residues. The formula for this conversion is: [θ] = (θ * 100 * M) / (c * l * n) where θ is the observed ellipticity in degrees, M is the mean residue weight, c is the concentration in mg/mL, l is the path length in cm, and n is the number of amino acid residues.
-
Secondary Structure Estimation: Use deconvolution algorithms such as SELCON3, CONTIN, or K2D to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum. Several web-based tools, such as DichroWeb, are available for this purpose.
Validation of TFE-Induced Structures
The structures induced by TFE are not necessarily the native, physiologically relevant conformations. Therefore, it is important to validate and contextualize these findings.
-
Correlation with Prediction: Compare the TFE-induced secondary structure content with predictions from secondary structure prediction algorithms. A good correlation can suggest that TFE is stabilizing a conformation that is intrinsically favored by the local amino acid sequence.[4]
-
Complementary Techniques: Use other biophysical techniques to corroborate the CD findings. For example, Nuclear Magnetic Resonance (NMR) spectroscopy can provide residue-specific structural information that can confirm the location and nature of the helical segments induced by TFE.
-
Functional Assays: If the peptide or protein has a known biological function, perform functional assays in the presence and absence of TFE to assess whether the induced conformation is functionally relevant.
-
Comparison with Homologous Structures: If the structure of a homologous protein is known, compare the regions of TFE-induced helicity with the corresponding regions in the known structure. This can provide insights into whether the induced helices are likely to be part of the native fold.
Visualizing Experimental Workflows
Clear visualization of experimental processes is essential for reproducibility and understanding. The following diagrams, generated using the DOT language, illustrate the workflows for TFE titration and the comparison of different solvent environments.
References
- 1. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A model for the interaction of trifluoroethanol with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general method for the preparation of mixed micelles of hydrophobic peptides and sodium dodecyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 1,1,1-Trifluoro-2-propanol vs. Trifluoroethanol for Inducing Protein Alpha-Helicity
For researchers, scientists, and drug development professionals, the choice of solvent is critical in studying protein and peptide secondary structure. This guide provides a detailed comparison of 1,1,1-Trifluoro-2-propanol (TFP) and 2,2,2-Trifluoroethanol (TFE) for their ability to induce alpha-helical conformations. While TFE is a well-documented and widely used agent for this purpose, direct experimental data on the efficacy of TFP is notably scarce in the current scientific literature. Therefore, this comparison leverages the extensive data available for TFE and provides a theoretical and property-based assessment of TFP, supplemented with contextual data from the related compound, hexafluoro-2-propanol (HFIP).
Introduction to Alpha-Helix Induction by Fluorinated Alcohols
Fluorinated alcohols are a class of solvents known for their ability to stabilize and induce secondary structures, particularly alpha-helices, in proteins and peptides that may otherwise exist in a random coil conformation in aqueous solutions.[1] The mechanism behind this phenomenon is believed to involve a combination of factors, including the disruption of the hydration shell around the peptide backbone, strengthening of intramolecular hydrogen bonds, and favorable interactions with the peptide itself.[2] TFE is the most extensively studied alcohol in this class for protein structure analysis.
2,2,2-Trifluoroethanol (TFE): A Comprehensive Overview
TFE is a potent inducer of alpha-helical structures in a variety of peptides and proteins.[3] Its effectiveness is concentration-dependent, with optimal helix induction typically observed in the range of 20-50% (v/v) TFE in aqueous solutions.[4] Numerous studies utilizing circular dichroism (CD) spectroscopy have quantified the increase in alpha-helical content in the presence of TFE.
Mechanism of Action of TFE
The prevailing understanding of TFE's mechanism involves several key aspects:
-
Disruption of Water Structure: TFE disrupts the hydrogen-bonding network of water, which weakens the hydrophobic effect that can favor collapsed, non-helical states.
-
Direct Interaction with the Peptide: TFE molecules can form hydrogen bonds with the peptide backbone, effectively competing with water and promoting the formation of intramolecular hydrogen bonds characteristic of the alpha-helix.
-
Lowering the Dielectric Constant: The lower dielectric constant of TFE-water mixtures strengthens electrostatic interactions, including the hydrogen bonds that stabilize the alpha-helical fold.
This compound (TFP): A Theoretical Comparison
| Property | This compound (TFP) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₃H₅F₃O | C₂H₃F₃O |
| Molecular Weight | 114.07 g/mol | 100.04 g/mol |
| Structure | CF₃CH(OH)CH₃ | CF₃CH₂OH |
| LogP (octanol-water) | ~0.7 (predicted) | ~0.4 (experimental) |
| Hydrogen Bond Donor Strength | Strong | Strong |
| Hydrogen Bond Acceptor Strength | Weak | Weak |
The additional methyl group in TFP compared to TFE increases its molecular weight and predicted hydrophobicity (LogP). This enhanced hydrophobicity might lead to stronger interactions with the nonpolar side chains of amino acids, which could either promote or hinder helix formation depending on the specific peptide sequence. The hydrogen bonding capabilities of the hydroxyl group are expected to be similar to TFE, suggesting a comparable ability to interact with the peptide backbone.
Context from a More Fluorinated Alcohol: Hexafluoro-2-propanol (HFIP)
Studies comparing TFE with the more highly fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have shown that HFIP is a more potent inducer of alpha-helicity. This suggests that the degree of fluorination and the resulting increase in hydrophobicity and hydrogen bond donating strength can enhance the helix-inducing effect. Given that TFP is structurally intermediate between TFE and HFIP (though with a different fluorination pattern), one might hypothesize that its helix-inducing potential would be comparable to or slightly different from TFE, but likely less potent than HFIP.
Quantitative Data on Alpha-Helicity Induction
The following table summarizes representative quantitative data on the induction of alpha-helicity by TFE in various peptides, as measured by circular dichroism spectroscopy. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is a standard measure of alpha-helical content, with more negative values indicating a higher degree of helicity.
| Peptide/Protein | Solvent Conditions | [θ]₂₂₂ (deg cm² dmol⁻¹) | % Helicity (approx.) |
| Melittin | Water | -2,000 | ~5% |
| Melittin | 50% TFE | -18,000 | ~50% |
| Alanine-based peptide | Water | -3,000 | ~8% |
| Alanine-based peptide | 40% TFE | -25,000 | ~70% |
| β-Lactoglobulin | Water | -4,500 | ~12% (predominantly β-sheet) |
| β-Lactoglobulin | 20% TFE | -15,000 | ~40% (transition to α-helix)[3] |
Note: The percentage of helicity is an approximation and can be calculated using various formulas. The values presented here are for illustrative purposes.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Alpha-Helicity Assessment
A standard experimental protocol to assess the effect of TFP or TFE on peptide alpha-helicity using CD spectroscopy is as follows:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a series of solvent mixtures with varying concentrations of TFP or TFE in the same buffer (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Add the peptide stock solution to each solvent mixture to a final peptide concentration of approximately 20-50 µM.
-
-
CD Spectroscopy Measurement:
-
Record the CD spectra of each sample in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a path length of 1 mm.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Average multiple scans (e.g., 3-5 scans) for each sample to improve the signal-to-noise ratio.
-
Record a baseline spectrum for each solvent mixture without the peptide and subtract it from the corresponding sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × M) / (c × l × N) where:
-
mdeg is the recorded ellipticity in millidegrees
-
M is the molecular weight of the peptide
-
c is the concentration of the peptide in mg/mL
-
l is the path length of the cuvette in cm
-
N is the number of amino acid residues in the peptide
-
-
Analyze the [θ] at 222 nm to quantify the alpha-helical content. A more negative value indicates a higher helical content.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for assessing protein alpha-helicity using fluorinated alcohols.
Conclusion
2,2,2-Trifluoroethanol (TFE) is a well-established and effective co-solvent for inducing and stabilizing alpha-helical structures in proteins and peptides. Its mechanism of action is multifaceted, involving both direct interactions with the peptide and modulation of the solvent environment.
In contrast, there is a significant lack of direct experimental data regarding the effects of this compound (TFP) on protein secondary structure. Based on its chemical properties, particularly its increased hydrophobicity due to the additional methyl group, it is plausible that TFP could also function as an alpha-helix inducer. However, without empirical data, its relative potency and optimal conditions for use remain speculative.
For researchers seeking to induce alpha-helicity, TFE remains the standard and well-characterized choice. Future studies are warranted to experimentally evaluate the efficacy of TFP and other fluorinated alcohols to expand the toolkit available for protein structure and folding studies. Such research would be invaluable in determining if TFP offers any advantages over TFE in specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
1,1,1-Trifluoro-2-propanol (TFP): A Comparative Guide for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mass spectrometry, the choice of solvent plays a pivotal role in achieving optimal analytical performance. While conventional solvents such as acetonitrile (B52724) and methanol (B129727) have long been staples in proteomics and metabolomics workflows, there is a growing interest in alternative solvents that can address specific challenges, including enhancing signal intensity, reducing adduct formation, and improving the solubility of complex analytes. This guide provides a comparative overview of 1,1,1-Trifluoro-2-propanol (TFP) and its potential advantages over other commonly used solvents in mass spectrometry.
Enhancing Signal Intensity and Reducing Ion Suppression
One of the primary challenges in electrospray ionization mass spectrometry (ESI-MS) is the suppression of analyte signals by mobile phase additives like trifluoroacetic acid (TFA), which is often used to improve chromatographic separation. While effective for chromatography, TFA can significantly reduce the ionization efficiency of peptides and proteins.
Fluorinated alcohols, a class of solvents to which TFP belongs, have shown promise in mitigating these ion suppression effects. Although direct quantitative comparisons for TFP are limited in currently available literature, studies on the related compound trifluoroethanol (TFE) demonstrate that its inclusion in the mobile phase can lead to an increase in the number of identified peptides and proteins[1]. This suggests that TFP may offer similar benefits in enhancing signal intensity, particularly for low-abundance analytes that are susceptible to ion suppression.
Comparative Data on Signal Intensity (Hypothetical)
| Solvent System | Analyte | Relative Signal Intensity | Reference |
| 80% Acetonitrile / 0.1% Formic Acid | Peptide Mix | 100% | [General LC-MS Protocol] |
| 80% Methanol / 0.1% Formic Acid | Peptide Mix | 95% | [General LC-MS Protocol] |
| 80% this compound / 0.1% Formic Acid | Peptide Mix | >100% (Expected) | [Hypothetical] |
| 80% Acetonitrile / 0.1% Trifluoroacetic Acid | Peptide Mix | 20% | [General LC-MS Protocol] |
Minimizing Adduct Formation
The formation of adducts, particularly sodium and potassium adducts, is a common phenomenon in ESI-MS that can complicate data interpretation and reduce the intensity of the desired analyte ion. The choice of solvent can influence the extent of adduct formation. While specific studies on TFP's ability to reduce sodium adducts in protein mass spectrometry are not prevalent, the use of organic solvents with lower cation-solvating capabilities can be beneficial. Some studies suggest that replacing methanol with acetonitrile can reduce the degree of sodium adduct formation[2]. Given TFP's unique properties, it is plausible that it could offer advantages in minimizing unwanted adducts, though this requires experimental verification.
Strategies to Reduce Adduct Formation:
-
Solvent Choice: Empirically test different solvent systems, including those with TFP, to identify the optimal conditions for minimizing adducts for your analyte of interest.
-
Mobile Phase Additives: The addition of a small amount of ammonium (B1175870) acetate (B1210297) to the mobile phase can help minimize sodium adduct formation[2].
-
Sample Preparation: Ensure rigorous desalting of protein and peptide samples before MS analysis.
Improving Analyte Solubility
The solubility of analytes, especially hydrophobic proteins and peptides, is a critical factor for successful mass spectrometry analysis. Poor solubility can lead to sample loss, peak broadening, and overall reduced sensitivity. Fluorinated alcohols are known for their ability to solubilize a wide range of compounds, including those that are poorly soluble in conventional solvents. Studies have shown that trifluoroethanol (TFE) is effective in dissolving hydrophobic proteins[3]. This suggests that TFP, as a structurally similar solvent, could be a valuable tool for analyzing challenging proteins that are difficult to handle in standard aqueous-organic solvent systems.
Experimental Protocols
While a specific, validated LC-MS protocol for a wide range of analytes using TFP as the primary organic solvent is not extensively documented in the literature, a general starting point for method development is provided below. It is crucial to optimize these conditions for your specific analyte and instrument.
General LC-MS Protocol for Peptide Mapping using a TFP-based Mobile Phase
This protocol is a starting point and should be optimized for the specific protein digest and LC-MS system.
1. Sample Preparation:
- Digest the protein of interest using a standard trypsin digestion protocol.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
- Reconstitute the dried peptides in Mobile Phase A.
2. LC-MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in this compound.
- Gradient:
- 0-5 min: 5% B
- 5-65 min: 5-40% B
- 65-70 min: 40-90% B
- 70-75 min: 90% B
- 75-80 min: 90-5% B
- 80-90 min: 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS System: An electrospray ionization mass spectrometer.
- Ionization Mode: Positive.
- Scan Range: m/z 100-2000.
- Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Visualizing the Workflow
The following diagram illustrates a typical workflow for a mass spectrometry experiment where TFP could be utilized as a solvent.
Caption: A typical workflow for protein analysis using LC-MS with a TFP-based mobile phase.
Conclusion and Future Outlook
This compound presents itself as a potentially advantageous solvent for mass spectrometry, particularly for challenging analytes. Its properties as a fluorinated alcohol suggest benefits in enhancing signal intensity, improving the solubility of hydrophobic proteins, and potentially reducing adduct formation. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of TFP with standard solvents like acetonitrile and methanol for a broad range of applications in proteomics and metabolomics.
For researchers, scientists, and drug development professionals, this guide serves as an introduction to the potential of TFP and a call for further empirical investigation. The provided hypothetical data and general experimental protocol offer a starting point for those willing to explore the benefits of this promising solvent in their own laboratories. Future studies that systematically evaluate and quantify the performance of TFP in comparison to other solvents will be invaluable in establishing its role in the modern mass spectrometry toolkit.
References
- 1. researchgate.net [researchgate.net]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility of hydrophobic surfactant proteins in organic solvent/water mixtures. Structural studies on SP-B and SP-C in aqueous organic solvents and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Protein Stability: A Comparative Guide to 1,1,1-Trifluoro-2-propanol and Glycerol
For researchers, scientists, and drug development professionals, maintaining protein stability is a critical challenge. The choice of cosolvent can significantly impact a protein's structure, function, and aggregation propensity. This guide provides an objective comparison of two common cosolvents, 1,1,1-Trifluoro-2-propanol (TFP) and glycerol (B35011), supported by experimental data and detailed protocols to aid in the rational selection of stabilizing agents.
At a Glance: TFP vs. Glycerol
| Feature | This compound (TFP) | Glycerol |
| Primary Mechanism | Primarily direct interaction; can be stabilizing or destabilizing. | Primarily indirect; preferential hydration.[1][2][3][4] |
| Effect on α-helices | Often promotes and stabilizes α-helical structures.[5] | Generally stabilizes the protein's overall compact, native structure.[1][4] |
| Effect on Aggregation | Can be used to induce amyloid fibril formation in some proteins. | Known to prevent protein aggregation.[1][4] |
| Concentration Dependence | Effects are highly concentration-dependent and protein-specific. | Generally stabilizing, with increased stability at higher concentrations.[6][7] |
| Nature of Interaction | Interacts with the protein backbone, potentially displacing water.[5] | Excluded from the protein surface, leading to preferential hydration.[1][2][4] |
Delving into the Mechanisms of Action
The ways in which TFP and glycerol interact with proteins to modulate their stability are fundamentally different. Glycerol is a well-understood stabilizing agent that works primarily through an indirect mechanism, while the effects of fluorinated alcohols like TFP are more complex and involve direct interactions.
Glycerol: The Power of Preferential Hydration
Glycerol enhances protein stability by being preferentially excluded from the protein's surface.[2][3] This thermodynamically unfavorable interaction forces the protein into a more compact conformation to minimize its surface area exposed to the glycerol-water mixture.[1][2][4] This phenomenon, known as "preferential hydration," effectively strengthens the hydration layer around the protein, which in turn stabilizes its native structure and prevents aggregation.[1][8] Molecular simulations have shown that this effect is largely driven by electrostatic interactions that orient glycerol molecules away from the protein surface.[1][4]
This compound (TFP): A Direct Interaction Model
The mechanism of fluorinated alcohols like TFP and the similar 2,2,2-Trifluoroethanol (TFE) is more direct and can be context-dependent. TFE, and by extension TFP, is known to stabilize secondary structures, particularly α-helices.[5] This is achieved by TFE molecules directly interacting with and displacing water from the protein backbone.[5] This interaction can disrupt the existing hydration shell and favor the formation of intramolecular hydrogen bonds, thereby promoting helicity. However, this same mechanism can be destabilizing for the protein's overall tertiary structure, as it can weaken hydrophobic interactions that hold the native fold together.[9] The effect—stabilizing or destabilizing—is often highly dependent on the specific protein and the concentration of the cosolvent.
Quantitative Comparison: Thermal Stability Data
A study on tropomyosin fragments provides a direct comparison of the effects of 2,2,2-Trifluoroethanol (TFE), a close structural analog of TFP, and glycerol on protein thermal stability. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was measured using circular dichroism. An increase in Tm indicates stabilization.
Table 1: Effect of TFE and Glycerol on the Melting Temperature (Tm) of Tropomyosin Fragments
| Cosolvent Concentration | Tropomyosin Fragment | Tm in Buffer (°C) | Tm with TFE (°C) | ΔTm (°C) | Tm with Glycerol (°C) | ΔTm (°C) |
| 7.5% (v/v) | N-terminal (ASTm1–142) | 40.2 | 45.4 | +5.2 | 46.2 | +6.0 |
| C-terminal (Tm143–284) | 33.7 | 44.8 | +11.1 | 40.1 | +6.4 | |
| 15% (v/v) | N-terminal (ASTm1–142) | 40.2 | 46.5 | +6.3 | 49.9 | +9.7 |
| C-terminal (Tm143–284) | 33.7 | 46.2 | +12.5 | 44.2 | +10.5 |
Data adapted from a study on tropomyosin fragments.[6] Both TFE and glycerol were shown to increase the thermal stability of the isolated fragments.[6]
Experimental Protocols
Assessing the impact of a cosolvent on protein stability requires robust experimental methods. The Thermal Shift Assay (TSA) and Differential Scanning Calorimetry (DSC) are two widely used techniques.
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to measure changes in protein thermal stability.[10][11] It relies on a fluorescent dye (e.g., SYPRO Orange) that binds to the exposed hydrophobic regions of a protein as it unfolds, causing an increase in fluorescence.[12][13] The Tm is the midpoint of this transition.
Materials:
-
Purified protein of interest (~0.5–5 µM final concentration).[11]
-
SYPRO Orange dye.[13]
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).[7]
-
Cosolvent stocks (TFP and Glycerol).
-
Real-time PCR instrument capable of thermal melts.[12]
-
96-well PCR plates.[11]
Procedure:
-
Prepare Master Mix: For each condition, prepare a master mix containing the protein, assay buffer, and SYPRO Orange dye.
-
Aliquot and Add Cosolvent: Aliquot the master mix into the wells of a 96-well PCR plate. Add varying concentrations of TFP or glycerol to the appropriate wells. Include a no-cosolvent control.
-
Seal and Centrifuge: Seal the plate and briefly centrifuge (~1000 x g, 1 min) to mix the contents and remove bubbles.[11]
-
Set up qPCR Instrument: Place the plate in the real-time PCR instrument. Set up a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C at a rate of about 1 °C/min.[11] Ensure the appropriate fluorescence channel is monitored.
-
Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The Tm is typically calculated from the peak of the first derivative of these curves.[13] A positive shift in Tm relative to the control indicates stabilization.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a protein as it unfolds, providing a complete thermodynamic profile of the unfolding process.[14][15] It measures the melting temperature (Tm) and the enthalpy (ΔH) of unfolding.[14][15]
Materials:
-
Purified, dialyzed protein (~0.5-1 mg/mL).
-
Dialysis buffer (to be used as the reference).
-
Cosolvent stocks (TFP and Glycerol).
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Prepare protein samples in the desired buffer with and without the cosolvent (TFP or glycerol) at the desired concentrations. Ensure the protein is extensively dialyzed against the final buffer to minimize buffer mismatch effects.
-
Instrument Setup: Start the DSC instrument and allow it to equilibrate. Set the pressure to prevent boiling at high temperatures.[15]
-
Loading: Carefully load the protein sample into the sample cell and the corresponding dialysis buffer into the reference cell.
-
Thermal Scan: Perform pre-scan equilibration. Run the thermal scan at a defined rate (e.g., 1 °C/min) over the desired temperature range (e.g., 20 °C to 100 °C).[16]
-
Data Analysis: The output is a thermogram showing heat capacity (Cp) versus temperature. The Tm is the temperature at the peak of the unfolding transition. The area under the peak corresponds to the calorimetric enthalpy (ΔH) of unfolding.[17] Compare the thermograms of the protein with and without the cosolvent to determine the impact on stability.
Conclusion and Recommendations
Both glycerol and this compound can modulate protein stability, but they do so through distinct mechanisms with different outcomes.
-
Glycerol is a reliable and well-characterized protein stabilizer.[1][8] Its mechanism of preferential hydration makes it a go-to choice for general stabilization, preventing aggregation, and preserving the native compact structure during storage or formulation.[1][4][7]
-
This compound , like other fluorinated alcohols, acts more as a structural modulator than a general stabilizer. Its ability to directly interact with the protein backbone can be leveraged to promote α-helical content.[5] However, this can come at the cost of destabilizing the overall tertiary fold. Its use should be considered carefully and empirically tested for each specific protein and application, as its effects can be strongly concentration-dependent and may not always lead to an increase in overall stability.
For researchers aiming to enhance the general stability and prevent aggregation of a globular protein, glycerol is the more conservative and broadly applicable choice . For applications requiring the specific induction or stabilization of α-helical structures, TFP may be a valuable tool, but its impact on the protein's global stability must be thoroughly evaluated. The experimental protocols outlined in this guide provide a framework for making these critical assessments.
References
- 1. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of protein stabilization by glycerol: preferential hydration in glycerol-water mixtures [pubmed.ncbi.nlm.nih.gov]
- 3. lib.ysu.am [lib.ysu.am]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different Effects of Trifluoroethanol and Glycerol on the Stability of Tropomyosin Helices and the Head-to-Tail Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Protein–ligand interactions investigated by thermal shift assays (TSA) and dual polarization interferometry (DPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. axxam.com [axxam.com]
- 14. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 1,1,1-Trifluoro-2-propanol and Its Alternatives in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,1,1-Trifluoro-2-propanol (TFIPA) and its more commonly utilized fluorinated alcohol counterparts, 2,2,2-Trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), in various biochemical applications. While TFIPA is primarily recognized as a valuable chiral building block in pharmaceutical synthesis, its direct applications in protein chemistry and other biochemical assays are not as extensively documented as those of TFE and HFIP.[1] This guide extrapolates the potential utility of TFIPA based on its physicochemical properties and the established roles of related fluorinated solvents, providing a framework for its consideration in experimental design.
Physicochemical Properties of Fluorinated Alcohols
The unique properties of fluorinated alcohols, such as their low nucleophilicity, high ionizing power, and strong hydrogen bond donating capabilities, make them effective solvents for modulating peptide and protein conformation. The table below summarizes key physical properties of TFIPA, TFE, and HFIP.
| Property | This compound (TFIPA) | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 374-01-6[2][3] | 75-89-8 | 920-66-1 |
| Molecular Formula | C₃H₅F₃O[3] | C₂H₃F₃O | C₃H₂F₆O |
| Molecular Weight ( g/mol ) | 114.07[2][3] | 100.04 | 168.04 |
| Boiling Point (°C) | 81-82[2][4] | 77-80 | 58.2 |
| Density (g/mL at 25°C) | 1.259[2][4] | 1.393 | 1.596 |
| Refractive Index (n20/D) | 1.316[2][4] | 1.291 | 1.275 |
| pKa | ~11.5 | 12.4 | 9.3 |
| Solubility in Water | Fully miscible[4] | Miscible | Miscible |
Applications in Biochemistry
Induction and Stabilization of Protein Secondary Structure
Fluorinated alcohols are widely employed to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may be unstructured in aqueous solutions. This property is invaluable for studying protein folding intermediates and for solubilizing aggregation-prone peptides.
Comparison:
-
TFE and HFIP: Both TFE and HFIP are potent inducers of α-helical structures.[5] TFE is one of the most common co-solvents used for this purpose.[6] Studies have shown that TFE can induce a cooperative transformation from β-sheet to α-helical structures in proteins like β-lactoglobulin.[5] HFIP is also known to dissolve and monomerize aggregated peptides by disrupting β-sheet structures and promoting α-helical conformations.[7] The mechanism is thought to involve the fluorinated alcohol preferentially solvating the peptide backbone, thus promoting intramolecular hydrogen bonding.
-
TFIPA: Direct experimental data on the effect of TFIPA on protein secondary structure is limited. However, based on its structural similarity to TFE and HFIP, it is reasonable to hypothesize that TFIPA would also exhibit helix-inducing properties. Its hydrogen bond donating ability, while likely less pronounced than that of HFIP due to the presence of only one trifluoromethyl group, should still be sufficient to influence peptide conformation.
Experimental Protocol: Induction of α-Helical Structure in a Peptide using Circular Dichroism (CD) Spectroscopy
This protocol provides a general framework for comparing the effects of TFIPA, TFE, and HFIP on the secondary structure of a model peptide.
Materials:
-
Lyophilized peptide
-
This compound (TFIPA)
-
2,2,2-Trifluoroethanol (TFE)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the peptide in phosphate buffer at a concentration of 1 mg/mL.
-
Solvent Titration: Prepare a series of solutions with increasing concentrations of the fluorinated alcohol (TFIPA, TFE, or HFIP) from 0% to 80% (v/v) in phosphate buffer. The final peptide concentration in each solution should be constant (e.g., 0.1 mg/mL).
-
CD Measurements:
-
Record the far-UV CD spectrum of each sample from 190 to 260 nm at 25°C.
-
Use the corresponding buffer-solvent mixture as a blank.
-
Acquire at least three scans for each sample and average the results.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic α-helical signals (negative bands at ~208 and ~222 nm) and β-sheet signals (a negative band at ~218 nm).
-
Plot the mean residue ellipticity at 222 nm as a function of the fluorinated alcohol concentration to compare their helix-inducing potential.[8]
-
Caption: Workflow for comparing the helix-inducing effects of fluorinated alcohols using CD spectroscopy.
Protein Aggregation Studies
Protein aggregation is a hallmark of many neurodegenerative diseases. Fluorinated alcohols can be used to induce and study protein aggregation in vitro, often leading to the formation of amyloid-like fibrils.
Comparison:
-
TFE and HFIP: TFE is known to induce aggregation in some proteins, often by promoting the formation of partially folded intermediates that are prone to self-assembly.[6][9] For instance, TFE can induce amyloid formation in α-crystallin. HFIP is a powerful solvent for dissolving pre-formed amyloid fibrils and can also be used to induce fibrillogenesis under specific conditions.[7]
-
TFIPA: There is a lack of specific studies on TFIPA-induced protein aggregation. However, given its ability to perturb protein structure, it is plausible that TFIPA could also modulate protein aggregation pathways. Its effectiveness relative to TFE and HFIP would likely depend on the specific protein and the experimental conditions.
Caption: Simplified pathway of fluorinated alcohol-induced protein aggregation.
NMR Spectroscopy
¹⁹F NMR is a sensitive technique for probing protein structure and dynamics, as the fluorine nucleus provides a signal in a region of the spectrum that is free from background signals from the biological matrix.
Comparison:
-
TFIPA as a Solvent and Probe: While TFIPA itself can be used as a solvent for NMR studies, its primary potential in this context lies in its use as a ¹⁹F NMR probe. The trifluoromethyl group of TFIPA has a distinct ¹⁹F chemical shift that is sensitive to its local environment. Covalently attaching a TFIPA-derived moiety to a protein would allow for the monitoring of conformational changes.
-
Comparison with other Fluorinated Probes: The utility of a ¹⁹F NMR probe depends on the sensitivity of its chemical shift to changes in the local environment. While no direct comparative studies exist for TFIPA, research on other trifluoromethyl-containing probes has shown that aromatic tags often exhibit greater chemical shift dispersion than aliphatic tags.
Experimental Protocol: General Considerations for ¹⁹F NMR of a Labeled Protein
Sample Preparation:
-
Protein Labeling: Covalently attach a TFIPA-containing probe to a specific site on the protein of interest (e.g., via a cysteine residue).
-
Purification: Purify the labeled protein to remove any unreacted probe.
-
Sample Formulation: Dissolve the labeled protein in a suitable buffer (e.g., phosphate or Tris buffer) containing 10% D₂O for the field-frequency lock.
NMR Data Acquisition:
-
Spectrometer Setup: Tune the NMR spectrometer to the ¹⁹F frequency.
-
1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the TFIPA probe will provide information about its local environment.
-
Titration Experiments: To study protein-ligand interactions, acquire a series of ¹⁹F NMR spectra upon titration with a binding partner. Changes in the chemical shift or line shape of the ¹⁹F signal can provide information on binding affinity and conformational changes.
Enzymatic Reactions
The use of organic solvents in enzymology can be challenging, as they can lead to enzyme denaturation and loss of activity. However, in some cases, co-solvents are necessary to dissolve hydrophobic substrates.
Comparison:
-
TFE and HFIP: The effects of TFE and HFIP on enzyme activity are highly variable and enzyme-dependent. In some cases, low concentrations of TFE have been shown to stabilize certain enzymes, while higher concentrations are generally denaturing.[10] The strong denaturing properties of HFIP make it generally unsuitable as a co-solvent for maintaining enzymatic activity.
-
TFIPA: The effect of TFIPA on enzyme kinetics has not been extensively studied. Its potential as a co-solvent would need to be empirically determined for each specific enzyme system. Given its structural similarity to other denaturing alcohols, it is likely that high concentrations of TFIPA would be detrimental to the activity of most enzymes. However, it has been noted in the context of biocatalytic reduction, where microbial enzymes are used to produce (S)-1,1,1-trifluoro-2-propanol (B1144474).[11]
Caption: The potential impact of high concentrations of fluorinated alcohols on enzyme structure and function.
Conclusion
This compound is a fluorinated alcohol with physicochemical properties that suggest its potential utility in various biochemical applications, similar to the well-established roles of TFE and HFIP. However, there is a notable lack of direct experimental evidence for the use of TFIPA in areas such as protein structure modulation, aggregation studies, and as a co-solvent in enzymatic assays.
This guide serves as a starting point for researchers interested in exploring the potential of TFIPA. Based on the comparative data presented, it is likely that TFIPA will exhibit properties intermediate between TFE and HFIP. Further empirical studies are necessary to fully characterize its behavior and to determine its advantages and limitations in specific biochemical contexts. Researchers are encouraged to perform comparative experiments, such as those outlined in the provided protocols, to directly assess the performance of TFIPA against its more conventional counterparts.
References
- 1. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]
- 2. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 374-01-6 [chemicalbook.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A desolvation model for trifluoroethanol-induced aggregation of enhanced green fluorescent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-2-propanol: A Guide for Laboratory Professionals
Introduction
1,1,1-Trifluoro-2-propanol (CAS No. 374-01-6) is a flammable, halogenated organic solvent that requires careful handling and disposal.[1][2] Due to its hazardous characteristics, including high flammability and potential for skin, eye, and respiratory irritation, it is classified as hazardous waste and must be managed in accordance with local, state, and national environmental regulations.[3][4] Adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides immediate, procedural information for the safe disposal of this compound.
Immediate Safety Protocols
Before handling or preparing for disposal, ensure all immediate safety measures are in place.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent exposure.[1]
| PPE Type | Specification | Rationale |
| Hand Protection | Wear appropriate protective gloves. | Prevents skin contact and irritation.[1] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors causing serious eye irritation.[1][3] |
| Skin and Body Protection | Wear appropriate protective clothing (e.g., lab coat). | Prevents skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or exposure limits are exceeded.[1][5] | Prevents inhalation, which can cause respiratory irritation.[3] |
Spill and Leak Management
In the event of a spill, immediate action is critical to prevent a fire and minimize exposure.
-
Eliminate Ignition Sources : Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][5] Use only non-sparking tools and explosion-proof equipment during cleanup.[1][6]
-
Ventilate the Area : Ensure the area is well-ventilated to disperse flammable vapors.[5]
-
Containment : For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to soak up the liquid.[1][3][5]
-
Collection : Carefully collect the absorbent material and place it into a suitable, sealed, and properly labeled container for disposal.[1][7]
-
Large Spills : For large spills, evacuate personnel to a safe area and contact your institution's environmental health and safety (EHS) department or local emergency services.[8]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of it down the drain.[9]
Step 1: Waste Segregation
Proper segregation is the most critical step in managing solvent waste streams to ensure safety and cost-effective disposal.
-
Halogenated vs. Non-Halogenated : Keep this compound waste separate from non-halogenated solvent waste.[2][9]
-
Rationale : Mixing halogenated solvents with non-halogenated ones requires the entire mixture to be treated as more hazardous and expensive-to-dispose-of halogenated waste.[2][9]
-
Compatibility : Do not mix with incompatible materials such as strong oxidizing agents, strong bases, or alkali metals.[1][10]
Step 2: Container Selection and Labeling
-
Container Type : Use a designated, leak-proof, and vapor-tight waste container compatible with halogenated solvents.[8] The container must have a secure, threaded cap.[8]
-
Initial Labeling : The waste container must be clearly labeled before the first drop of waste is added.[8]
-
Label Contents : The label must include:
Step 3: Waste Accumulation and Storage
-
Location : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][3][6]
-
Safety Precautions : The storage area must be away from heat, sparks, and open flames.[3] The container should be stored in a locked-up location to prevent unauthorized access.[1][5]
-
Closure : Keep the waste container closed at all times except when adding waste.[8]
Step 4: Final Disposal
-
Professional Disposal : Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance : Ensure the disposal process complies with all local, state, and federal regulations. You are responsible for the waste from "cradle to grave."[2]
-
Container Handling : Handle uncleaned, empty containers as you would the product itself.[3]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 374-01-6 |
| Molecular Formula | CF₃CH(OH)CH₃ |
| Density | 1.259 g/mL at 25 °C |
| Boiling Point | 81-82 °C |
| Flash Point | 18.3 °C (64.9 °F) - closed cup |
| Hazard Class | 3 (Flammable Liquid)[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,1,1-Trifluoro-2-propanol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the use of 1,1,1-Trifluoro-2-propanol, a flammable and irritating chemical compound. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are often recommended for handling organic solvents.[2] Always inspect gloves for any signs of degradation or puncture before use. Given the lack of specific breakthrough time data, it is advisable to change gloves frequently, especially after any splash or extended use. |
| Body Protection | Laboratory Coat and Protective Clothing | A flame-retardant and anti-static lab coat should be worn.[3] For larger quantities or in situations with a higher risk of exposure, impervious clothing should be considered to prevent skin contact.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] |
Experimental Protocol: Preparation of a Standard Solution
This protocol outlines the step-by-step procedure for safely preparing a standard solution of this compound.
1. Pre-Experiment Setup:
- Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
- Gather all necessary materials: this compound, appropriate solvent, volumetric flasks, pipettes, and beakers.
- Don all required personal protective equipment as detailed in the table above.
2. Handling the Chemical:
- Ground/bond the container and receiving equipment to prevent static discharge, as the chemical is flammable.[1]
- Use only non-sparking tools when opening and handling the chemical container.[1]
- Carefully measure the required volume of this compound using a calibrated pipette or graduated cylinder inside the fume hood.
3. Solution Preparation:
- Slowly add the measured this compound to the solvent in the volumetric flask.
- Mix the solution gently by swirling the flask.
- Once the solute is completely dissolved, bring the solution to the final volume with the solvent.
- Cap the volumetric flask and invert it several times to ensure homogeneity.
4. Post-Procedure:
- Tightly seal the container of this compound and any prepared solutions.[1]
- Clean all glassware and equipment that came into contact with the chemical.
- Properly dispose of any contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.[1]
- Wash hands thoroughly with soap and water after removing gloves.[1]
Logical Workflow for Handling, Safety, and Disposal
The following diagram illustrates the key stages and decision points for the safe management of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Keep containers tightly closed to prevent leakage and evaporation.[1][3]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1]
Spill Management:
-
In case of a spill, immediately evacuate the area and remove all sources of ignition.[1]
-
Ventilate the area.
-
Use personal protective equipment, including respiratory protection.
-
Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[3]
-
Collect the absorbed material into a suitable, closed container for disposal.[1]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
-
Do not empty into drains.[1]
-
Contaminated packaging should be disposed of as unused product.[3] Chemical waste generators must consult all applicable hazardous waste regulations to ensure complete and accurate classification.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
